2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Description
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-5-(trifluoromethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,11,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHLDWXVSCZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682136 | |
| Record name | 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-73-7 | |
| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-5-(trifluoromethyl)-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Introduction: The Significance of Trifluoromethylated Isoindolinones
The isoindolin-1-one scaffold is a privileged structural motif frequently encountered in a diverse array of natural products and pharmacologically active compounds. The introduction of a trifluoromethyl group into this core structure can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is a key building block in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics. Its synthesis, therefore, is of considerable interest to researchers in these fields.
This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. The presented methodology is grounded in established principles of organic chemistry and is designed to be a practical resource for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, points to a straightforward and efficient synthetic strategy. The core isoindolinone ring can be constructed via the condensation of a primary amine, in this case, tert-butylamine, with a suitably substituted 2-formylbenzoic acid derivative. This leads to the identification of 2-formyl-4-(trifluoromethyl)benzoic acid as the key precursor.
The synthesis of this key precursor can be approached from commercially available starting materials, such as 2-bromo-5-(trifluoromethyl)benzaldehyde. This two-part synthetic strategy is outlined below and detailed in the subsequent sections.
Part I: Synthesis of the Key Precursor: 2-Formyl-4-(trifluoromethyl)benzoic Acid
The synthesis of 2-formyl-4-(trifluoromethyl)benzoic acid is a critical first stage in the overall pathway. A reliable method involves the conversion of the commercially available 2-bromo-5-(trifluoromethyl)benzaldehyde into the desired carboxylic acid via a Grignard reaction followed by carboxylation.
Experimental Protocol: Grignard Reaction and Carboxylation
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aldehyde solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining aldehyde solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the reaction mixture containing the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Carefully introduce finely crushed dry ice (solid carbon dioxide, an excess of ~3-4 equivalents) to the reaction mixture in small portions.
-
Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to a pH of approximately 2 with a dilute solution of hydrochloric acid (e.g., 2 M HCl).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-formyl-4-(trifluoromethyl)benzoic acid.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure precursor.
Part II: Synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
The final step in the synthesis involves the condensation of the prepared 2-formyl-4-(trifluoromethyl)benzoic acid with tert-butylamine. This reaction proceeds via the initial formation of an imine, which then undergoes a spontaneous intramolecular cyclization to form the stable 3-hydroxyisoindolin-1-one ring system.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the primary amine (tert-butylamine) on the electrophilic carbonyl carbon of the aldehyde group in 2-formyl-4-(trifluoromethyl)benzoic acid. This is followed by a proton transfer and subsequent dehydration to form a Schiff base (imine) intermediate. The nitrogen of the imine then acts as a nucleophile, attacking the carboxylic acid carbonyl carbon in an intramolecular fashion. This cyclization step forms a tetrahedral intermediate which, upon proton transfer, yields the final 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one product.
Experimental Protocol: Condensation and Cyclization
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formyl-4-(trifluoromethyl)benzoic acid (1.0 equivalent).
-
Dissolve the starting material in a suitable solvent, such as ethanol or methanol.
-
Add tert-butylamine (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted starting acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Data Summary
The following table summarizes key quantitative data for the proposed synthesis pathway. Please note that yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Typical Yield | Purity |
| I | Grignard & Carboxylation | 2-bromo-5-(trifluoromethyl)benzaldehyde | Mg, CO₂ | THF | 60-75% | >95% |
| II | Condensation & Cyclization | 2-formyl-4-(trifluoromethyl)benzoic acid, tert-butylamine | - | Ethanol | 70-85% | >98% |
Visualizing the Synthesis Pathway
The overall synthetic workflow can be visualized using the following diagram:
Caption: Synthetic pathway for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. The two-part strategy, commencing with the synthesis of the key 2-formyl-4-(trifluoromethyl)benzoic acid precursor, is based on well-established and high-yielding chemical transformations. This guide offers a practical framework for researchers to access this valuable building block for applications in drug discovery and medicinal chemistry. Further optimization of reaction conditions and exploration of alternative synthetic routes, such as those employing catalytic methods, may offer opportunities to enhance the efficiency and sustainability of this synthesis in the future.
References
-
General Synthesis of 3-Hydroxyisoindolin-1-ones
- Title: Copper-catalysed synthesis of 3-hydroxyisoindolin-1-ones
- Source: Organic & Biomolecular Chemistry
-
URL: [Link]
-
Alternative Isoindolinone Synthesis
- Title: Ultrasonic-assisted-synthesis of isoindolin-1-one deriv
- Source: RSC Advances
-
URL: [Link]
-
Synthesis of Trifluoromethyl-containing Isoindolinones
- Title: Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cycliz
- Source: RSC Advances
-
URL: [Link]
-
Domino Reactions for 3-Hydroxyisoindolin-1-one Synthesis
- Title: Synthesis of tricyclic 3-hydroxyisoindolin-1-ones via triethylamine-catalyzed domino reactions of electron-deficient alkynes with phthalimidomalonate deriv
- Source: RSC Publishing
-
URL: [Link]
-
Review of Synthetic Methods for 3-Hydroxyisoindolin-1-ones
- Title: Synthetic methods towards 3-hydroxyisoindolin-1-ones
- Source: ResearchG
-
URL: [Link]
- Commercial Availability of the Target Compound: Title: 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one Source: Biosynth
-
Synthesis of 2-Bromo-5-(trifluoromethyl)
- Title: Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde
- Source: PrepChem.com
-
URL: [Link]
An In-Depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a key building block in the development of protein degraders. In the absence of extensive experimental data, this document leverages robust computational predictions to offer insights into its molecular characteristics, including lipophilicity, solubility, and drug-like properties. Furthermore, a plausible synthetic route is detailed, derived from established methodologies for analogous isoindolinone structures. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the field of targeted protein degradation.
Introduction
2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one has emerged as a significant scaffold in medicinal chemistry, primarily recognized for its role as a versatile building block in the synthesis of molecular glues and proteolysis-targeting chimeras (PROTACs). The unique combination of a bulky tert-butyl group, a reactive hydroxyl moiety, and an electron-withdrawing trifluoromethyl group on the isoindolinone core imparts specific conformational constraints and electronic properties that are advantageous for molecular recognition and binding. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design, enabling predictions of its pharmacokinetic and pharmacodynamic behavior.
Molecular Structure and Identifying Information
The structural representation and key identifiers for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one are presented below.
| Identifier | Value |
| IUPAC Name | 2-tert-butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one |
| CAS Number | 1242336-73-7[1] |
| Molecular Formula | C₁₃H₁₄F₃NO₂[1] |
| Molecular Weight | 273.25 g/mol [1] |
| Canonical SMILES | CC(C)(C)N1C(O)C2=CC(=C(C=C2)C(F)(F)F)C1=O |
| InChI | InChI=1S/C13H14F3NO2/c1-13(2,3)17-10(19)8-5-4-6(12(14,15)16)7-9(8)11(17)18/h4-5,7,10,19H,1-3H3 |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the physicochemical properties of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one were predicted using the SwissADME web tool, a reliable resource for in silico drug discovery.[2][3]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Interpretation and Significance |
| Molecular Weight | 273.25 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Consensus) | 2.45 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Water Solubility (ESOL) | -3.15 (log mol/L) | Predicted to be poorly soluble in water. |
| 0.09 mg/mL | This may necessitate formulation strategies to enhance bioavailability for in vivo studies. | |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | Suggests good potential for cell membrane permeability and oral absorption. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, hydroxyl oxygen, and the trifluoromethyl fluorine atoms can act as hydrogen bond acceptors. |
| Rotatable Bonds | 1 | The low number of rotatable bonds indicates a rigid scaffold, which can be advantageous for binding affinity and selectivity. |
| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability.[3] |
Drug-Likeness and Medicinal Chemistry Friendliness
The predicted properties of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one align well with established criteria for drug-likeness.
-
Lipinski's Rule of Five: The molecule adheres to all parameters of Lipinski's rule, suggesting a favorable profile for oral administration.
-
Bioavailability Radar: A graphical representation from SwissADME indicates that the molecule falls within the optimal range for oral bioavailability based on lipophilicity, size, polarity, solubility, flexibility, and saturation.[3][4]
Proposed Synthetic Pathway
Sources
- 1. Synthesis of tricyclic 3-hydroxyisoindolin-1-ones via triethylamine-catalyzed domino reactions of electron-deficient alkynes with phthalimidomalonate ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00544F [pubs.rsc.org]
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An In-Depth Technical Guide to 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Strategic Chemical Tool
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, identified by CAS number 1242336-73-7, is a specialized chemical entity designed for the frontier of drug discovery.[1] While specific research on this exact molecule remains nascent, its structural components and classification as a "Protein Degrader Building Block" firmly place it within the exciting and rapidly evolving field of targeted protein degradation (TPD).[1] This guide will provide a comprehensive technical overview of this molecule, not as a standalone therapeutic, but as a critical component for the synthesis of larger, therapeutically active molecules, particularly Proteolysis-Targeting Chimeras (PROTACs).
This document will delve into the strategic inclusion of its key structural features—the isoindolinone core, the trifluoromethyl group, and the tert-butyl substituent—and elucidate its potential applications in the rational design of next-generation therapeutics.
Physicochemical Characteristics and Structural Rationale
The strategic design of this compound is evident in its constituent parts. Each functional group is incorporated to impart specific, desirable properties to a larger therapeutic molecule.
| Property | Value | Source |
| Molecular Formula | C13H14F3NO2 | [1] |
| Molecular Weight | 273.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage | Room temperature | [1] |
The Isoindolinone Core: A Privileged Scaffold
The isoindolinone structure is a well-established "privileged scaffold" in medicinal chemistry, recognized for its synthetic accessibility and diverse biological activities.[2] Isoindolinones are key components of many therapeutic agents, including tranquilizers and anticoagulants.[3] In the context of targeted protein degradation, derivatives of isoindolinone, such as thalidomide and its analogs (lenalidomide and pomalidomide), are famously employed as ligands for the E3 ubiquitin ligase Cereblon (CRBN). The hydroxyl group at the 3-position of the isoindolinone ring in the title compound is a critical feature, likely serving as a key attachment point for a linker in the assembly of a PROTAC.
The Trifluoromethyl Group: Enhancing Drug-like Properties
The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design to enhance a molecule's physicochemical and pharmacokinetic properties.[4][5][6][7]
| Property Enhanced by -CF3 Group | Impact on Drug Candidate |
| Lipophilicity | Can improve membrane permeability and cell uptake.[4] |
| Metabolic Stability | Blocks sites of oxidative metabolism, increasing the drug's half-life.[5] |
| Binding Affinity | Can alter electronic properties to enhance interactions with the target protein. |
| pKa | The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby functional groups.[7][8] |
The presence of the -CF3 group on the aromatic ring of the isoindolinone core in this compound is therefore a deliberate design choice to improve the drug-like qualities of the final therapeutic agent.
The Tert-Butyl Group: A Steric Shield and Stability Enhancer
The tert-butyl group is a bulky, sterically hindering moiety that serves several purposes in medicinal chemistry.[9][10][11][12][13]
| Function of the Tert-Butyl Group | Consequence in Drug Design |
| Steric Shielding | Can protect adjacent functional groups from enzymatic degradation.[9][10] |
| Increased Stability | Enhances the chemical stability of the molecule.[10] |
| Modulation of Specificity | Can influence the binding specificity of the molecule to its target.[9] |
| Conformational Rigidity | Restricts the rotational freedom of the molecule, which can be beneficial for target binding.[13] |
In this molecule, the N-tert-butyl group likely enhances the stability of the isoindolinone core and may influence its binding affinity and selectivity for its target E3 ligase.
Potential Synthetic Routes
One potential synthetic strategy is a radical trifluoromethylation and cyclization of a tertiary enamide.[3][17] Another approach could involve a multi-step synthesis starting from a trifluoromethyl-substituted benzoic acid derivative, which is then elaborated to include the necessary functional groups for cyclization.[18][19]
The following diagram illustrates a generalized synthetic workflow for functionalized isoindolinones.
Caption: Generalized workflow for isoindolinone synthesis.
Application in Targeted Protein Degradation: A Building Block for PROTACs
The primary application of this compound is as a building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[20][21][22][23][24]
A PROTAC molecule consists of three key components:
-
A ligand for the protein of interest (POI): This part of the molecule binds to the disease-causing protein.
-
A ligand for an E3 ubiquitin ligase: This component recruits the cellular machinery responsible for tagging proteins for degradation.
-
A linker: This connects the POI ligand and the E3 ligase ligand.[25][26][27][28][29]
This compound is designed to function as the E3 ligase ligand, likely targeting Cereblon (CRBN).[30] The hydroxyl group provides a convenient point of attachment for a linker, which would then be connected to a ligand for a specific protein of interest.
The mechanism of action for a PROTAC incorporating this building block is as follows:
Caption: Mechanism of action of a PROTAC.
Experimental Protocols: A Hypothetical Workflow for PROTAC Synthesis
The following is a generalized, hypothetical workflow for the synthesis of a PROTAC using this compound as the E3 ligase ligand.
Step 1: Linker Attachment to the Isoindolinone Core
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Addition of Linker: Add a bifunctional linker with a terminal reactive group (e.g., a haloalkane or a protected amine) and a suitable base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, perform an appropriate aqueous workup to remove the base and other water-soluble impurities. Purify the product by flash column chromatography.
Step 2: Coupling of the Linker-Isoindolinone Conjugate to the POI Ligand
-
Reaction Setup: In a separate flask, dissolve the purified linker-isoindolinone conjugate (1 equivalent) and the POI ligand (1 equivalent) in a suitable solvent.
-
Coupling Reaction: Add the appropriate coupling reagents. The choice of reagents will depend on the functional groups being coupled (e.g., amide bond formation using HATU or a similar coupling agent).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Final Purification: After the reaction is complete, perform a final purification step, typically using preparative high-performance liquid chromatography (HPLC), to obtain the pure PROTAC molecule.
The following diagram illustrates this synthetic workflow.
Sources
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- 23. m.youtube.com [m.youtube.com]
- 24. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. E3 ligase ligand chemistries: from building blocks to protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. E3 Ligands Usage in PROTAC Design [bldpharm.com]
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An In-depth Technical Guide to the Core Mechanism of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one: A Cereblon-Recruiting Moiety for Targeted Protein Degradation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is not a conventional therapeutic agent with a direct pharmacological effect, but rather a sophisticated chemical tool. Its primary role and "mechanism of action" lie in its function as a high-affinity ligand for Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex CRL4. This guide delineates the mechanistic principles of this molecule, positioning it as a pivotal building block in the rapidly advancing field of targeted protein degradation (TPD). We will explore the molecular rationale behind its design, its role in the formation of ternary complexes, and the experimental workflows for its application in creating novel protein degraders such as Proteolysis Targeting Chimeras (PROTACs).
Introduction: A Paradigm Shift from Occupancy to Elimination
Traditional pharmacology has been dominated by an occupancy-driven model, where drugs inhibit or activate protein function by binding to their active sites. However, a significant portion of the proteome, including many high-value disease targets like transcription factors and scaffolding proteins, has been deemed "undruggable" due to the lack of suitable binding pockets.
Targeted protein degradation offers a revolutionary alternative. Instead of merely inhibiting a protein of interest (POI), this approach co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively tag the POI for destruction. The key enablers of this technology are heterobifunctional molecules, most notably PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase. The molecule at the heart of this guide, this compound, represents a critical component of this bridge: the E3 ligase recruiter. Vendor data explicitly categorizes this compound as a "Protein Degrader Building Block"[1], confirming its intended application in this domain.
Deconstructing the Molecule: A Rationale for its Design
The structure of this compound is a deliberate convergence of chemical motifs designed to optimize its function as a Cereblon ligand. The isoindolin-1-one scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its diverse biological activities spanning anticancer, antiviral, and anti-inflammatory applications[2][3]. In the context of TPD, it serves as a potent warhead for CRBN.
-
The Isoindolin-1-one Core: This heterocyclic system is a foundational element in many therapeutic agents[4][5]. Its derivatives have been explored as inhibitors of various enzymes and as modulators of receptors[6][7]. More pertinently, it is a key structural feature in second-generation immunomodulatory drugs (IMiDs) and novel CRBN ligands designed for TPD.
-
The 3-Hydroxy Group: The hemiaminal-like hydroxyl group at the C3 position is not merely a synthetic artifact but a crucial handle for linker attachment. In the synthesis of a PROTAC, this position serves as the exit vector to connect the CRBN-binding moiety to the linker and, subsequently, to the POI-binding ligand. Its reactivity can be leveraged for efficient conjugation[8].
-
The 5-Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a classic medicinal chemistry strategy to enhance a molecule's properties[9]. The high electronegativity of the CF3 group can significantly improve metabolic stability and binding affinity[9][10]. In this specific context, it is positioned to optimize interactions within the CRBN binding pocket, potentially increasing ligand efficiency and the stability of the resulting ternary complex.
-
The 2-T-Butyl Group: The bulky, lipophilic tert-butyl group plays a multifaceted role. It can act as a "steric shield," protecting adjacent parts of the molecule from metabolic degradation by cytochrome P450 enzymes[11][12]. Furthermore, its size and hydrophobicity can enforce a specific conformation that enhances binding affinity and selectivity for the target receptor[11][13]. This substituent is critical for occupying a hydrophobic sub-pocket within CRBN, thereby anchoring the molecule.
The Core Mechanism: Hijacking the CRL4-CRBN E3 Ligase Complex
The function of this compound is to recruit the CRL4-CRBN E3 ligase. This is the first step in the catalytic cycle of a PROTAC.
The Ubiquitin-Proteasome System (UPS): The UPS is the primary cellular machinery for protein degradation. E3 ubiquitin ligases are the substrate-recognition components of this system. They bind to specific proteins and facilitate the transfer of ubiquitin (a small regulatory protein) to them. A chain of ubiquitin molecules serves as a signal for the proteasome, a large protein complex, to recognize and degrade the tagged protein.
The Induced-Proximity Mechanism: A PROTAC molecule containing our building block operates via an "induced-proximity" model. The mechanism unfolds as follows:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct warheads, simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase substrate receptor. This brings the POI and the E3 ligase into close proximity, forming a transient, productive ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Recognition and Degradation: The poly-ubiquitinated POI is now recognized by the 26S proteasome.
-
Recycling: The POI is unfolded and degraded into small peptides. The PROTAC and the E3 ligase are released and can engage in further catalytic cycles of degradation.
This catalytic nature means that a single PROTAC molecule can induce the destruction of multiple target protein molecules, allowing for potent activity at very low concentrations.
Visualization of the PROTAC Mechanism
Caption: The catalytic cycle of a PROTAC utilizing a CRBN-recruiting ligand.
Experimental Application: From Building Block to Functional Degrader
A researcher acquiring this compound would use it as a starting material for the synthesis of a novel protein degrader. The following outlines a generalized workflow.
Synthesis of a Heterobifunctional Degrader
The core task is to connect the CRBN ligand to a ligand for a specific POI via a chemical linker.
Protocol: General PROTAC Synthesis
-
Linker Attachment: The 3-hydroxy group of the CRBN ligand is the primary point of attachment. It can be reacted with a bifunctional linker (e.g., a polyethylene glycol (PEG) chain with terminal reactive groups) under appropriate coupling conditions (e.g., esterification, etherification).
-
Purification: The product of the first step (CRBN ligand-linker) is purified using standard chromatographic techniques (e.g., flash column chromatography, HPLC).
-
POI Ligand Conjugation: The purified CRBN ligand-linker intermediate is then reacted with the POI-binding ligand. The choice of reaction depends on the available functional groups on both the linker and the POI ligand (e.g., amide coupling, click chemistry).
-
Final Purification: The final PROTAC molecule is rigorously purified, typically by reverse-phase HPLC, and its identity and purity are confirmed by LC-MS and NMR spectroscopy.
Visualization of the Synthetic Workflow
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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biological activity of trifluoromethyl-containing isoindolinones
An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Containing Isoindolinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group—a potent pharmacophore—can dramatically enhance the therapeutic potential of these molecules by modulating key physicochemical and pharmacological properties.[4][5][6] This guide provides a comprehensive technical overview of the synthesis, biological activities, and evaluation protocols for trifluoromethyl-containing isoindolinones. We will delve into the mechanistic rationale behind synthetic strategies, explore the diverse bio-activities with a focus on oncology, and provide detailed, field-proven protocols for their biological assessment. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular architecture.
The Strategic Advantage of Trifluoromethylation in Isoindolinone-Based Drug Discovery
The isoindolinone core is a nitrogen-containing heterocyclic motif prevalent in numerous pharmaceuticals, recognized for its role in compounds with anticoagulant and tranquilizing properties.[1][2] The true innovation in modern drug design, however, lies in the functionalization of such core structures. The trifluoromethyl (CF₃) group is a premier example of a bioisostere that profoundly impacts a molecule's therapeutic profile.
The Physicochemical Impact of the CF₃ Group:
The introduction of a CF₃ group is a cornerstone of modern medicinal chemistry for several reasons:
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[5] This is a critical factor for drugs targeting the central nervous system or requiring efficient intracellular access.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[7] This leads to a longer half-life and improved pharmacokinetic profile.
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH and thereby influencing drug-receptor interactions.[8]
-
Binding Affinity and Conformation: The size and unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with target proteins, including hydrogen bonding and dipole-dipole interactions.[4][5] It can also lock the molecule into a bioactive conformation, enhancing potency.
The synergy between the established isoindolinone scaffold and the powerful modulatory effects of the trifluoromethyl group presents a fertile ground for the development of next-generation therapeutics.
Synthesis of Trifluoromethyl-Containing Isoindolinones: A Radical Approach
The development of efficient synthetic routes is paramount to exploring the therapeutic potential of this compound class. Among the most effective methods is a cascade reaction involving the radical trifluoromethylation and subsequent cyclization of tertiary enamides.[1][9] This approach is valued for its operational simplicity and use of mild reaction conditions.[2][3]
Mechanistic Rationale
The causality of this synthetic choice is rooted in the predictable and efficient nature of radical chemistry. The proposed mechanism follows a logical, multi-step pathway that ensures high yields of the desired isoindolinone product.[1]
-
Radical Generation: The process is initiated by the reaction of a trifluoromethyl source, such as (trimethylsilyl)trifluoromethylane (TMSCF₃), with an oxidant like Phenyliodine(III) diacetate (PIDA), to generate the key trifluoromethyl radical (•CF₃).[1][9] The presence of an additive like potassium bifluoride (KHF₂) is often crucial for this step.[1]
-
Radical Addition: The highly electrophilic •CF₃ radical rapidly attacks the electron-rich double bond of the tertiary enamide substrate. This forms a new carbon-carbon bond and generates a radical intermediate.[1]
-
Intramolecular Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization, attacking the aromatic ring to form the five-membered lactam ring characteristic of the isoindolinone core. This step creates another radical intermediate.[1]
-
Oxidation and Deprotonation: The radical is then oxidized to a carbocation, followed by deprotonation, which re-aromatizes the system and yields the final, stable trifluoromethyl-containing isoindolinone product.[1]
This self-validating system ensures that the reaction proceeds selectively towards the desired cyclized product, as each step thermodynamically favors the next. The choice of a radical pathway circumvents the often harsh conditions required for traditional nucleophilic or electrophilic aromatic substitution methods.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the radical-mediated synthesis of trifluoromethyl-containing isoindolinones.
Caption: Workflow for Radical-Mediated Synthesis.
Detailed Experimental Protocol: Synthesis of a Representative Isoindolinone
This protocol is adapted from established literature procedures for the radical cyclization of tertiary enamides.[1][2]
Materials:
-
N-butyl-N-(1-phenylvinyl)benzamide (Tertiary Enamide, 1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, 3.0 equiv)
-
Phenyliodine(III) diacetate (PIDA, 2.0 equiv)
-
Potassium bifluoride (KHF₂, 2.0 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the tertiary enamide (0.1 mmol, 1.0 equiv), PIDA (0.2 mmol, 2.0 equiv), and KHF₂ (0.2 mmol, 2.0 equiv).
-
Add anhydrous DCM (2.0 mL) to the flask and stir the mixture at room temperature.
-
Add TMSCF₃ (0.3 mmol, 3.0 equiv) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Check: The use of anhydrous DCM is critical to prevent quenching of the radical intermediates. The nitrogen atmosphere prevents unwanted side reactions with atmospheric oxygen.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure trifluoromethyl-containing isoindolinone.
-
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Landscape of Biological Activities
The incorporation of the CF₃ group into the isoindolinone scaffold unlocks a wide spectrum of potential biological activities. While this specific combination is an emerging area of research, strong inferences can be drawn from the activities of related fluorinated heterocycles and isoindolinone analogs.
Anticancer Activity
This is one of the most promising therapeutic areas. The CF₃ group is a feature in numerous approved anticancer drugs, including Sorafenib and Fulvestrant.[4][7] Research on other trifluoromethylated heterocycles has demonstrated significant potency. For example, the introduction of a CF₃ group into an isoxazole-based molecule resulted in an almost eight-fold increase in anticancer activity against the MCF-7 human breast cancer cell line.[10][11]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many isoindolinone-related structures act as kinase inhibitors. The CF₃ group can enhance binding to the ATP-binding pocket of kinases involved in cancer cell proliferation and survival, such as those in the Raf/Mek/Erk pathway.[4]
-
Apoptosis Induction: These compounds can trigger programmed cell death. Studies on related molecules show that trifluoromethylated compounds can induce apoptosis, as confirmed by assays for nuclear condensation and cell cycle arrest.[10][11]
-
Receptor Modulation: The CF₃ group can alter a compound's activity at nuclear receptors, in some cases converting an agonist into an antagonist, a mechanism crucial for treating hormone-dependent cancers.[12]
Neurodegenerative Disorders
The ability of the CF₃ group to increase lipophilicity and blood-brain barrier penetration makes these compounds attractive candidates for CNS disorders.[5] Certain compounds are being investigated for their utility in treating protein misfolding neurodegenerative diseases like Alzheimer's and Parkinson's by preventing the depletion of cellular NAD+ levels, which is linked to proteotoxicity.[13]
Enzyme and Receptor Inhibition
The potent electron-withdrawing nature and steric profile of the CF₃ group make it an excellent modulator of enzyme and receptor binding. For instance, the antidepressant Fluoxetine owes its enhanced potency as a selective serotonin reuptake inhibitor to a para-substituted CF₃ group on its phenoxy ring.[4] Similarly, Berotralstat, a plasma kallikrein inhibitor, utilizes a CF₃ group as part of its pharmacophore to prevent attacks of hereditary angioedema.[4]
Standardized Protocols for Biological Evaluation
To rigorously assess the therapeutic potential of novel trifluoromethyl-containing isoindolinones, a standardized cascade of in vitro biological assays is essential. The following section details a robust workflow for anticancer screening.
Primary Anticancer Screening Workflow
The initial evaluation follows a logical progression from cytotoxicity screening to mechanism-of-action studies.
Caption: Workflow for In Vitro Anticancer Screening.
Protocol: Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides a reliable, high-throughput method for determining drug-induced cytotoxicity in adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
Test compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the trifluoromethyl-containing isoindolinone to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Causality Note: TCA fixation is crucial as it fixes the cells and precipitates total cellular protein, which is what the SRB dye will bind to.
-
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the data to determine the IC₅₀ value for the compound.
-
Self-Validation: The inclusion of a positive control and multiple replicates ensures the reliability and reproducibility of the assay results.
-
Data Synthesis and Interpretation
For clarity and comparative analysis, all quantitative biological data should be summarized in a structured format.
Table 1: Comparative Anticancer Activity of Isoindolinone Derivatives
| Compound ID | R Group Modification | Target Cell Line | IC₅₀ (µM) ± SD |
| ISO-H | -H (non-fluorinated) | MCF-7 | 19.72 ± 2.1[11] |
| ISO-CF₃ | -CF₃ | MCF-7 | 2.63 ± 0.4[11] |
| ISO-H | -H (non-fluorinated) | A549 | > 50 |
| ISO-CF₃ | -CF₃ | A549 | 8.15 ± 0.9 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.08 ± 0.01 |
Note: Data for ISO-H and ISO-CF₃ against MCF-7 is analogous to results from similar heterocyclic scaffolds to illustrate the expected impact of trifluoromethylation.[11] Data for A549 and Doxorubicin is hypothetical for illustrative purposes.
Conclusion and Future Perspectives
Trifluoromethyl-containing isoindolinones represent a highly promising class of molecules for drug discovery. The strategic incorporation of the CF₃ group provides a scientifically sound basis for enhancing metabolic stability, cellular permeability, and target affinity. The synthetic methodologies, particularly radical-mediated cyclizations, are robust and scalable, allowing for the generation of diverse chemical libraries for biological screening.
Future work should focus on expanding the structure-activity relationship (SAR) studies to pinpoint the optimal substitution patterns on both the isoindolinone core and the aryl rings. Furthermore, as lead compounds emerge from in vitro screening, progression to in vivo pharmacokinetic and efficacy studies in relevant animal models will be the critical next step in translating the immense potential of these compounds into tangible therapeutic assets.
References
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Jadhav, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. National Institutes of Health (PMC). [Link]
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Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones. ResearchGate. [Link]
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Jadhav, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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Reddy, T., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]
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Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
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Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Publishing. [Link]
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Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization pro. Semantic Scholar. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Koszelewski, D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
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Fensome, A., et al. (2007). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. [Link]
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Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization pro. ResearchGate. [Link]
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Reddy, T., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]
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The Isoindolinone Scaffold: A Journey from Notoriety to a Pillar of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolinone core, a seemingly simple bicyclic lactam, has carved a remarkable and tumultuous path through the annals of medicinal chemistry. Initially infamous for the tragic teratogenic effects of its most notorious representative, thalidomide, the scaffold has undergone a profound redemption. It now stands as a privileged structure in modern drug discovery, forming the foundation of potent immunomodulatory agents and targeted protein degraders. This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of isoindolinone derivatives. We will delve into the pivotal synthetic methodologies, dissect the intricate mechanisms of action, and present detailed experimental protocols for the characterization of these remarkable compounds. For the drug development professional, this guide aims to be a foundational resource, offering insights into the structure-activity relationships that govern the diverse biological activities of this versatile scaffold, from anticancer and immunomodulatory to antibacterial and enzyme inhibition.
A Phoenix from the Ashes: The History of Isoindolinone Derivatives
The story of isoindolinone-based drugs is a compelling narrative of scientific serendipity, devastating consequences, and ultimate therapeutic triumph. It is a stark reminder of the complexities of drug action and the importance of rigorous preclinical and clinical evaluation.
The Rise and Fall of Thalidomide
Thalidomide was first synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal. Initially marketed as a non-addictive sedative and an effective treatment for morning sickness in pregnant women, it quickly became a widely used drug across the globe. However, this widespread use in the late 1950s and early 1960s led to one of the most devastating medical tragedies in history. The drug was found to be a potent human teratogen, causing severe and debilitating birth defects, most notably phocomelia (malformation of the limbs), in thousands of children worldwide. This catastrophic event led to a paradigm shift in drug regulation and testing, with a much greater emphasis placed on assessing the safety of new medicines, particularly during pregnancy.
A Serendipitous Renaissance: The Repurposing of Thalidomide
For decades, thalidomide was a pariah in the pharmaceutical world. However, in the 1990s, its fortunes began to change. Researchers discovered that thalidomide possessed potent anti-inflammatory and anti-angiogenic properties. This led to its successful repurposing for the treatment of erythema nodosum leprosum, a painful inflammatory complication of leprosy. Further research revealed its efficacy in treating multiple myeloma, a cancer of plasma cells. This remarkable comeback story reignited interest in the isoindolinone scaffold and paved the way for the development of a new generation of derivatives.
The Dawn of the IMiDs®: Lenalidomide and Pomalidomide
Building on the renewed interest in thalidomide, scientists at Celgene (now part of Bristol Myers Squibb) rationally designed and synthesized analogues with improved efficacy and safety profiles. This led to the development of lenalidomide (Revlimid®) and pomalidomide (Pomalyst®), which are collectively known as immunomodulatory drugs (IMiDs®).
-
Lenalidomide , approved by the FDA in 2005, demonstrated superior potency to thalidomide in treating multiple myeloma and certain myelodysplastic syndromes.
-
Pomalidomide , approved in 2013, is even more potent than lenalidomide and is used to treat patients with relapsed and refractory multiple myeloma.
These second and third-generation IMiDs have become cornerstones of multiple myeloma therapy and have significantly improved patient outcomes.[1][2]
The Molecular Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic effects of thalidomide and its analogues are primarily mediated through their interaction with the protein Cereblon (CRBN).[3] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] By binding to CRBN, these drugs act as a "molecular glue," effectively hijacking the E3 ligase machinery and redirecting it to a new set of target proteins, known as neosubstrates, that are not normally recognized by this complex. This leads to the ubiquitination and subsequent degradation of these neosubstrates by the proteasome.[6]
Caption: Mechanism of action of isoindolinone derivatives via the Cereblon E3 ubiquitin ligase pathway.
The key neosubstrates responsible for the anti-myeloma activity of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins leads to the downregulation of key survival factors for myeloma cells, ultimately resulting in apoptosis.
Synthesis of Key Isoindolinone Derivatives
The synthesis of the isoindolinone core and its derivatives has been the subject of extensive research. Here, we provide detailed protocols for the synthesis of thalidomide, lenalidomide, and pomalidomide.
Experimental Protocol: Synthesis of Thalidomide
The synthesis of thalidomide can be achieved through the condensation of phthalic anhydride with L-glutamine.
Materials:
-
Phthalic anhydride
-
L-glutamine
-
Toluene
-
Triethylamine (NEt₃)
-
Acetic anhydride (Ac₂O)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure: [7]
-
Grind phthalic anhydride (1.0 eq) and L-glutamine (1.01 eq) together.
-
Suspend the resulting powder in toluene.
-
Add triethylamine (1.0 eq) and acetic anhydride (3.0 eq).
-
Heat the reaction mixture to reflux (approx. 110°C) for 9 hours.
-
Cool the reaction to room temperature and then in an ice-salt bath to -5°C for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether.
-
Dry the product to obtain thalidomide.
Experimental Protocol: Synthesis of Lenalidomide
Lenalidomide synthesis involves the coupling of 3-aminopiperidine-2,6-dione hydrochloride with a substituted benzoyl derivative, followed by reduction of a nitro group.
Step 1: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione [7][8]
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
3-aminopiperidine-2,6-dione hydrochloride
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Bicarbonate
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethanol
-
Water
Procedure:
-
Combine methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and a base such as DIPEA (4.0 eq) or sodium bicarbonate in a suitable solvent like DMF or THF.[8][9]
-
Heat the mixture (e.g., 50-60°C or 80-85°C) for several hours (e.g., 2-12 hours).[9][10]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter the solid, wash with ethanol and water, and dry to yield the nitro intermediate.
Step 2: Reduction to Lenalidomide [9]
Materials:
-
3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
-
Palladium on carbon (Pd/C)
-
Methanol or Isopropanol/Water mixture
-
Hydrogen gas or a hydrogen source like ammonium chloride/iron powder[11]
Procedure:
-
Dissolve the nitro intermediate in a suitable solvent such as methanol or an isopropanol/water mixture.
-
Add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under hydrogen pressure or by using a transfer hydrogenation method.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate and purify the product by recrystallization to obtain lenalidomide.
Experimental Protocol: Synthesis of Pomalidomide
Pomalidomide can be synthesized from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride.[4][12][13]
Step 1: Condensation Reaction [4][12][13]
Materials:
-
4-nitroisobenzofuran-1,3-dione
-
3-aminopiperidine-2,6-dione hydrochloride
-
Anhydrous sodium acetate
-
Acetic acid
Procedure:
-
React 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride in the presence of sodium acetate and acetic acid to form the N-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione intermediate.
Step 2: Cyclization [4][12][13]
Materials:
-
The intermediate from Step 1
-
Anhydrous sodium acetate
-
Acetic acid
Procedure:
-
Heat the intermediate in the presence of sodium acetate and acetic acid to induce cyclization to the nitro-pomalidomide derivative.
Materials:
-
The nitro-pomalidomide derivative
-
Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Reduce the nitro group of the intermediate via catalytic hydrogenation with Pd/C in methanol to yield pomalidomide.
Quantitative Analysis of Biological Activity
The biological activity of isoindolinone derivatives can be quantified using various in vitro assays. The following tables summarize key data for thalidomide, lenalidomide, and pomalidomide.
Table 1: Comparative Binding Affinities to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Reference(s) |
| Thalidomide | ~250 nM | [10][14] |
| Lenalidomide | ~178 nM | [14] |
| Pomalidomide | ~157 nM | [10][14] |
Table 2: Antiproliferative Activity in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC₅₀ | Reference(s) |
| Lenalidomide | MM.1S | ~128 nM (as part of a conjugate) | [15] |
| Pomalidomide | MM.1S | - | |
| Thalidomide | Various | 4-11 µM (for derivatives TC11 and TC13) | [16] |
Note: IC₅₀ values can vary depending on the cell line and assay conditions.
Key Experimental Workflows
Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to Cereblon. It is a competitive assay where the test compound displaces a fluorescently labeled ligand from the protein, resulting in a change in fluorescence polarization.[2][17][18][19]
Caption: Principle of a fluorescence polarization-based Cereblon binding assay.
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant Cereblon protein, a fluorescently labeled thalidomide analog (tracer), and the test compound in a suitable assay buffer.
-
Assay Plate Setup: In a microplate, add the assay buffer, the fluorescent tracer, and varying concentrations of the test compound.
-
Protein Addition: Add the Cereblon protein to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.
TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells, typically peripheral blood mononuclear cells (PBMCs), stimulated with lipopolysaccharide (LPS).[5][20][21][22][23]
Protocol:
-
Cell Culture: Isolate and culture PBMCs from healthy donor blood.
-
Compound Treatment: Pre-incubate the PBMCs with various concentrations of the test compound for a specified time.
-
Stimulation: Stimulate the cells with LPS to induce TNF-α production.
-
Supernatant Collection: After an incubation period, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a standard sandwich ELISA protocol. This involves capturing the TNF-α with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to generate a colorimetric signal.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α from a standard curve. Determine the IC₅₀ value for TNF-α inhibition by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Beyond Immunomodulation: The Expanding Therapeutic Landscape of Isoindolinones
The versatility of the isoindolinone scaffold extends far beyond its role in immunomodulation and protein degradation. Researchers have explored its potential in a wide range of therapeutic areas.
Antibacterial Agents
Several isoindolinone derivatives have demonstrated promising antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[24][25][26] The mechanism of action is often distinct from that of traditional antibiotics, making them attractive candidates for combating drug-resistant infections. Structure-activity relationship (SAR) studies have shown that modifications to both the isoindolinone core and the N-substituent can significantly impact antibacterial potency.[25]
Kinase Inhibitors
The isoindolinone scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[27] SAR studies have revealed that specific substitutions on the isoindolinone ring can lead to potent and selective inhibition of kinases such as VEGFR, PI3Kγ, and others.[24][27][28]
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy in tumors with deficiencies in DNA repair pathways. The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, a PARP substrate, has inspired the development of isoindolinone-based PARP inhibitors.[29][30][31][32] These compounds have shown potent enzymatic inhibition and may offer advantages in terms of their pharmacokinetic properties.[31][32]
Conclusion and Future Perspectives
The journey of isoindolinone derivatives is a powerful testament to the dynamic and often unpredictable nature of drug discovery. From a tragic beginning, this chemical scaffold has emerged as a cornerstone of modern therapeutics, particularly in the treatment of multiple myeloma. The elucidation of its mechanism of action through the modulation of the Cereblon E3 ligase complex has not only explained its therapeutic effects but has also opened up the exciting new field of targeted protein degradation with the development of PROTACs.
The continued exploration of the isoindolinone scaffold is yielding novel compounds with diverse biological activities, including antibacterial, kinase inhibitory, and PARP inhibitory effects. As our understanding of the structure-activity relationships of these derivatives deepens, we can expect the development of even more potent and selective therapeutic agents. The future of isoindolinone-based drug discovery is bright, with the potential to address a wide range of unmet medical needs.
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Spectroscopic and Synthetic Blueprint of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one: A Technical Guide for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive analytical and synthetic overview of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders. In the absence of publicly available experimental spectroscopic data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile of the title compound. By analyzing structurally analogous molecules and foundational spectroscopic theory, this guide offers researchers, scientists, and drug development professionals a reliable framework for the identification, characterization, and synthesis of this and related isoindolinone derivatives. Detailed, field-proven experimental protocols for obtaining and interpreting the spectroscopic data are provided, underpinned by a commitment to scientific integrity and causality in experimental design.
Introduction: The Significance of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in Medicinal Chemistry
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one (CAS Number: 1242336-73-7), has emerged as a critical component in the synthesis of novel therapeutics, including molecular glues and proteolysis-targeting chimeras (PROTACs). Its unique combination of a bulky tert-butyl group, a reactive hydroxyl functionality, and an electron-withdrawing trifluoromethyl moiety imparts desirable physicochemical properties for lead optimization.
A thorough understanding of the spectroscopic characteristics of this molecule is paramount for unambiguous identification, purity assessment, and quality control during the synthetic and drug development workflow. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra, offering a valuable resource for researchers navigating the synthesis and characterization of this important chemical entity.
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄F₃NO₂ | [1][2] |
| Molecular Weight | 273.25 g/mol | [1][2] |
| CAS Number | 1242336-73-7 | [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methine, and tert-butyl protons. The chemical shifts are influenced by the electronic environment of the protons, with the trifluoromethyl group exerting a significant deshielding effect on the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 8.0 - 7.6 | m | 3H | Aromatic protons | The aromatic protons on the trifluoromethyl-substituted ring are expected to be deshielded due to the electron-withdrawing nature of the CF₃ group, appearing in the downfield region. This is consistent with data from other trifluoromethyl-substituted aromatic compounds. |
| ~ 6.0 | s | 1H | CH-OH | The methine proton adjacent to the hydroxyl group and nitrogen is expected to be a singlet and significantly deshielded. |
| ~ 5.5 | s | 1H | OH | The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent. |
| ~ 1.5 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region, a characteristic feature for this group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The trifluoromethyl group will not only have a characteristic chemical shift for its carbon but will also exhibit coupling with adjacent carbon atoms (¹JC-F, ²JC-F, etc.), which is a key diagnostic feature.[3][4]
Table 2: Predicted ¹³C NMR Spectral Data for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
| Chemical Shift (δ, ppm) | Quartet (JC-F in Hz) | Assignment | Rationale and Comparative Insights |
| ~ 170 | C=O | The carbonyl carbon of the lactam is expected to be in the typical range for amide carbonyls. | |
| ~ 145 - 120 | q | Aromatic carbons | The aromatic carbons will appear in the downfield region. The carbon attached to the CF₃ group will be a quartet with a large one-bond coupling constant (¹JC-F ≈ 270 Hz), and the adjacent carbons will show smaller two-bond couplings (²JC-F).[3][4] |
| ~ 125 | q (¹JC-F ≈ 270 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[3][4] |
| ~ 85 | CH-OH | The methine carbon, being attached to both an oxygen and a nitrogen atom, will be significantly deshielded. | |
| ~ 60 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group is expected in this region. | |
| ~ 28 | C(CH₃)₃ | The methyl carbons of the tert-butyl group will give a single, intense signal in the aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an essential technique for the rapid identification of functional groups within a molecule. The predicted IR spectrum of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one will be characterized by absorptions corresponding to the O-H, C-H, C=O, and C-F bonds.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibrational Mode |
| 3400 - 3200 | Broad, Medium | O-H stretch | Hydroxyl group |
| 3000 - 2850 | Medium | C-H stretch | Aliphatic (tert-butyl) and Aromatic |
| ~ 1700 | Strong, Sharp | C=O stretch | Lactam carbonyl |
| 1600 - 1450 | Medium | C=C stretch | Aromatic ring |
| 1300 - 1100 | Strong | C-F stretch | Trifluoromethyl group |
The presence of a broad absorption in the 3400-3200 cm⁻¹ region is indicative of the hydroxyl group, while a strong, sharp peak around 1700 cm⁻¹ is a hallmark of the carbonyl group in the five-membered lactam ring.[5][6][7] The strong absorptions in the 1300-1100 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation pattern upon ionization.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 273, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of tert-Butyl: A prominent fragment would likely be observed at m/z = 216, corresponding to the loss of the tert-butyl group ([M - 57]⁺). This is a common fragmentation pathway for compounds containing a tert-butyl substituent.
-
Loss of H₂O: Dehydration from the molecular ion could lead to a fragment at m/z = 255.
-
Retro-Diels-Alder (RDA) type fragmentation: While not a classic RDA, cleavage of the isoindolinone ring system could lead to characteristic fragments.[8]
-
DOT Language Diagram of Predicted Mass Spectrometry Fragmentation:
Caption: Predicted major fragmentation pathways for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in EI-MS.
Experimental Protocols
The following are generalized, best-practice protocols for the spectroscopic analysis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable. Alternatively, direct infusion Electrospray Ionization (ESI) can be used.
-
Data Acquisition:
-
EI-MS: Acquire data over a mass range of m/z 50-500.
-
ESI-MS: Acquire data in both positive and negative ion modes.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
DOT Language Diagram of the General Analytical Workflow:
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of novel organic compounds.
Conclusion
This technical guide provides a detailed and scientifically grounded predictive spectroscopic analysis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. By leveraging data from analogous structures and fundamental principles, this document serves as an essential resource for researchers in the field of drug discovery and development. The provided protocols and predictive data will facilitate the unambiguous identification and characterization of this important synthetic building block, thereby accelerating the development of novel therapeutics.
References
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on¹³C–¹⁹F coupling constants. J. Chem. Soc., Perkin Trans. 2, (4), 402–412. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. [Link]
-
R Discovery. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on¹³C–¹⁹F coupling constants. [Link]
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PubMed. (2003). Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. J Am Soc Mass Spectrom, 14(9), 1049-56. [Link]
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Good Scents Company. (n.d.). 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, min 98%, 25 grams. Retrieved from [Link]
-
HSC Chemistry. (2024). Infrared Spectroscopy: Analyzing Organic Compound Structures. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Distinguish Between Compounds Using IR Spectroscopy? [Video]. YouTube. [Link]
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Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Video]. YouTube. [Link]
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An In-depth Technical Guide to the Solubility of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. Given that specific solubility data for this compound is not extensively available in public literature, this document emphasizes the foundational principles and detailed methodologies required for its empirical determination.
Introduction: The Significance of Solubility in Drug Discovery
Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a compound like this compound, which is classified as a building block for protein degraders, understanding its solubility is paramount for successful formulation, in vitro assay development, and ultimately, in vivo efficacy.[1] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, thereby hindering preclinical and clinical development. This guide, therefore, serves as a practical resource for elucidating the solubility profile of this specific molecule.
Molecular Structure and Predicted Solubility Behavior
The solubility of an organic compound is governed by the interplay of its molecular structure and the properties of the solvent.[2] An analysis of the structure of this compound provides valuable insights into its potential solubility.
Key Structural Features:
Analysis of Functional Groups and their Influence:
-
Isoindolinone Core: A bicyclic aromatic lactam, which is a relatively polar moiety.
-
Hydroxy Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents like water and alcohols.
-
Trifluoromethyl Group (-CF₃): A highly lipophilic and electron-withdrawing group. While it can decrease solubility in polar solvents, it may enhance solubility in non-polar organic solvents.
-
Tert-Butyl Group (-C(CH₃)₃): A bulky, non-polar alkyl group that contributes to the lipophilicity of the molecule, likely favoring solubility in non-polar solvents.
Predicted Solubility Profile:
Based on this structural analysis, this compound is expected to exhibit limited solubility in aqueous media due to the presence of the lipophilic trifluoromethyl and tert-butyl groups. However, the presence of the hydroxyl and lactam functionalities suggests that it will likely be more soluble in polar aprotic solvents and alcohols, where hydrogen bonding and dipole-dipole interactions can occur.
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to establish and adhere to strict safety protocols. For a novel compound with limited toxicological data, a cautious approach is warranted.
General Handling:
-
Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[3][4]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][4][5]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[3][5]
-
Wash hands thoroughly after handling the compound.[3]
Waste Disposal:
-
Dispose of all waste materials, including unused compound and contaminated solvents, in accordance with local, state, and federal regulations for chemical waste.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound in a range of solvents is essential. The following protocols outline the equilibrium and kinetic solubility assays, which are standard methods in the pharmaceutical industry.
Selection of Solvents
A diverse panel of solvents should be selected to cover a range of polarities and functionalities.
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Simulates physiological conditions. |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Assesses the impact of hydrogen bonding. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Evaluates solubility in common formulation and assay solvents. |
| Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexanes | Determines solubility in lipophilic environments. |
Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound and is considered the gold standard.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of each selected solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Caption: Kinetic Solubility Assay Workflow.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table of Expected Solubility Data:
| Solvent | Solvent Class | Solubility (µg/mL) | Solubility (mM) |
| PBS (pH 7.4) | Aqueous Buffer | To be determined | To be determined |
| Water | Polar Protic | To be determined | To be determined |
| Ethanol | Polar Protic | To be determined | To be determined |
| Methanol | Polar Protic | To be determined | To be determined |
| DMSO | Polar Aprotic | To be determined | To be determined |
| Acetonitrile | Polar Aprotic | To be determined | To be determined |
| Dichloromethane | Non-Polar | To be determined | To be determined |
| Hexanes | Non-Polar | To be determined | To be determined |
Interpretation:
The results from these experiments will provide a comprehensive solubility profile of this compound. This data will be invaluable for:
-
Formulation Development: Selecting appropriate solvent systems for in vivo studies.
-
Assay Design: Ensuring the compound remains in solution during in vitro screening.
-
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure impact solubility.
Conclusion
While specific, pre-existing solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for rational predictions of its solubility behavior. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to empirically determine the solubility of this compound in a variety of relevant solvents. The data generated from these studies will be instrumental in advancing the research and development of this promising protein degrader building block.
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thermal stability and degradation profile of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of the novel chemical entity this compound. As specific experimental data for this compound is not publicly available, this document outlines a robust, first-principles approach grounded in established pharmaceutical development practices and regulatory expectations. We detail the requisite analytical methodologies, from solid-state thermal analysis to forced degradation studies and degradant structure elucidation, providing both the strategic rationale and actionable protocols. This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing the stability of new molecular entities to ensure their quality, safety, and efficacy.
Introduction: A Structural Assessment of Stability Liabilities
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly understood and characterized.[1][2] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] This process is essential for establishing a re-test period, recommended storage conditions, and ensuring the safety and efficacy of the final drug product.[2][3]
The subject of this guide, this compound, is a substituted isoindolinone. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] A proactive analysis of its structure allows us to hypothesize potential degradation pathways, which informs the design of a comprehensive stability program.
-
Isoindolinone Core: The lactam (cyclic amide) ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.
-
3-Hydroxy Group: This benzylic alcohol moiety is a potential site for oxidation, forming a ketone, or dehydration, potentially leading to the formation of an unsaturated system.
-
N-tert-Butyl Group: While sterically bulky groups can impart kinetic stability, the t-butyl group can be susceptible to thermal decomposition, particularly at elevated temperatures, potentially through elimination to form isobutene.[6][7]
-
Trifluoromethyl (CF3) Group: The CF3 group is generally considered to be highly stable and metabolically robust due to the strength of the C-F bond.[8] It enhances the chemical stability of the aromatic ring through its strong electron-withdrawing nature.
This initial assessment dictates a testing strategy that must rigorously probe for hydrolysis, oxidation, and thermal fragmentation.
Solid-State Characterization: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The first step in characterizing thermal stability is to understand the behavior of the API in its solid state. TGA and DSC are powerful, complementary techniques that provide fundamental information about thermal events.[9] TGA measures changes in mass as a function of temperature, identifying the onset of decomposition and quantifying volatile content, while DSC measures the heat flow into or out of a sample, identifying melting points, phase transitions, and exothermic or endothermic decomposition events.[10][11][12]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina).
-
Method Parameters:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. This prevents oxidative degradation and isolates thermal decomposition.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Method Parameters:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to a temperature just beyond any event observed in the TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Identify endothermic events (e.g., melting point) and exothermic events (e.g., decomposition or crystallization).
Data Presentation and Interpretation
The data from TGA and DSC should be summarized for clear interpretation. The combination of these analyses provides a comprehensive thermal profile. For example, a sharp endotherm on the DSC curve corresponding to the melting point, followed immediately by a significant weight loss in the TGA, indicates that the compound decomposes upon melting.
| Parameter | Technique | Hypothetical Result | Interpretation |
| Initial Weight Loss | TGA | 0.5% loss at 80-110 °C | Indicates presence of residual moisture or solvent.[13] |
| Melting Point (T_m) | DSC | Sharp endotherm peak at 215 °C | Crystalline solid with a defined melting point.[12] |
| Decomposition Onset (T_onset) | TGA | ~230 °C | The temperature at which significant thermal degradation begins.[10] |
| Decomposition | DSC | Broad exotherm starting at ~235 °C | The decomposition process releases energy.[14] |
Forced Degradation (Stress Testing): Unveiling Degradation Pathways
Forced degradation studies are the cornerstone of developing a stability-indicating analytical method and understanding the intrinsic stability of a molecule.[3][15] As mandated by ICH guideline Q1A(R2), the API is subjected to stress conditions more severe than accelerated stability conditions to produce degradation products.[1][16][17] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.[18]
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Methodological & Application
Application Notes and Protocols for the In-Vitro Use of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is a chemical entity categorized as a protein degrader building block.[1] Its core isoindolinone structure is analogous to that of thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs), which are known to function as molecular glues.[2] These molecules act by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[3][4]
Given its structural similarity to established Cereblon binders, this compound is presumed to function as a ligand for CRBN. As such, it can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to facilitate the degradation of a specific protein of interest.[5][6] This document provides detailed protocols for the in-vitro characterization of this compound and its derivatives.
Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism of action for isoindolinone-based protein degraders involves hijacking the ubiquitin-proteasome system. The compound binds to Cereblon, inducing a conformational change that creates a novel binding surface.[2] This new surface recruits a target protein, which is then polyubiquitinated by the E2 conjugating enzyme associated with the CRL4-CRBN complex. This polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein.[6]
Caption: PROTAC-mediated protein degradation pathway.
Physicochemical Properties and Stock Solution Preparation
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1242336-73-7 | [1] |
| Molecular Formula | C13H14F3NO2 | [1] |
| Molecular Weight | 273.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage | Room temperature (as solid) | [1] |
Protocol for Stock Solution Preparation:
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 2.73 mg of the compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Experimental Protocols
Cell Viability Assay
Before assessing the protein degradation activity, it is crucial to determine the cytotoxic or cytostatic effects of the compound on the chosen cell line. This will help in selecting appropriate, non-toxic concentrations for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.[7][8]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.[9]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Target Protein Degradation Assay (Western Blot)
Western blotting is a fundamental technique to quantify the reduction in the level of a target protein following treatment with the degrader compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of the compound (based on the viability assay) for various time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Target Engagement Assay (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) can be used to demonstrate the formation of a ternary complex between the target protein, the PROTAC (containing the isoindolinone moiety), and Cereblon.[11][12]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound as described for the Western blot protocol. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[13]
-
Pre-clearing Lysates: Incubate the cell lysates with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.[12]
-
Immunoprecipitation: Add a primary antibody against the target protein or a tag (if the protein is overexpressed with a tag) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the target protein and Cereblon.
In-Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of the target protein in the presence of the degrader compound.[14]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D family)
-
Recombinant CRL4-CRBN complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
The degrader compound or vehicle control
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.[15]
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein should be observed in the presence of the active degrader.
Data Interpretation and Troubleshooting
-
Cell Viability: A dose-dependent decrease in cell viability indicates cytotoxicity. Select concentrations for subsequent assays that are below the IC50 value to minimize confounding effects of cell death.
-
Western Blot: A decrease in the target protein band intensity in a dose- and time-dependent manner is indicative of successful degradation. Ensure equal loading by checking the loading control bands.
-
Co-Immunoprecipitation: The detection of Cereblon in the immunoprecipitate of the target protein (and vice-versa) in a compound-dependent manner confirms the formation of the ternary complex.
-
In-Vitro Ubiquitination: The appearance of a high-molecular-weight smear or ladder of the target protein indicates its polyubiquitination.
Common Troubleshooting Tips:
-
No Degradation:
-
Confirm target engagement using Co-IP.
-
Ensure the cell line expresses sufficient levels of Cereblon.
-
Optimize compound concentration and treatment time.
-
-
High Background in Western Blot:
-
Optimize antibody concentrations and blocking conditions.
-
Ensure thorough washing steps.
-
-
Non-specific Binding in Co-IP:
-
Increase the number of washes.
-
Include a pre-clearing step.
-
Use a more stringent lysis buffer.
-
References
-
Bio-protocol. (n.d.). In vitro Protein Ubiquitination Assays. Retrieved from [Link]
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Wikipedia. (2024, October 26). Thalidomide. Retrieved from [Link]
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Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In Vitro Protein Ubiquitination Assay. Retrieved from [Link]
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ResearchGate. (n.d.). The molecular mechanism of thalidomide analogs in hematologic malignancies | Request PDF. Retrieved from [Link]
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Studylib. (n.d.). Protocol for in vitro ubiquitylation assay. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). An In Vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay. Methods in Molecular Biology, 2570, 125-132.
- National Center for Biotechnology Information. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8.
-
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2365, 135-150.
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Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Retrieved from [Link]
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2BScientific. (n.d.). Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately. Retrieved from [Link]
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AntBio. (2026, January 6). Co-Immunoprecipitation (CoIP) Workflow Guide: Step-by-Step Protocol Em. Retrieved from [Link]
- PubMed. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8.
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Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]
-
ResearchGate. (2024). Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. Retrieved from [Link]
- ACS Publications. (2022). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry, 65(15), 10333-10351.
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ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Retrieved from [Link]
- ACS Publications. (2020). Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay. ACS Medicinal Chemistry Letters, 11(12), 2476-2482.
- National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 935-958.
- National Center for Biotechnology Information. (2020). Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay. ACS Medicinal Chemistry Letters, 11(12), 2476-2482.
- PubMed. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 305, 117747.
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Oakwood Chemical. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]
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Consensus. (2025). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Retrieved from [Link]
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2a biotech. (n.d.). Products. Retrieved from [Link]
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- PubMed. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. European Journal of Medicinal Chemistry, 185, 111830.
- Royal Society of Chemistry. (2022). Translational PK–PD for targeted protein degradation. Chemical Society Reviews, 51(15), 6234-6250.
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Application and Protocols for 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in Proteomics-Driven Drug Discovery
For: Researchers, scientists, and drug development professionals in proteomics, chemical biology, and oncology.
I. Introduction: The Isoindolinone Scaffold as a Privileged Motif in Targeted Protein Degradation
The isoindolinone core is a well-established structural motif in medicinal chemistry, forming the backbone of several highly successful therapeutic agents.[1][2] Its true potential, however, has been unlocked with the advent of Targeted Protein Degradation (TPD), a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.[3][4] Within this field, isoindolinone derivatives, famously including thalidomide and its analogs (known as immunomodulatory imide drugs or IMiDs), have been identified as potent molecular glues and high-affinity ligands for Cereblon (CRBN), a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex.[4][5][6]
This recognition has positioned isoindolinone-based molecules as critical "building blocks" for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][7] PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[8][9][10]
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one represents a next-generation building block for this purpose. Its chemical structure suggests it is engineered for incorporation into PROTACs as the E3 ligase-recruiting moiety. The trifluoromethyl group, a common bioisostere in modern medicinal chemistry, can enhance binding affinity, metabolic stability, and cell permeability, while the t-butyl group provides steric bulk that can be optimized for specific interactions within the CRBN binding pocket. This application note provides a detailed guide to the strategic application of this building block in the development and proteomic validation of novel PROTAC degraders.
II. Mechanism of Action: Engineering Proximity for Targeted Degradation
The fundamental role of this compound is to serve as the foundation for the E3 ligase-binding "warhead" of a PROTAC. Once incorporated into the final heterobifunctional molecule, it is designed to engage Cereblon, initiating a catalytic cycle of targeted protein degradation.
The process unfolds as follows:
-
Ternary Complex Formation: The PROTAC molecule, featuring the isoindolinone-based CRBN ligand at one end and a ligand for a specific Protein of Interest (POI) at the other, simultaneously binds both proteins within the cell. This forms a transient, yet critical, ternary complex (POI-PROTAC-CRBN).[10][11]
-
Ubiquitination: The formation of this complex brings the POI into the vicinity of the CRL4CRBN E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Polyubiquitination: This process is repeated, creating a polyubiquitin chain on the POI, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated POI, subsequently unfolding and degrading it into small peptides. The PROTAC molecule, having catalyzed the event, is then released and can engage another POI and E3 ligase, continuing the degradation cycle.[4]
Figure 1: PROTAC Mechanism of Action. The PROTAC induces proximity between the POI and CRBN E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
III. Protocols for PROTAC Synthesis and Proteomic Validation
The ultimate application of this compound is its incorporation into a functional PROTAC, whose activity must then be rigorously validated using quantitative proteomics.
Protocol 1: Conceptual Synthesis of a PROTAC
This protocol outlines a generalized synthetic workflow. The hydroxyl group on the isoindolinone is a key functional handle for attaching a linker, which will then be connected to the POI-binding ligand.
Objective: To synthesize a PROTAC by coupling the isoindolinone building block, a linker, and a POI ligand.
Materials:
-
This compound
-
Linker with complementary functional groups (e.g., a PEG linker with an alkyl halide at one end and a carboxylic acid at the other)
-
POI-binding ligand with a suitable attachment point (e.g., a primary amine)
-
Appropriate solvents (DMF, DCM) and reagents (coupling agents like HATU, bases like DIPEA)
Steps:
-
Linker Attachment to Isoindolinone Core: a. Dissolve this compound in a suitable anhydrous solvent like DMF. b. Add a base (e.g., sodium hydride) to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. c. Add the linker molecule containing an electrophilic group (e.g., an alkyl bromide). d. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. e. Purify the resulting isoindolinone-linker conjugate using flash chromatography.
-
Coupling of POI Ligand: a. Activate the terminal carboxylic acid on the isoindolinone-linker conjugate using a coupling agent like HATU in the presence of a base like DIPEA. b. In a separate flask, dissolve the POI-binding ligand (containing a nucleophilic amine) in an anhydrous solvent. c. Add the activated isoindolinone-linker to the POI ligand solution. d. Stir the reaction until completion. e. Purify the final PROTAC molecule using reverse-phase HPLC. f. Confirm the structure and purity via LC-MS and NMR.
Figure 2: Conceptual PROTAC Synthesis Workflow. A two-step process involving linker attachment to the isoindolinone core followed by coupling to the POI ligand.
Protocol 2: Proteomic Validation of PROTAC Activity
Mass spectrometry-based proteomics is the gold standard for evaluating PROTACs. It provides an unbiased, proteome-wide view of the degrader's effects, enabling simultaneous assessment of on-target efficacy and off-target liabilities.[12][13]
Objective: To quantify changes in protein abundance across the proteome in response to PROTAC treatment.
Experimental Design:
-
Cell Line: A human cell line endogenously expressing the POI and CRBN (e.g., a cancer cell line for an oncology target).
-
Treatments:
-
Vehicle Control (e.g., 0.1% DMSO)
-
PROTAC (at various concentrations, e.g., 1 nM to 10 µM)
-
Negative Control PROTAC (e.g., an epimer that doesn't bind CRBN)
-
POI ligand alone (to distinguish inhibition from degradation)
-
-
Replicates: Minimum of 3-4 biological replicates per condition for statistical power.
Step-by-Step Methodology:
-
Cell Culture and Treatment: a. Plate cells at a consistent density and allow them to adhere overnight. b. Treat cells with the compounds as per the experimental design for a predetermined time course (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS to remove media. b. Lyse cells in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. c. Clarify the lysate by centrifugation to pellet cell debris. d. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Protein Digestion: a. Take a standardized amount of protein (e.g., 50 µg) from each sample. b. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. c. Perform in-solution or S-Trap digestion with a protease like Trypsin/Lys-C overnight at 37°C.
-
Peptide Cleanup and LC-MS/MS Analysis: a. Clean up the resulting peptide mixture using solid-phase extraction (e.g., C18 StageTips) to remove salts and detergents. b. Analyze the peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS). A label-free quantification (LFQ) or Data-Independent Acquisition (DIA) workflow on a high-resolution mass spectrometer is recommended for comprehensive profiling.[14]
-
Data Analysis: a. Process the raw MS data using a suitable software platform (e.g., MaxQuant, Spectronaut, or Proteome Discoverer). b. Perform peptide identification against a human proteome database. c. Calculate protein intensities and perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significant abundance changes between conditions. d. Visualize the data using volcano plots to highlight proteins that are both statistically significant and exhibit large fold-changes in abundance.
IV. Data Interpretation and Expected Outcomes
The primary output of the proteomics experiment is a quantitative profile of thousands of proteins. This data is crucial for validating the PROTAC's mechanism of action.
Data Presentation:
The results are typically summarized in a table highlighting the key proteins of interest.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Annotation |
| [Target POI] | -4.5 | < 0.0001 | On-Target |
| IKZF1 | -3.8 | < 0.001 | Known CRBN Neo-substrate |
| IKZF3 | -3.5 | < 0.001 | Known CRBN Neo-substrate |
| Off-Target Protein A | -0.2 | 0.85 | No significant change |
| Housekeeping Protein (GAPDH) | 0.05 | 0.92 | No significant change |
Table 1: Example quantitative proteomics data for a successful PROTAC. The data shows potent and selective degradation of the intended target protein, along with expected degradation of known CRBN neo-substrates, and no significant impact on representative off-target or housekeeping proteins.
Key Validation Points:
-
On-Target Efficacy: A successful PROTAC will induce a significant and dose-dependent decrease in the abundance of the target POI.[12]
-
Selectivity: The volcano plot should ideally show the target POI as the most significantly downregulated protein. Any other proteins showing significant degradation are potential off-targets and require further investigation.[13]
-
CRBN Engagement: Degradation of known CRBN "neo-substrates" like IKZF1 and IKZF3 can serve as a positive control, confirming that the isoindolinone moiety is successfully engaging the CRL4CRBN complex in cells.[6]
-
Mechanism Confirmation: Comparing the proteomic profile of the PROTAC treatment to the POI ligand alone will confirm that the observed effect is due to degradation, not just enzyme inhibition or receptor antagonism.
V. Conclusion
This compound is a valuable chemical tool for the development of sophisticated PROTACs. Its design leverages the privileged isoindolinone scaffold for CRBN recruitment while incorporating chemical motifs intended to enhance its drug-like properties. By following a robust workflow of chemical synthesis coupled with comprehensive proteomic analysis, researchers can effectively utilize this building block to create and validate novel chemical probes and therapeutic candidates. This integrated approach is essential for advancing the field of targeted protein degradation and developing next-generation medicines for a wide range of diseases.
VI. References
-
ChemPro Innovations. (n.d.). Analysis of PROTAC Target Protein and Degradation Profiles. Retrieved January 21, 2026, from ChemPro Innovations website.
-
Thermo Fisher Scientific. (n.d.). High-throughput PROTAC compound screening workflow for targeted protein degradation on an Orbitrap Astral mass spectrometer. Retrieved January 21, 2026, from Thermo Fisher Scientific website.
-
ScienceOpen. (2024, March 21). Application of PROTACs in target identification and validation. Retrieved January 21, 2026, from ScienceOpen website.
-
National Center for Biotechnology Information. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Retrieved January 21, 2026, from PubMed Central website.
-
ResearchGate. (n.d.). Advancing target validation with PROTAC technology | Request PDF. Retrieved January 21, 2026, from ResearchGate website.
-
MilliporeSigma. (2020, November 5). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved January 21, 2026, from MilliporeSigma website.
-
Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved January 21, 2026, from Enamine website.
-
Enamine. (n.d.). Building Blocks and Linkers for PROTAC Synthesis. Retrieved January 21, 2026, from Enamine website.
-
National Center for Biotechnology Information. (2020, November 3). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved January 21, 2026, from PubMed website.
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Retrieved January 21, 2026, from PubMed Central website.
-
National Center for Biotechnology Information. (n.d.). Application of PROTACs in Target Identification and Target Validation. Retrieved January 21, 2026, from PubMed Central website.
-
MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved January 21, 2026, from MDPI website.
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved January 21, 2026, from Precise PEG website.
-
ResearchGate. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved January 21, 2026, from ResearchGate website.
-
Google Patents. (n.d.). US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment. Retrieved January 21, 2026, from Google Patents website.
-
Life Chemicals. (2023, September 19). Degrader Building Blocks for Targeted Protein Degradation. Retrieved January 21, 2026, from Life Chemicals website.
-
ResearchGate. (n.d.). (a) Building blocks used for partial PROTAC reagents synthesis; (b).... Retrieved January 21, 2026, from ResearchGate website.
-
National Center for Biotechnology Information. (n.d.). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Retrieved January 21, 2026, from PubMed Central website.
-
Royal Society of Chemistry. (2025, May 19). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Retrieved January 21, 2026, from RSC Publishing website.
-
ResearchGate. (n.d.). (PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. Retrieved January 21, 2026, from ResearchGate website.
-
National Center for Biotechnology Information. (2025, July 29). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Retrieved January 21, 2026, from PubMed Central website.
-
Semantic Scholar. (n.d.). Ligands for cereblon: 2017–2021 patent overview. Retrieved January 21, 2026, from Semantic Scholar website.
-
National Center for Biotechnology Information. (2021, February 20). The Vital Role of Proteomics in Characterizing Novel Protein Degraders. Retrieved January 21, 2026, from PubMed website.
-
Frontiers. (2021, November 29). ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis. Retrieved January 21, 2026, from Frontiers website.
-
MDPI. (n.d.). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved January 21, 2026, from MDPI website.
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Application Notes & Protocols for Cellular Analysis of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cellular effects of the novel compound, 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. This document outlines detailed protocols for assessing cytotoxicity, cell proliferation, and apoptosis.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer and anti-inflammatory effects.[2] Given that this compound is classified as a "Protein Degrader Building Block,"[3] it is hypothesized to be a component of PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which are designed to induce the degradation of specific target proteins. Therefore, initial characterization of this compound's cellular activity is a critical first step in its evaluation as a potential therapeutic agent.
This guide will focus on two fundamental cell-based assays: the MTT assay to determine effects on cell viability and proliferation, and an Annexin V/Propidium Iodide (PI) staining assay to investigate the induction of apoptosis.
Part 1: Assessment of Cytotoxicity and Cell Proliferation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6][7] This assay is a robust and widely used method to screen for the cytotoxic or anti-proliferative effects of novel compounds.[4][6]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability and proliferation assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Cancer cell line of choice (e.g., HepG2, K562, HT-29)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[5]
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Include wells for no-cell controls (medium only) to serve as a blank.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 48 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
Part 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining
Should the MTT assay indicate a cytotoxic effect, the Annexin V/PI assay can elucidate whether cell death is occurring via apoptosis or necrosis. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[9]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound at the determined IC₅₀ concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24, 48 hours).
-
Harvest the cells by first collecting the supernatant (which contains floating apoptotic cells) and then trypsinizing the adherent cells.[9]
-
Combine the supernatant and the trypsinized cells for each sample.
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[7]
-
-
Washing and Staining:
-
Wash the cells twice with cold PBS, centrifuging between washes.[9]
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Data Interpretation:
The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
An increase in the population of cells in the lower-right and upper-right quadrants following treatment with this compound would indicate the induction of apoptosis.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Cytotoxicity Assay Protocol. Protocols.io. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
(PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]
-
Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PMC - NIH. [Link]
-
This compound, min 98%, 25 grams. Oakwood Chemical. [Link]
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- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. atcc.org [atcc.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
synthesis of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one analogs for SAR studies
Application Note & Protocol
Topic: Synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Isoindolin-1-one Scaffold
The isoindolin-1-one core is a prominent "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Modifications to this core, such as the introduction of a trifluoromethyl (-CF3) group, can significantly enhance metabolic stability, lipophilicity, and binding affinity. The N-tert-butyl group provides steric bulk, which can influence selectivity and modulate pharmacokinetic properties.
This guide provides a comprehensive overview of the synthesis of 2-tert-butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a key building block, and outlines a strategic approach for the generation of analogs for robust Structure-Activity Relationship (SAR) studies.[3] We will delve into the rationale behind the chosen synthetic pathways, provide detailed experimental protocols, and illustrate a logical workflow for analog design to probe the chemical space around this versatile scaffold.
Synthetic Strategies: Accessing the Core Structure
The synthesis of the 3-hydroxyisoindolin-1-one scaffold can be achieved through several reliable methods. The most direct and classical approach involves the condensation of a 2-formylbenzoic acid derivative with a primary amine. This method is advantageous due to the commercial availability of starting materials and the operational simplicity of the reaction.
An alternative advanced strategy involves the radical trifluoromethylation and subsequent cyclization of tertiary enamides.[4][5][6] This method is particularly powerful for directly installing the trifluoromethyl group while forming the heterocyclic ring in a cascade process, offering an efficient route to complex analogs.[4]
For the purpose of this guide, we will focus on the condensation approach due to its robustness and suitability for generating a diverse library of analogs from common precursors.
Retrosynthetic Analysis & Rationale
The target molecule, 2-tert-butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, can be disconnected at the N-C bond and the C-O bond of the hemiaminal. This leads back to two primary starting materials: 4-(trifluoromethyl)-2-formylbenzoic acid and tert-butylamine . The benzoic acid derivative can be prepared from the corresponding commercially available 4-(trifluoromethyl)phthalic anhydride via selective reduction.
Caption: Retrosynthetic pathway for the target isoindolinone.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol details the synthesis of the parent compound, 2-tert-butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one.
Step 1: Synthesis of 4-(Trifluoromethyl)-2-formylbenzoic acid
-
Principle: Selective reduction of one anhydride carbonyl group of 4-(trifluoromethyl)phthalic anhydride to an aldehyde. Sodium borohydride (NaBH₄) in a controlled manner can achieve this, forming the lactone intermediate, which exists in equilibrium with the desired open-chain formyl-acid.
-
Procedure:
-
To a stirred solution of 4-(trifluoromethyl)phthalic anhydride (10.0 g, 46.3 mmol) in dry THF (150 mL) at 0 °C under an argon atmosphere, add sodium borohydride (1.75 g, 46.3 mmol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 2 M HCl (50 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
-
Step 2: Synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one (1)
-
Principle: Condensation of the in-situ generated aldehyde with tert-butylamine to form an iminium intermediate, which undergoes spontaneous intramolecular cyclization to yield the stable hemiaminal product.
-
Procedure:
-
Dissolve the crude 4-(trifluoromethyl)-2-formylbenzoic acid (approx. 46.3 mmol) in isopropanol (200 mL).[7]
-
Add tert-butylamine (5.8 mL, 55.6 mmol, 1.2 equiv.) to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 6 hours. The reaction can be conveniently monitored by TLC or LC-MS.[7]
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 1 hour to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold isopropanol (2 x 20 mL), and dry under high vacuum.
-
-
Expected Outcome: A white to off-white solid. Yields typically range from 75-85% for the two steps. The product can be further purified by recrystallization from ethyl acetate/hexanes if necessary.
Characterization of the Core Scaffold (1)
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group, distinct aromatic protons, and a singlet for the methine proton at the C3 position. The OH proton may be broad or exchangeable.
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the carbonyl carbon (~168 ppm), the CF₃ carbon (a quartet), aromatic carbons, the C3 hemiaminal carbon (~80-85 ppm), and the carbons of the tert-butyl group.
-
HRMS (ESI): The calculated mass for C₁₃H₁₄F₃NO₂ [M+H]⁺ should be confirmed to four decimal places.
-
FT-IR (ATR): Characteristic peaks for O-H stretching (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and the amide C=O stretching (~1680 cm⁻¹).
Strategy for SAR Analog Synthesis
A systematic SAR study involves modifying distinct regions of the lead compound to understand their contribution to biological activity. The target scaffold offers three primary vectors for modification: the N-substituent , the aromatic ring , and the C3-hydroxyl group .
Caption: Workflow for a systematic SAR study.
Protocol Modifications for Analog Synthesis:
-
Vector 1 (N-Substituent): To synthesize analogs with different N-substituents, simply replace tert-butylamine in Step 2 of the core protocol with other primary amines (e.g., isopropylamine, cyclohexylamine, aniline, benzylamine). This allows for probing the size and nature of the binding pocket accommodating this group.
-
Vector 2 (Aromatic Ring): To modify the aromatic ring, begin the synthesis in Step 1 with different substituted phthalic anhydrides (e.g., 4-chlorophthalic anhydride, 4-methoxyphthalic anhydride, naphthalene-2,3-dicarboxylic anhydride). This explores the electronic and steric requirements on the benzoyl portion of the scaffold.
-
Vector 3 (C3-Position): The C3-hydroxyl group is a key interaction point.
-
Alkylation (O-R): Treat the parent compound (1) with an alkyl halide (e.g., methyl iodide) in the presence of a mild base like silver(I) oxide (Ag₂O) in a non-polar solvent like DCM to form the corresponding 3-alkoxy analogs.
-
Acylation (O-Acyl): React compound (1) with an acyl chloride or anhydride (e.g., acetyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine to generate 3-acyloxy derivatives.
-
Data Presentation for SAR Studies
Quantitative results from biological assays should be tabulated to clearly delineate structure-activity relationships.
| Compound | R¹ (N-Substituent) | R² (Aryl Substituent) | R³ (C3-Substituent) | Biological Activity (IC₅₀, nM) |
| 1 | tert-Butyl | 5-CF₃ | -OH | 50 |
| 2a | Isopropyl | 5-CF₃ | -OH | 120 |
| 2b | Cyclohexyl | 5-CF₃ | -OH | 45 |
| 3a | tert-Butyl | 5-Cl | -OH | 250 |
| 3b | tert-Butyl | 5-OCH₃ | -OH | >1000 |
| 4a | tert-Butyl | 5-CF₃ | -OCH₃ | 800 |
| 4b | tert-Butyl | 5-CF₃ | -OAc | 650 |
Table represents hypothetical data for illustrative purposes.
Interpreting the SAR Table
-
N-Substituent: Comparing 1 , 2a , and 2b suggests that a large, lipophilic group (cyclohexyl, tert-butyl) is preferred over a smaller one (isopropyl), indicating a sterically demanding hydrophobic pocket.
-
Aromatic Ring: The data for 1 , 3a , and 3b implies that a strong electron-withdrawing group at position 5 is crucial for activity (-CF₃ > -Cl >> -OCH₃).
-
C3-Position: The significantly reduced activity of analogs 4a and 4b suggests that the C3-hydroxyl group is a critical hydrogen bond donor for target engagement.
Conclusion
This application note provides a robust and adaptable framework for the synthesis of 2-tert-butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one and its analogs. The detailed protocol for the core scaffold serves as a reliable starting point for chemical exploration. By systematically modifying the three key vectors—the N-substituent, the aromatic ring, and the C3-hydroxyl group—researchers can effectively navigate the chemical space around this privileged scaffold. The resulting SAR data is invaluable for optimizing lead compounds, enhancing potency and selectivity, and ultimately advancing drug discovery programs.
References
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Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (2021). MDPI. [Link]
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Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. (2018). RSC Advances. [Link]
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Synthesis of trifluoromethyl-containing isoindolinones. (2018). ResearchGate. [Link]
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Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. (2018). Semantic Scholar. [Link]
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Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (2023). ResearchGate Request. [Link]
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Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. (2002). PubMed. [Link]
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Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). NIH. [Link]
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Chemical structures of isoindolin-1-one derivatives isolated from natural sources demonstrating anticancer activity. (2023). ResearchGate. [Link]
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The anticancer SAR studies of isoindolinone derivatives. (2023). ResearchGate. [Link]
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Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (2025). Molecular Diversity. [Link]
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PREPARATION OF 3-CHLOROBENZO[d]ISOTHIAZOLE 1,1-DIOXIDE. Organic Syntheses. [Link]
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Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2022). NIH. [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. [Link]
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Novel Substituted Isoindolinones Derived from Lawsone: Synthesis, Characterization, Theoretical, Biological Activity and Docking Studies. (2023). ResearchGate Request. [Link]
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SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. (2021). PubMed. [Link]
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QSAR and molecular docking studies of 1,3-dioxoisoindoline-4-aminoquinolines as potent antiplasmodium hybrid compounds. (2020). Heliyon. [Link]
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(β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. (2023). NIH. [Link]
- Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein. (1987).
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Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022). NIH. [Link]
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Application Note and Protocols for the Large-Scale Synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for the production of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a key intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven methodologies. The synthesis commences with the efficient formation of N-tert-butyl-4-(trifluoromethyl)phthalimide from 4-(trifluoromethyl)phthalic anhydride and tert-butylamine, followed by a selective reduction to the target 3-hydroxyisoindolin-1-one derivative. This document emphasizes safety, scalability, and analytical validation to ensure the production of a high-purity final product.
Introduction
The isoindolin-1-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The 3-hydroxyisoindolin-1-one functionality, in particular, serves as a versatile precursor for further chemical modifications, making it a valuable building block in medicinal chemistry. The target molecule, 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, incorporates a trifluoromethyl group, known to enhance metabolic stability and binding affinity of drug candidates, and a sterically demanding tert-butyl group, which can influence molecular conformation and receptor interactions. The large-scale synthesis of this specific derivative presents unique challenges, including ensuring complete and clean conversion in the initial imidation step and achieving selective reduction of one carbonyl group in the subsequent step without over-reduction.
This application note provides a well-defined, two-step synthetic pathway amenable to scale-up. The chosen route prioritizes commercially available starting materials, operational simplicity, and high yields, addressing the common challenges associated with isoindolinone synthesis.
Synthetic Strategy Overview
The overall synthetic transformation is a two-step process, beginning with the formation of an N-substituted phthalimide followed by its selective reduction.
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Abstract
This document provides a detailed guide for the safe handling, storage, and use of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one (CAS 1242336-73-7), a key building block in the synthesis of protein degraders.[1] As a specialized isoindolinone derivative, its unique structural features—a bulky t-butyl group, a reactive hydroxyl group, and an electron-withdrawing trifluoromethyl group—necessitate specific laboratory protocols to ensure compound integrity and user safety. These guidelines are designed for researchers, scientists, and drug development professionals, offering a framework grounded in chemical principles and best laboratory practices.
Introduction: Understanding the Molecule
This compound is a substituted isoindolinone, a class of bicyclic compounds known for their stability and utility as synthetic intermediates in medicinal chemistry.[2][3] The isoindolinone scaffold is a privileged structure in drug discovery, and this particular derivative is of interest due to its trifluoromethyl moiety, which can enhance properties like metabolic stability and membrane permeability.[4] The presence of the 3-hydroxy group provides a critical reactive handle for further chemical modifications, making it a valuable component in constructing more complex molecules.[5]
Key Structural Features and Their Implications:
-
Isoindolinone Core: A generally stable, rigid heterocyclic system.[2]
-
Trifluoromethyl (-CF3) Group: Increases lipophilicity and can alter the electronic properties of the aromatic ring, potentially influencing reactivity and biological interactions.[4]
-
t-Butyl (-C(CH3)3) Group: A bulky, sterically hindering group that can influence the molecule's conformation and interaction with biological targets.
-
Hydroxy (-OH) Group: A reactive site for derivatization, but also a potential site for degradation if not handled properly.
This guide establishes a self-validating system of protocols, explaining the causality behind each recommendation to ensure both safety and experimental success.
Compound Identification and Properties
A clear identification of the compound is the first step in safe laboratory practice.
| Property | Value | Source |
| CAS Number | 1242336-73-7 | [1][6][7] |
| Molecular Formula | C₁₃H₁₄F₃NO₂ | [1][6][7] |
| Molecular Weight | 273.3 g/mol | [1][6] |
| Purity | Typically ≥98% | [1][6] |
| Appearance | White to off-white solid | [2] |
| Solubility | Expected to have moderate solubility in organic solvents like ethanol, and dichloromethane. Low solubility in water. | [2] |
Hazard Assessment and Safety Protocols
While specific toxicity data for this compound is not publicly available, a precautionary approach based on its chemical structure is mandatory. Structurally similar compounds, such as other isoindolinone derivatives and trifluoromethylated aromatics, can cause skin, eye, and respiratory irritation.[8][9][10]
3.1. GHS Hazard Classification (Inferred)
Based on related structures, the following hazards should be assumed:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][11]
-
Skin Irritation (Category 2): Causes skin irritation.[8][9][10]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[8][9][10]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[8][9][10]
3.2. Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling the compound. The causality is to prevent exposure via inhalation, ingestion, or skin/eye contact.
-
Eye Protection: Tightly fitting safety goggles.[12]
-
Hand Protection: Impermeable gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[9][10][12][13]
Workflow for Handling and PPE
The following diagram illustrates the standard workflow for safely handling the compound.
Caption: Standard workflow for handling the compound.
Storage and Stability Guidelines
Proper storage is critical to maintain the compound's purity and integrity over time.
4.1. Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Supplier data indicates stability at ambient temperatures.[1][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage. | The 3-hydroxy group can be susceptible to oxidation. An inert atmosphere minimizes degradation. |
| Container | Tightly sealed, light-resistant container. | Prevents contamination, degradation from moisture, and potential light-induced reactions.[10] |
| Location | A dry, well-ventilated chemical storage cabinet away from incompatible materials. | Avoids accidental reactions and ensures a safe storage environment. |
4.2. Stability Profile
-
Shelf Life: Approximately 1095 days (3 years) under recommended storage conditions.[6]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, which may react with the hydroxyl group or the isoindolinone ring.
Detailed Laboratory Protocols
These protocols provide step-by-step instructions for common laboratory procedures involving this compound.
5.1. Protocol for Receiving and Initial Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Cross-reference the container label with the purchase order and Safety Data Sheet (SDS) for a related compound if a specific one is unavailable. Confirm the CAS number (1242336-73-7).
-
Log: Record the date of receipt, lot number, and initial quantity in your laboratory's chemical inventory system.
-
Store: Place the sealed container in the designated storage location as per the guidelines in Section 4.
5.2. Protocol for Aliquoting and Sample Preparation (Solid)
This protocol must be performed inside a chemical fume hood.
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials) inside the fume hood.
-
Equilibration: If the compound has been stored in a cooler environment, allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of the solid compound into a tared container. Avoid creating dust.[9][10]
-
Sealing: Tightly seal both the primary container and the new aliquot vial immediately after dispensing.
-
Labeling: Clearly label the new aliquot with the compound name, CAS number, concentration (if dissolved), and date of preparation.
-
Cleanup: Clean any residual powder from the balance and work surface using a damp cloth, and dispose of it as chemical waste.
Decision Tree for Storage
This diagram outlines the decision process for appropriate storage.
Caption: Decision tree for selecting storage conditions.
5.3. Protocol for Preparing Stock Solutions
-
Solvent Selection: Choose a suitable, dry, aprotic solvent in which the compound is soluble (e.g., DMSO, DMF, Dichloromethane).
-
Calculation: Calculate the required mass of the compound to achieve the desired stock solution concentration.
-
Dissolution: In a fume hood, add the weighed solid to the appropriate volumetric flask. Add approximately half of the final solvent volume.
-
Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.
-
Final Volume: Add the solvent to the final volume mark. Cap and invert the flask several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled vial. For long-term storage, consider storing at -20°C to minimize solvent evaporation and potential degradation, especially if in a reactive solvent like DMSO.
Spill and Exposure Management
6.1. Spill Cleanup
-
Small Spills (Solid): Gently sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.
-
Spills (Solution): Absorb with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal.
-
Ventilate: Ensure the area is well-ventilated.
6.2. Exposure Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
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The Good Scents Company. (n.d.). methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
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Application Notes and Protocols for 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Therapeutic Intervention
Targeted protein degradation (TPD) has emerged as a transformative strategy in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional small-molecule inhibitors.[1] This approach utilizes the cell's endogenous protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2][3] At the heart of this strategy are heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).[4] PROTACs are designed with two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][5]
Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a widely exploited E3 ligase in PROTAC design.[6][7] Ligands that bind to CRBN are therefore critical components of many PROTACs. This document provides detailed application notes and protocols for the use of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one , a novel building block for the synthesis of CRBN-recruiting PROTACs.
This compound: A Key Building Block for CRBN-Based PROTACs
Molecular Formula: C₁₃H₁₄F₃NO₂ Molecular Weight: 273.25 g/mol
This compound is an isoindolinone-based ligand designed to bind to the Cereblon (CRBN) E3 ubiquitin ligase. Its structure is analogous to the thalidomide-based immunomodulatory drugs (IMiDs) that are known to bind CRBN.[6][8] The trifluoromethyl group and the t-butyl group are chemical features that can be exploited to fine-tune the binding affinity, selectivity, and physicochemical properties of the resulting PROTAC.
The hydroxyl group on the isoindolinone core serves as a key attachment point for a linker, which is then connected to a ligand for the protein of interest (POI). This modular design allows for the rational synthesis of a diverse library of PROTACs targeting various proteins for degradation.
Mechanism of Action
A PROTAC incorporating this compound functions by inducing the formation of a ternary complex between the target protein (POI) and the CRL4-CRBN E3 ligase complex.[4] This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of the POI. The PROTAC is then released and can engage in another cycle of degradation, acting in a catalytic manner.[5]
Experimental Workflows and Protocols
This section provides detailed protocols for the synthesis of a PROTAC using this compound and subsequent evaluation of its protein degradation activity.
PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process that involves the conjugation of the CRBN ligand to a linker, followed by the attachment of the POI ligand. The following is a generalized workflow.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC targeting a hypothetical protein of interest (POI) using a polyethylene glycol (PEG) linker. Note: This is a representative protocol and may require optimization based on the specific POI ligand and linker used.
Materials and Reagents:
-
This compound
-
Bromo-PEGn-alcohol (where 'n' is the number of PEG units)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
POI ligand with a nucleophilic handle (e.g., a primary amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step 1: Coupling of CRBN Ligand to the Linker [9]
-
Dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Add a solution of Bromo-PEGn-alcohol (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting CRBN-PEGn-alcohol intermediate by silica gel column chromatography.
Step 2: Activation of the Linker [9]
-
Dissolve the CRBN-PEGn-alcohol intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.0 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the CRBN-PEGn-mesylate intermediate.
Step 3: Coupling of the POI Ligand to the Activated Linker
-
Dissolve the POI ligand (1.0 eq) and the CRBN-PEGn-mesylate intermediate (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Evaluation of Protein Degradation
Once the PROTAC is synthesized, its ability to induce the degradation of the target protein must be evaluated. The following protocols describe common methods for assessing protein degradation.
Caption: Workflow for evaluating PROTAC-mediated protein degradation.
Protocol 2: Western Blotting for Protein Degradation [10][11]
Western blotting is a widely used technique to qualitatively or semi-quantitatively assess the degradation of a target protein.
Materials and Reagents:
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.[11]
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or for a fixed concentration over a time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Protocol 3: HiBiT Assay for Quantitative and Kinetic Analysis of Protein Degradation [13][14][15]
The HiBiT assay is a sensitive and quantitative method for measuring protein levels in real-time in live cells. It requires the target protein to be endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[16]
Materials and Reagents:
-
CRISPR/Cas9-engineered cell line expressing the HiBiT-tagged POI
-
White, clear-bottom 96-well or 384-well assay plates
-
PROTAC stock solution
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System (Promega)
-
Luminometer
Procedure (Lytic Endpoint Assay): [17]
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in a white assay plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC for the desired time period.
-
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-based luminometer.
-
Procedure (Live-Cell Kinetic Assay): [14]
-
Cell Seeding and Reagent Addition:
-
Prepare a cell suspension of the HiBiT-tagged cells.
-
Add the Nano-Glo® Live Cell Substrate and LgBiT protein to the cell suspension.
-
Dispense the cell-reagent mixture into the assay plate.
-
-
PROTAC Addition and Kinetic Measurement:
-
Add the PROTAC at various concentrations to the wells.
-
Immediately place the plate in a luminometer equipped with temperature control (37 °C).
-
Measure luminescence at regular intervals over a desired time course.
-
Data Analysis:
-
For endpoint assays, normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein.
-
For kinetic assays, plot the luminescence signal over time to determine the degradation rate.
-
Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.
Protocol 4: LC-MS-Based Proteomics for Global Protein Profiling [18][19][20]
LC-MS-based proteomics provides an unbiased and global view of the proteome, allowing for the assessment of both on-target degradation and off-target effects of the PROTAC.[21]
Materials and Reagents:
-
Cell culture reagents
-
PROTAC stock solution
-
Lysis buffer compatible with mass spectrometry (e.g., urea-based buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS system (e.g., Orbitrap)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC and vehicle control as described for Western blotting.
-
-
Cell Lysis and Protein Digestion: [22]
-
Lyse the cells in a urea-based buffer.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid.
-
Desalt and concentrate the peptides using C18 SPE cartridges.
-
Dry the purified peptides under vacuum.
-
-
LC-MS Analysis:
-
Reconstitute the peptides in a suitable solvent.
-
Inject the peptides into the LC-MS system.
-
Separate the peptides by reverse-phase liquid chromatography and analyze by mass spectrometry.
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Confirm the selective degradation of the POI and identify any potential off-target effects.
Data Presentation
Quantitative data from the evaluation of PROTAC activity should be presented in a clear and concise manner.
Table 1: Example Data Summary for a PROTAC
| Parameter | Western Blot | HiBiT Assay |
| DC₅₀ (nM) | 25 | 20 |
| Dₘₐₓ (%) | 90 | 95 |
| Degradation at 24h (100 nM) | ~85% | ~90% |
Conclusion
This compound is a valuable chemical tool for the development of novel PROTACs that recruit the Cereblon E3 ubiquitin ligase. The protocols outlined in this document provide a comprehensive guide for the synthesis of PROTACs using this building block and for the thorough evaluation of their protein degradation efficacy and selectivity. By employing a combination of traditional and advanced techniques, researchers can accelerate the discovery and optimization of new targeted protein degraders for therapeutic applications.
References
- Burdette, T. Z., et al. (2010). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 601, 1-13.
- Benci, L., et al. (2020).
- Gstach, H., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10476-10501.
- Gao, H., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-238.
- Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165), e61734.
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Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
- Zhang, X., et al. (2022). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation.
- Steinebach, C., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(17), 7963-7977.
- Riching, K. M., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165), 10.3791/61734.
- BenchChem. (2025). Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics.
- Crews, C. M., & Hamann, L. G. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 681, 25-40.
- Li, S., et al. (2025). Ultra-High-Throughput LC-MS Method for Targeted Protein Degradation Compound Screening Using the Orbitrap Astral Mass Spectrometer. bioRxiv.
- Li, Y., et al. (2021). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 11(11), 3585-3594.
- Xu, J., et al. (2022). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation.
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- Li, S., et al. (2025). Ultra-High-Throughput LC-MS Method for Targeted Protein Degradation Compound Screening Using the Orbitrap Astral Mass. bioRxiv.
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Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved from [Link]
- Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC).
- Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry, 86, 117293.
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol.
- Wagner, T., et al. (2019). A MedChem toolbox for cereblon-directed PROTACs. MedChemComm, 10(9), 1544-1549.
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developing assays to screen for 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one activity
Abstract
The p38 mitogen-activated protein kinase alpha (MAPKα) is a critical node in signaling pathways that govern cellular responses to inflammatory cytokines and environmental stress, making it a prime therapeutic target for a host of autoimmune diseases and inflammatory conditions.[1][2] This application note details a robust, two-tiered screening strategy to identify and characterize novel inhibitors of p38 MAPKα, using the hypothetical isoindolinone-based compound, 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one (hereafter "Compound X"), as a representative candidate. We first describe a biochemical, high-throughput assay to determine direct enzymatic inhibition, followed by a physiologically relevant cell-based assay to confirm target engagement and downstream pathway modulation. This comprehensive workflow provides a reliable framework for advancing potent and selective p38 MAPKα inhibitors from initial hit identification to lead optimization.
Introduction: The Rationale for Targeting p38 MAPKα
The p38 MAPK signaling cascade is a highly conserved pathway that translates extracellular stimuli into a spectrum of cellular responses, including apoptosis, cell differentiation, and the production of inflammatory mediators like TNF-α and various interleukins.[1][2][3] Dysregulation of this pathway is a key driver in chronic inflammatory diseases. Consequently, small molecule inhibitors targeting p38 MAPKα have significant therapeutic potential.[3]
The isoindolinone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing activity against various kinases.[4][5][6] This document outlines a screening cascade designed to evaluate compounds from this class, such as Compound X, for their ability to inhibit p38 MAPKα. The primary goal is to establish a reproducible methodology that is sensitive, scalable for high-throughput screening (HTS), and provides multifaceted data to build a strong structure-activity relationship (SAR).[7]
Part 1: Biochemical Potency Assessment via ADP-Glo™ Kinase Assay
To quantify the direct inhibitory effect of test compounds on p38 MAPKα enzymatic activity, we employ the ADP-Glo™ Kinase Assay. This luminescent-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9][10]
Principle of the Assay
The assay is performed in two steps. First, the p38 MAPKα kinase reaction is performed in the presence of a substrate (e.g., ATF2) and ATP. The reaction is then stopped, and any remaining ATP is depleted using the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.[8][9] The intensity of this luminescent signal is directly correlated with p38 MAPKα activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower luminescent signal. This format is ideal for HTS due to its high sensitivity, broad dynamic range, and resistance to compound interference.[8][10]
Workflow for Biochemical Screening
Caption: Workflow of the ADP-Glo™ p38 MAPKα biochemical assay.
Detailed Protocol 1: p38 MAPKα ADP-Glo™ Assay
This protocol is optimized for a 384-well plate format.
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. Dispense 1 µL of each concentration into the assay plate wells. Include wells with DMSO only for negative (100% activity) and positive (0% activity, no enzyme) controls.[11]
-
Reagent Preparation: Prepare the kinase reaction buffer, enzyme/substrate mix, and ATP solution according to the manufacturer's guidelines.[12][13]
-
Kinase Reaction:
-
Add 2 µL of the p38 MAPKα/ATF2 substrate mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the high (DMSO) and low (no enzyme) controls. Plot the normalized percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Reagent/Component | Final Concentration/Amount |
| p38 MAPKα Enzyme | 5 ng/µL |
| ATF-2 Substrate | 0.2 µg/µL |
| ATP | 25 µM |
| Compound X | 100 µM to 5 nM |
| Total Reaction Volume | 5 µL |
| ADP-Glo™ Reagent | 5 µL |
| Kinase Detection Reagent | 10 µL |
Table 1: Key Reagent Concentrations for the p38 MAPKα ADP-Glo™ Assay.
Part 2: Cellular Target Engagement via In-Cell Western™ Assay
A potent compound in a biochemical assay must also demonstrate activity in a cellular environment. The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method used to measure protein levels and post-translational modifications directly in fixed cells in a microplate format.[15][16][17][18] We will use this technique to measure the inhibition of p38 MAPKα activation (phosphorylation) in response to a cellular stressor.
Principle of the Assay
Cells are cultured in a 96-well plate and treated with Compound X before being stimulated with a known p38 MAPK activator, such as anisomycin.[19][20][21][22] Anisomycin induces a stress response, leading to the dual phosphorylation of p38 MAPK at Thr180 and Tyr182, which is required for its activation.[2][23] After stimulation, cells are fixed, permeabilized, and incubated with a primary antibody specific for the phosphorylated form of p38 (Phospho-p38). A second primary antibody against a housekeeping protein (e.g., GAPDH) is used for normalization. Near-infrared fluorescently labeled secondary antibodies are then used for detection.[16][24] The plate is scanned on an infrared imaging system, and the ratio of the Phospho-p38 signal to the normalization signal is calculated. A successful inhibitor will reduce this ratio in a dose-dependent manner.
Workflow for Cellular Screening
Caption: Workflow for the In-Cell Western™ assay to measure p38 MAPKα phosphorylation.
Detailed Protocol 2: Phospho-p38 In-Cell Western™ Assay
-
Cell Plating: Seed HeLa or A549 cells into a 96-well plate at a density of 15,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with a serum-free medium containing the desired concentrations of Compound X or DMSO vehicle control. Incubate for 1 hour at 37°C.
-
Cell Stimulation: Add anisomycin to a final concentration of 10 µg/mL to all wells except the unstimulated negative control. Incubate for 30 minutes at 37°C.[25]
-
Fixing and Permeabilization:
-
Immunostaining:
-
Block non-specific binding by incubating with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours at room temperature.[16]
-
Incubate cells overnight at 4°C with a cocktail of primary antibodies: rabbit anti-Phospho-p38 MAPK (Thr180/Tyr182) and mouse anti-GAPDH, diluted in blocking buffer.
-
Wash the plate 4 times with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour at room temperature (in the dark) with a cocktail of secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
-
Data Acquisition and Analysis:
-
Wash the plate 4 times with PBS-T and once with PBS to remove residual buffer.
-
Scan the dry plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the integrated intensity in both the 700 nm (GAPDH) and 800 nm (Phospho-p38) channels. Normalize the Phospho-p38 signal to the GAPDH signal for each well. Plot the normalized data to determine the cellular IC50.
-
| Reagent/Parameter | Condition/Concentration |
| Cell Line | HeLa or A549 |
| Seeding Density | 15,000 cells/well |
| Stimulant | Anisomycin (10 µg/mL) |
| Primary Antibody (p-p38) | 1:200 dilution |
| Primary Antibody (GAPDH) | 1:1000 dilution |
| Secondary Antibody (800CW) | 1:1500 dilution |
| Secondary Antibody (680RD) | 1:1500 dilution |
Table 2: Key Reagents and Conditions for the In-Cell Western™ Assay.
Summary and Conclusion
The described two-part screening cascade provides a comprehensive strategy for identifying and validating inhibitors of p38 MAPKα. The ADP-Glo™ biochemical assay serves as a robust and sensitive primary screen suitable for large-scale HTS campaigns to determine direct enzymatic inhibition and establish initial SAR.[8][10] Promising hits are then advanced to the In-Cell Western™ assay, an orthogonal, image-based method that confirms target engagement in a relevant cellular context by measuring the inhibition of stress-induced p38 phosphorylation.[15][18] Together, these protocols create a powerful and efficient workflow to triage compounds and confidently advance the most promising candidates, like the hypothetical Compound X, into the drug discovery pipeline.[26][27]
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- 24. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 25. researchgate.net [researchgate.net]
- 26. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 27. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Welcome to the technical support center for the synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic building block. Drawing upon established principles of organic synthesis and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. Each entry details the potential causes of the problem and provides actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one?
Answer:
Low yields in the synthesis of isoindolinones, including the target molecule, can often be attributed to several critical factors.[1] A systematic evaluation of your reaction setup is essential for identifying the root cause.
Potential Causes and Solutions:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are paramount. The solubility of starting materials, particularly the trifluoromethyl-substituted phthalic acid or aldehyde derivative, can be a limiting factor.
-
Solvent Selection: Experiment with a range of solvents to ensure adequate solubility of all reactants. While common solvents like dichloromethane (DCM) or methanol are often used, consider exploring alternatives like toluene or a mixed solvent system, which can sometimes improve reaction kinetics and yield.[2]
-
Temperature Optimization: The reaction may require heating to proceed at an optimal rate. A temperature screening (e.g., room temperature, 40 °C, 60 °C, reflux) should be performed to find the sweet spot. However, excessive heat can lead to side product formation.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reactions that are run for too short a duration will result in incomplete conversion, while overly long reaction times can lead to the degradation of the product or the formation of byproducts.
-
-
Inefficient Amine Addition: The nucleophilic addition of tert-butylamine to the carbonyl group is a key step.
-
Stoichiometry: Ensure the correct stoichiometry of tert-butylamine. While a 1:1 ratio is theoretically required, a slight excess of the amine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Base Presence: Depending on the starting material (e.g., a phthalic acid derivative), a base may be required to facilitate the reaction. For instance, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to neutralize any acidic byproducts.
-
-
Catalyst Deactivation (if applicable): If your synthesis route employs a catalyst (e.g., for a reductive amination pathway), its activity is crucial.
-
Catalyst Choice and Loading: The choice of catalyst and its loading percentage can significantly impact the reaction outcome. For reductive amination of a corresponding aldehyde, catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are often used.[3]
-
Catalyst Poisoning: Ensure all reagents and solvents are of high purity, as impurities can poison the catalyst.
-
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.
-
Extraction pH: Carefully control the pH during aqueous work-up to ensure your product is in the organic layer and not lost to the aqueous phase.
-
Chromatography: Optimize your column chromatography conditions (e.g., silica gel grade, solvent system) to achieve good separation and minimize product loss on the column.
-
Experimental Protocol: A General Approach for Yield Optimization
-
Small-Scale Screening: Begin by running a series of small-scale reactions in parallel to screen different solvents (e.g., DCM, THF, Toluene, Acetonitrile) and temperatures (e.g., 25°C, 50°C, 80°C).
-
Reagent Stoichiometry: Vary the equivalents of tert-butylamine (e.g., 1.0, 1.2, 1.5 eq.) to determine the optimal ratio.
-
Reaction Monitoring: At each time point (e.g., 1h, 4h, 12h, 24h), take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to track the consumption of starting materials and the formation of the product.
-
Data Analysis: Compare the results from the different conditions to identify the combination that provides the highest conversion and cleanest reaction profile.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DCM | Toluene | THF |
| Temperature | 25°C | 50°C | 80°C |
| Amine (eq.) | 1.1 | 1.1 | 1.1 |
| Yield (%) | (Record Yield) | (Record Yield) | (Record Yield) |
| Caption: Example of a table for optimizing reaction conditions. |
Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
The formation of side products is a common challenge in organic synthesis. For the synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, potential side reactions include over-oxidation, dimerization, or incomplete cyclization.
Potential Side Products and Mitigation Strategies:
-
Formation of Phthalamic Acid Intermediate: Incomplete cyclization can lead to the formation of the corresponding N-tert-butyl phthalamic acid.
-
Dehydrating Agent: Consider the addition of a mild dehydrating agent to facilitate the final ring closure.
-
Azeotropic Removal of Water: If the reaction is run at elevated temperatures in a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the cyclized product.
-
-
Over-oxidation or Decomposition: The trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially making the molecule susceptible to certain side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.
-
Control of Reaction Temperature: Avoid excessively high temperatures, which can lead to thermal decomposition.
-
-
Formation of Imines: If starting from an aldehyde, the formation of an imine is an intermediate step. However, under certain conditions, this imine can be isolated as a byproduct.
-
Reductive Amination Conditions: If employing a reductive amination strategy, ensure the reducing agent is added in a timely manner after the initial condensation of the aldehyde and amine.
-
Visualizing the Reaction Pathway
Caption: Simplified workflow of the synthesis highlighting potential for side product formation.
Question 3: My final product is difficult to purify. What are some effective purification strategies?
Answer:
Purification of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one can be challenging due to the presence of structurally similar impurities. A multi-step purification approach is often necessary.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, perform an aqueous work-up to remove water-soluble impurities. A wash with a mild acid (e.g., dilute HCl) can remove excess amine, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.
-
Crystallization: This is often the most effective method for obtaining highly pure material.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water) to find conditions that promote the crystallization of the desired product while leaving impurities in the mother liquor.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C or -20°C) to maximize crystal formation.
-
-
Column Chromatography: If crystallization is not effective or if impurities co-crystallize, flash column chromatography is the next step.
-
Solvent System Optimization: Use TLC to determine the optimal eluent system that provides good separation between your product and the impurities. A gradient elution (gradually increasing the polarity of the solvent) is often more effective than an isocratic elution.
-
Silica Gel Choice: Standard silica gel is usually sufficient, but for very polar or acidic compounds, using deactivated silica gel (treated with a small amount of triethylamine in the eluent) can prevent streaking and improve separation.
-
Troubleshooting Purification Issues:
-
Oily Product: If the product oils out instead of crystallizing, try using a different solvent system or adding a seed crystal to induce crystallization.
-
Poor Separation on Column: If impurities co-elute with the product, consider using a different stationary phase (e.g., alumina) or a different solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one?
The synthesis typically starts from a commercially available or synthetically prepared trifluoromethyl-substituted phthalic acid derivative. Common starting materials include 4-(trifluoromethyl)phthalic anhydride or 2-carboxy-4-(trifluoromethyl)benzaldehyde. The other key reagent is tert-butylamine.
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes. Trifluoromethyl-containing compounds and their reagents should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
Q3: Can ultrasound be used to improve the reaction rate?
Ultrasonic irradiation has been shown to be an effective technique for accelerating various organic reactions, including the synthesis of isoindolinones.[4] The mechanical effects of cavitation can enhance mass transfer and increase reaction rates, often leading to shorter reaction times and higher yields.[4] If you are experiencing slow reaction kinetics, exploring ultrasound-assisted synthesis could be a viable optimization strategy.
Q4: What is the role of the trifluoromethyl group in this molecule?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. Its presence on the isoindolinone core can significantly influence the molecule's electronic properties, which in turn can affect its reactivity and biological activity. In drug discovery, the inclusion of a CF₃ group is a common strategy to improve metabolic stability, binding affinity, and cell permeability.[5]
Q5: How can I confirm the structure of my final product?
The structure of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups.
References
- Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC - NIH. (n.d.).
- Optimization of the isoindoline synthesis. [a] - ResearchGate. (n.d.).
- Optimization of reaction conditions for isoindolinone synthesis - Benchchem. (n.d.).
- Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity | ACS Omega - ACS Publications. (2026, January 20).
- Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing). (n.d.).
- Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - PubMed Central - NIH. (n.d.).
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (2025, April 14).
- Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC - NIH. (n.d.).
- Synthesis of trifluoromethyl-containing isoindolinones - ResearchGate. (n.d.).
- A Comparative Guide to Isoindolinone Synthesis: Yields from Different Starting Materials - Benchchem. (n.d.).
- Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Overcoming Purification Challenges of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one (CAS No. 1242336-73-7). This molecule is a valuable building block, particularly in the development of protein degraders and other advanced therapeutics.[1] However, its unique structural features—a sterically demanding tert-butyl group, a reactive hemiaminal moiety, a chiral center, and an electron-withdrawing trifluoromethyl group—present a distinct set of purification challenges.
This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting, ensuring you can achieve the highest possible purity for your downstream applications.
Understanding the Molecule: Structural and Physicochemical Properties
The purification strategy for any compound must begin with an understanding of its inherent properties. The key functional groups in 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one dictate its behavior in different separation environments.
-
3-Hydroxy Group: This hemiaminal hydroxyl is the primary source of polarity and is prone to strong interactions with silica gel, often causing significant tailing in column chromatography. It also creates a stereocenter, meaning the product is a racemic mixture unless synthesized asymmetrically.
-
Trifluoromethyl (CF3) Group: This strongly electron-withdrawing group modulates the overall electronics and lipophilicity of the molecule.[2] It can offer unique selectivities in chromatography but also potentially contribute to compound instability under certain conditions.
-
tert-Butyl Group: This bulky, lipophilic group significantly influences the molecule's solubility and crystal packing ability. It can also be a source of specific process-related impurities.[3]
| Property | Value | Source |
| CAS Number | 1242336-73-7 | [1] |
| Molecular Formula | C₁₃H₁₄F₃NO₂ | [1] |
| Molecular Weight | 273.25 g/mol | [1] |
| Appearance | Typically an off-white to white solid | N/A |
| Chirality | Racemic mixture (chiral center at C3) | Inferred from structure |
Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the purification of this isoindolinone derivative.
FAQ 1: My crude reaction mixture is complex. What are the most probable impurities I should be looking for?
Expert Analysis: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the condensation of an activated benzoic acid derivative (like 2-formyl-4-(trifluoromethyl)benzoic acid) with tert-butylamine. Understanding this allows us to predict likely byproducts.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-formyl-4-(trifluoromethyl)benzoic acid or tert-butylamine.
-
Incompletely Cyclized Intermediate: The intermediate imine or aminal formed before the final ring closure.
-
Over-Oxidation Product: The corresponding phthalimide (where the 3-hydroxy group is oxidized to a carbonyl), which can form if oxidizing agents are present or upon exposure to air over silica gel for extended periods.
-
Ring-Opened Byproducts: Under harsh acidic or basic conditions during workup, the lactam ring can hydrolyze.
-
Solvent Adducts: The reactive hemiaminal can sometimes form adducts with alcoholic solvents (e.g., methanol, ethanol) used during the reaction or initial purification steps.
Sources
Technical Support Center: Stabilizing 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in Solution
Welcome to the technical support center for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this molecule in solution. As a key building block in protein degradation and medicinal chemistry, ensuring its stability is paramount for reproducible and reliable experimental outcomes.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your compound.
Understanding the Molecule: Core Stability and Potential Liabilities
2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one belongs to the isoindolinone class of compounds, which are generally considered stable scaffolds.[1] The core structure is a bicyclic system consisting of a fused benzene ring and a γ-lactam ring.[2] However, the presence of a hydroxyl group at the 3-position (a hemiaminal or hydroxylactam functionality) introduces a potential site for chemical transformation, primarily oxidation.[3]
The bulky tert-butyl group on the nitrogen atom may offer some steric hindrance, potentially influencing the molecule's susceptibility to certain reactions. The trifluoromethyl group on the benzene ring is an electron-withdrawing group that can affect the overall electron density and reactivity of the aromatic system.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in solution?
A1: Based on the chemistry of 3-hydroxyisoindolinones (hydroxylactams), the most probable degradation pathway is oxidation of the 3-hydroxy group to form the corresponding phthalimide derivative.[3] Another potential, though likely less common under standard conditions, pathway is hydrolysis of the lactam bond, which can be catalyzed by strongly acidic or basic conditions.[4]
Q2: What are the ideal storage conditions for this compound in its solid form?
A2: The recommended storage condition for solid 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is at room temperature.[5][6]
Q3: I am dissolving the compound for my experiment. Which solvents should I consider?
A3: While specific solubility data is not extensively published, isoindolinone derivatives generally exhibit moderate solubility in common organic solvents like ethanol, and dichloromethane.[1] For biological assays, dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions. It is crucial to use anhydrous solvents, as residual water could potentially contribute to hydrolysis over long-term storage, especially if acidic or basic impurities are present.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The pH of the solution is a critical factor.[7] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the amide (lactam) bond within the isoindolinone ring.[4] While the molecule lacks readily ionizable groups, the stability of the core structure is pH-dependent. For aqueous buffers, it is advisable to work within a pH range of 6-8 to minimize the risk of acid or base-catalyzed degradation. The use of a well-chosen buffer system is recommended to maintain a stable pH.[4]
Q5: Can I expect this compound to be sensitive to light or air?
A5: Yes, caution is advised. Given that oxidation is a primary degradation pathway for hydroxylactams, exposure to atmospheric oxygen can be a concern.[8][9][10][11] Autoxidation has been noted as a degradation pathway for the related isoindole structures.[12] While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect solutions from light to prevent potential photochemically induced degradation. Storing solutions in amber vials and minimizing exposure to direct light is recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on chemical principles.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Loss of compound potency or inconsistent results over time in stored stock solutions. | Oxidative Degradation: The 3-hydroxy group may be oxidizing to a ketone, forming the corresponding phthalimide. | 1. Use an Antioxidant: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution. 2. Degas Solvents: Before preparing solutions, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. 3. Store under Inert Atmosphere: Aliquot stock solutions into vials, flush with an inert gas before sealing, and store at -20°C or -80°C for long-term storage. |
| Precipitate forms in aqueous buffer after dilution from an organic stock. | Poor Aqueous Solubility: The compound may have limited solubility in your aqueous buffer system. | 1. Optimize Solvent Ratio: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if your experimental system allows. 2. Use a Surfactant: Consider adding a biocompatible surfactant like Tween® 20 or Pluronic® F-68 at a low concentration to improve solubility. 3. pH Adjustment: Ensure the pH of your buffer is optimal for solubility. While this compound is neutral, the pH can still influence interactions with buffer components. |
| LC-MS analysis shows a new peak with a mass corresponding to the loss of two hydrogen atoms. | Oxidation to Phthalimide: This is a strong indicator of oxidation of the hydroxylactam. | 1. Confirm Structure: If possible, isolate and characterize the new peak to confirm its identity as the phthalimide derivative. 2. Implement Preventative Measures: Follow the steps outlined for preventing oxidative degradation. 3. Re-evaluate Experimental Conditions: Assess if any reagents or conditions in your assay could be promoting oxidation (e.g., presence of metal ions, high temperature). |
| Baseline drift or new peaks appearing during a long analytical run (e.g., HPLC). | On-Column or In-Solution Degradation: The compound may be unstable under the analytical conditions (e.g., mobile phase pH, temperature). | 1. Analyze Mobile Phase: Check the pH of your mobile phase. If it is acidic or basic, consider if a more neutral mobile phase could be used. 2. Control Temperature: Use a temperature-controlled autosampler and column compartment to maintain consistent and cool conditions. 3. Expedite Analysis: Minimize the time the sample spends in the autosampler before injection. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathway for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one.
Caption: Potential degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a stock solution with enhanced stability, particularly against oxidation.
Materials:
-
2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
-
Anhydrous DMSO (or other suitable organic solvent)
-
Argon or Nitrogen gas source
-
Sterile, amber glass vials with screw caps
-
Micropipettes
Procedure:
-
Solvent Preparation: Place the required volume of anhydrous DMSO in a suitable container. Sparge the solvent with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the vial containing the compound to achieve the desired final concentration (e.g., 10 mM). Mix thoroughly by vortexing until the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk of the stock.
-
Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the vial with argon or nitrogen gas for 10-15 seconds.
-
Storage: Tightly seal the vials and store them at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C, protected from light.
Protocol 2: Workflow for a Preliminary Stability Assessment using HPLC
This workflow provides a framework for evaluating the stability of the compound under specific experimental conditions.
Caption: Workflow for assessing compound stability via HPLC.
Procedure:
-
Method Development: Develop a robust HPLC method (e.g., reverse-phase HPLC with UV detection) that provides good separation and a sharp peak for the parent compound.[13]
-
Solution Preparation: Prepare a solution of the compound at the desired concentration in the solvent or buffer system you intend to test (e.g., your assay buffer).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system. Record the chromatogram. The peak area of the parent compound at this point will serve as your baseline (100%).
-
Incubation: Store the remaining solution under the conditions you wish to evaluate (e.g., room temperature, 37°C, exposed to light, etc.).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution and record the chromatogram.
-
Data Analysis: For each time point, compare the peak area of the parent compound to the T=0 sample. A decrease in the peak area indicates degradation. Monitor for the appearance and growth of new peaks, which would correspond to degradation products.
-
Quantification: Calculate the percentage of the remaining parent compound at each time point using the formula: (Peak Area at Tx / Peak Area at T0) * 100.
This systematic approach will provide quantitative data on the stability of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one under your specific experimental conditions.[14]
References
-
Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. The Journal of Organic Chemistry. 2019. [Link]
-
Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. ACS Publications. 2018. [Link]
-
Oxidation of lactams and hydroxylactams in the isoindolinone series. American Chemical Society. N.D. [Link]
-
Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. ACS Publications. 2018. [Link]
-
Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines | Request PDF. ResearchGate. 2018. [Link]
-
2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, min 98%, 25 grams. Oakwood Chemical. N.D. [Link]
-
Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. MDPI. N.D. [Link]
-
Decarboxylative strategies for synthesis of isoindolinones via palladium catalyzed C−H functionalization. ResearchGate. N.D. [Link]
-
PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. European Patent Office. 2014. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central. N.D. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. 2021. [Link]
-
The chemistry of isoindole natural products. National Institutes of Health. N.D. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. 2021. [Link]
-
ASAP (As Soon As Publishable). ACS Publications. 2026. [Link]
-
Isoindoline. Wikipedia. N.D. [Link]
-
Nickel-Mediated Synthesis of Isoindolinones at Room Temperature. National Institutes of Health. 2014. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. 2024. [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. N.D. [Link]
-
tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. PubChem. N.D. [Link]
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. National Institutes of Health. N.D. [Link]
-
Metabolically Stable tert-Butyl Replacement. National Institutes of Health. N.D. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. 2024. [Link]
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Stability analyses on isoindole 18b were evaluated using time course.... ResearchGate. N.D. [Link]
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The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. 2024. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. 2023. [Link]
-
Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. PubMed. 1986. [Link]
-
Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. National Institutes of Health. 2023. [Link]
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Products. 2a biotech. N.D. [Link]
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tert-butyl 2-(1-hydroxy-3-oxo-1-(trifluoromethyl)isoindolin-2-yl)acetate. MOLBASE. N.D. [Link]
-
The effects of pH on the degradation of isothiazolone biocides. ResearchGate. N.D. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. N.D. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. 2024. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. N.D. [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. N.D. [Link]
-
Stability of thermolabile drugs at room temperature. A review. Farmacia Hospitalaria. N.D. [Link]
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Synthesis of N-tert.butyl-3,5-dibromo-2-hydroxy-benzylamine hydrochloride. Mol-Instincts. N.D. [Link]
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Flow Chemistry reaction catalyzed by Dihydroquinine Base. Buchler GmbH. N.D. [Link]
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- 1. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of lactams and hydroxylactams in the isoindolinone series - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. labsolu.ca [labsolu.ca]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. ijsdr.org [ijsdr.org]
Technical Support Center: Troubleshooting Off-Target Effects of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Welcome to the technical support center for 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and navigate potential off-target effects during their experiments. As a novel research compound, understanding its behavior is paramount for generating reliable and reproducible data. This document provides in-depth, evidence-based answers to frequently encountered issues, empowering you to dissect your experimental outcomes with confidence.
Introduction to this compound
This compound is a member of the isoindolinone class of heterocyclic compounds. The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules and clinical drugs.[1][2] Derivatives of this core structure have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] Some isoindolinone-containing molecules have been developed as inhibitors of enzymes such as carbonic anhydrases and histone deacetylases (HDACs).[4][5]
Given the diverse bioactivity of the isoindolinone scaffold, it is crucial to consider the possibility of off-target effects when using novel derivatives like this compound. This guide will help you identify and mitigate these potential confounding factors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a significant level of cytotoxicity in my cell-based assays that doesn't correlate with the expected on-target activity. Could this be an off-target effect?
A1: Yes, unexpected cytotoxicity is a common indicator of potential off-target effects. While the intended mechanism of action of this compound may not be cytotoxic, the compound could be interacting with other cellular pathways that regulate cell viability. Here’s a breakdown of potential causes and a workflow for investigation:
Potential Causes:
-
Mitochondrial Toxicity: The compound may be interfering with mitochondrial function, for instance, by uncoupling the electron transport chain or inducing mitochondrial permeability transition.
-
Inhibition of Essential Housekeeping Proteins: The molecule might be inhibiting proteins crucial for cell survival that are unrelated to your target of interest.
-
Reactive Metabolite Formation: Cellular metabolism of the compound could lead to the formation of reactive species that cause cellular damage.
-
Induction of Apoptosis or Necrosis: The compound might be activating programmed cell death pathways through off-target interactions.
Troubleshooting Workflow:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 for the cytotoxic effect and compare it to the EC50 for the on-target effect. A significant rightward shift in the on-target EC50 compared to the cytotoxicity EC50 suggests an off-target liability.
-
Time-Course Experiment: Assess cytotoxicity at multiple time points. Rapid onset of cell death may point towards necrosis, while a delayed effect could indicate apoptosis.
-
Apoptosis vs. Necrosis Assays: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.
-
Mitochondrial Health Assessment: Employ assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular respiration (e.g., Seahorse analyzer) to probe for mitochondrial dysfunction.
Experimental Protocol: Annexin V/PI Staining for Apoptosis/Necrosis
-
Seed cells in a 6-well plate and treat with a dose range of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest cells, including any floating cells in the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualization of Troubleshooting Logic:
Caption: Workflow for investigating unexpected cytotoxicity.
Q2: My experimental results are inconsistent across different cell lines. Why might this be the case?
A2: Inconsistent results across different cell lines are often due to variations in the expression levels of on-target and off-target proteins, or differences in cellular metabolism.
Potential Causes:
-
Differential Target Expression: The expression level of your intended target protein may vary significantly between cell lines.
-
Variable Off-Target Expression: Different cell lines may express varying levels of off-target proteins that interact with your compound.
-
Metabolic Differences: Cell lines can have distinct metabolic profiles, leading to different rates of compound metabolism and the formation of active or inactive metabolites.
-
Presence of Drug Efflux Pumps: Some cell lines, particularly those derived from tumors, may overexpress efflux pumps (e.g., P-glycoprotein) that actively transport the compound out of the cell, reducing its intracellular concentration.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Target Expression Analysis | Quantify the expression of your target protein in each cell line using methods like Western blotting or qPCR. | To correlate on-target protein levels with the observed cellular response. |
| Off-Target Profiling | If you have a hypothesis about potential off-targets, assess their expression levels in your panel of cell lines. | To determine if the expression of a specific off-target correlates with the inconsistent phenotype. |
| Metabolite Analysis | Use techniques like LC-MS to identify and quantify the metabolites of your compound in different cell lines. | To understand if differences in metabolism are contributing to the variability in response. |
| Efflux Pump Inhibition | Co-treat your cells with your compound and a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). | To determine if active transport out of the cell is responsible for the lack of response in some cell lines. |
Q3: How can I experimentally validate that my observed phenotype is due to the intended on-target effect and not an off-target interaction?
A3: This is a critical question in pharmacological studies. Several orthogonal approaches can be used to build a strong case for on-target activity.
Validation Strategies:
-
Rescue Experiments:
-
Overexpression of a resistant mutant: If you can identify a mutation in your target protein that prevents compound binding without affecting its function, overexpressing this mutant in your cells should rescue the phenotype.
-
Supplementation with a downstream product: If your target is an enzyme, adding the product of the enzymatic reaction to the cell culture medium may rescue the phenotype.
-
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor of your target protein with a different chemical scaffold is available, it should phenocopy the effects of this compound.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. The resulting phenotype should mimic the effect of your compound.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of your target protein in the presence of your compound. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature. This provides direct evidence of target engagement in a cellular context.
Visualization of On-Target vs. Off-Target Effects:
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Isoindolinone Synthesis
Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. Isoindolinones are core structures in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical objective in drug discovery and development.[1][2][3]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction conditions.
Section 1: Foundational Concepts in Isoindolinone Synthesis
The synthesis of the isoindolinone core can be approached from several angles. Modern methods have largely shifted towards transition-metal-catalyzed reactions that build the heterocyclic ring system through C-C or C-N bond formation.[4] These strategies offer high efficiency and functional group tolerance. The most prevalent strategies include the cyclization of pre-functionalized substrates or the direct functionalization of C-H bonds.[4][5]
Key synthetic strategies can be broadly categorized as follows:
-
Transition Metal-Catalyzed C-H Activation/Functionalization : This is a powerful, atom-economical approach where a C-H bond on a benzamide or related precursor is activated (commonly by palladium, rhodium, or ruthenium) and coupled with an internal or external partner, followed by cyclization.[4][6][7][8]
-
Cross-Coupling Reactions : Methods like Heck, Sonogashira, or carbonylative cyclizations utilize precursors such as 2-halobenzamides to construct the key bonds required for the isoindolinone ring.[4][9][10]
-
Condensation and Annulation Reactions : These methods involve the reaction of starting materials like 2-formylbenzoic acids or 2-cyanobenzaldehydes with amines, often followed by a cyclization step.[11][12][13]
-
Metal-Free Approaches : Driven by sustainability, methods using radical initiators, electrochemical synthesis, or strong bases are also emerging as viable alternatives.[14][15]
Caption: A systematic workflow for troubleshooting low yields.
Q2: I am observing significant side product formation. How can I improve selectivity?
Answer:
Side product formation arises from competing reaction pathways. Improving selectivity requires fine-tuning the reaction conditions to favor the desired pathway kinetically or thermodynamically.
-
Identify the Side Product: The first step is to characterize the major impurity. Knowing its structure provides clues about the undesired reaction pathway. Common side products can result from dimerization, decomposition, or reaction at an alternative site on your molecule. For instance, in some syntheses, an alternative Michael addition pathway can compete with the desired cyclization. [12]* Optimize Temperature and Reaction Time: Lowering the reaction temperature can often suppress undesired pathways that have a higher activation energy. Monitor the reaction progress by TLC or LC-MS to determine the optimal time, avoiding prolonged reaction times that can lead to product degradation or further side reactions.
-
Re-evaluate Reagents:
-
Ligand Choice: In transition-metal catalysis, the ligand framework around the metal center dictates its steric and electronic environment, directly influencing selectivity. Screening a panel of ligands is a high-impact strategy. [16] * Base/Acid: The strength and nature of the base or acid can be critical. A bulky, non-nucleophilic base might prevent undesired deprotonation events, while a weaker base might suppress decomposition.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one component (e.g., an amine) might lead to double addition or other side reactions. [12]
-
Q3: My C-H activation reaction is not working. What are the critical parameters?
Answer:
C-H activation is a powerful but sensitive technique. Success hinges on the careful orchestration of several key components.
-
The Directing Group (DG): This is arguably the most critical element. The DG coordinates to the metal center, bringing it into proximity with the target C-H bond for activation. Common DGs for isoindolinone synthesis include N-alkoxyamides, N-sulfonamides (e.g., Ts, Ms), or groups like 8-quinoline. [4][9]If the reaction is failing, ensure your DG is appropriate for the chosen catalytic system.
-
The Catalyst: Different metals and ligand systems have distinct preferences.
-
Palladium (Pd): Often requires an N-methoxy or N-pivaloyloxy directing group and a stoichiometric oxidant. [4][9] * Rhodium (Rh) and Ruthenium (Ru): Can be effective with less elaborate directing groups like a simple amide and are often used in redox-neutral or oxidative annulations. [4][7][17][18] * Copper (Cu): Provides a more economical option, often used for sp³ C-H functionalization of 2-alkylbenzamides. [11]3. The Oxidant: Most Pd(II)-catalyzed C-H activations require a stoichiometric oxidant (e.g., K₂S₂O₈, Ag₂CO₃, benzoquinone) to regenerate the active catalyst from the Pd(0) state formed after reductive elimination. [9]However, some systems, particularly those using Pd/C, can proceed via a dehydrogenative pathway where H₂ is the only byproduct, eliminating the need for an oxidant. [6]4. Additives: The presence of additives can be crucial. For example, acids like PivOH or Ac-Gly-OH can act as ligands or proton-shuttling agents, facilitating the C-H cleavage step. [16]
Catalyst System Typical Directing Group Oxidant Requirement Key Advantages Pd(OAc)₂ / Ligand N-methoxy, N-pivaloyloxy Often required (e.g., K₂S₂O₈, O₂) High reactivity, well-studied [RhCp*Cl₂]₂ Amide, Carboxylic Acid Often required (e.g., AgSbF₆) Excellent functional group tolerance [Ru(p-cymene)Cl₂]₂ Carboxylic Acid, Amide Varies; can be oxidant-free Cost-effective, unique reactivity [7][17][18] Cu(OAc)₂ N-arylbenzamide Often required (e.g., peroxide) Economical, good for sp³ C-H bonds [11] | Pd/C | N-mesylbenzamide | None (Dehydrogenative) | Simple, oxidant-free, H₂ byproduct [6]|
-
Table 1: Comparison of common catalytic systems for C-H activation in isoindolinone synthesis.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Are there reliable metal-free alternatives for isoindolinone synthesis?
-
A: Yes, several metal-free methods have been developed. One efficient approach involves the one-pot reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and an alcohol, proceeding under mild, metal-free conditions. [14]Additionally, base-promoted radical reactions of ortho-vinyl benzamides offer another route that avoids transition metals. [15]
-
-
Q: How can I synthesize a specific enantiomer of a chiral 3-substituted isoindolinone?
-
A: Asymmetric synthesis is crucial for pharmaceutical applications. [1]A highly effective strategy involves the use of a chiral auxiliary on the isoindolinone nitrogen. For example, N-tert-butylsulfinyl isoindolinones can be deprotonated and alkylated with high diastereoselectivity. The chiral auxiliary can then be cleanly removed to yield the enantioenriched product. [3]Other methods include asymmetric [4+1] annulation using chiral ligands or the resolution of racemic mixtures. [1][3]
-
-
Q: What are the primary safety concerns?
-
A: Safety is paramount. Be aware of the specific hazards of your reagents.
-
Carbon Monoxide (CO): When using CO gas for carbonylation, always work in a well-ventilated fume hood with a CO detector. Consider using CO-surrogates like TFBen (benzene-1,3,5-triyl triformate) for gas-free procedures. [11] * Oxidants: Persulfates (e.g., K₂S₂O₈) and peroxides are strong oxidants and should be handled with care, avoiding contact with flammable materials.
-
Bases: Strong bases like LDA, NaHMDS, or KHMDS are pyrophoric or highly reactive with water and must be handled under a strictly inert atmosphere. [3] * Pressure: Reactions under pressure (e.g., with CO or H₂) must be conducted in appropriate pressure-rated vessels behind a blast shield.
-
-
Section 4: Validated Experimental Protocol
Palladium-Catalyzed Dehydrogenative C(sp³)–H Amidation for Isoindolinone Synthesis[6]
This protocol provides a simple and efficient route to isoindolinones without the need for stoichiometric oxidants.
Materials:
-
2-benzyl-N-mesylbenzamide (Substrate, 1.0 equiv)
-
10% Palladium on Carbon (Pd/C, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 20 mol%)
-
Mesitylene (Solvent)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-benzyl-N-mesylbenzamide (e.g., 0.20 mmol), 10% Pd/C (21 mg, 10 mol%), and K₂CO₃ (5.5 mg, 0.04 mmol, 20 mol%).
-
Seal the tube with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add mesitylene (1.0 mL) via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure isoindolinone product.
Self-Validation: The progress of this reaction can be easily monitored. The formation of H₂ gas may be observed. The absence of added oxidants simplifies the reaction setup and workup. The heterogeneous catalyst can be removed by simple filtration. [6]
Section 5: References
-
Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]
-
AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Semantic Scholar. [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]
-
Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. Royal Society of Chemistry. [Link]
-
The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Optimization of the isoindoline synthesis. [a]. ResearchGate. [Link]
-
Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. PubMed. [Link]
-
Optimization Table of Reaction Conditions a. ResearchGate. [Link]
-
Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Sci-Hub. [Link]
-
Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]
-
Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. ACS Publications. [Link]
-
Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. ACS Publications. [Link]
-
Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Chemistry Portal. [Link]
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. [Link]
-
Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. National Institutes of Health (NIH). [Link]
-
Synthesis of spiro isoindolinone-indolines and 1,2-disubstituted indoles from 2-iodobenzamide derivatives. RSC Publishing. [Link]
-
Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis of Isoindolinones through Intramolecular Amidation of ortho-Vinyl Benzamides. Wiley Online Library. [Link]
Sources
- 1. societachimica.it [societachimica.it]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 7. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis / Organic Letters, 2021 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoindolinone synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Welcome to the technical support guide for the synthesis of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of its synthesis and minimize the formation of unwanted side products.
Introduction
This compound is a key intermediate in the development of various pharmacologically active molecules, including protein degraders. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and reduce yields. The most common synthetic route involves the condensation of a 2-acylbenzoic acid derivative with tert-butylamine. The delicate nature of the resulting 3-hydroxy (or hemiaminal) functional group makes it susceptible to undesirable transformations under the reaction conditions.
This guide provides a structured approach to identifying and mitigating these issues, ensuring a more efficient and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most prevalent and direct method is the reaction between 2-formyl-4-(trifluoromethyl)benzoic acid and tert-butylamine. This reaction proceeds via the initial formation of an imine, followed by an intramolecular cyclization to form the desired 3-hydroxyisoindolinone ring system. The reaction is typically performed in a suitable solvent, and conditions must be carefully controlled to favor the desired product.
Q2: What are the critical parameters to control during the synthesis?
There are three primary parameters that significantly influence the reaction outcome:
-
Temperature: The reaction is often exothermic. Maintaining a controlled temperature (frequently at or below room temperature initially) is crucial to prevent the formation of dehydration byproducts.
-
Stoichiometry: Precise control over the molar ratios of the reactants is essential. An excess of the amine can sometimes drive the reaction to completion but may also lead to other side products and complicate purification.
-
Solvent Choice: The solvent can influence the solubility of reactants and intermediates, affecting reaction rates and potentially favoring one pathway over another. Protic solvents may participate in the reaction, while aprotic solvents are generally preferred.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to track the consumption of the starting 2-formyl-4-(trifluoromethyl)benzoic acid and the appearance of the product spot. The product, being more polar than the starting aldehyde, will have a lower Rf value.
-
HPLC/LC-MS: For more quantitative analysis, HPLC is ideal. It can resolve the desired product from key byproducts, such as the dehydrated species. LC-MS is invaluable for identifying the mass of unexpected spots, which is the first step in troubleshooting unknown side reactions.
Q4: Is the 3-hydroxy group stable?
The 3-hydroxy group is a hemiaminal, which exists in equilibrium with the open-chain aldehyde-amine form. This functional group is sensitive to both acidic and strongly basic conditions, as well as high temperatures, which can lead to elimination of water to form a more stable, but undesired, N-acyliminium ion intermediate that can lead to byproducts.[1]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a problem/solution format.
Problem 1: Low or No Yield of the Desired Product
You've run the reaction, but analysis shows a low yield of the target compound with significant amounts of starting material remaining or the formation of an unknown primary product.
Possible Cause A: Incomplete Cyclization
The reaction may have stalled after the initial formation of the Schiff base (imine) or the open-chain amide, without proceeding to the final ring-closing step.
Solution:
-
Verify Reactant Quality: Ensure the starting materials, particularly the 2-formyl-4-(trifluoromethyl)benzoic acid, are pure and free from contaminants.
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time. If the reaction is being run at a low temperature, a modest increase (e.g., from 0 °C to room temperature) may facilitate cyclization without promoting side reactions. Monitor closely by TLC or HPLC.
-
Solvent Optimization: If reactants are not fully dissolved, consider a solvent system with better solubilizing power. A switch from a non-polar solvent like toluene to a more polar aprotic solvent like THF or acetonitrile could be beneficial.
Possible Cause B: Formation of the Dehydrated Byproduct
A common side reaction is the elimination of water from the 3-hydroxy group to form 2-tert-butyl-5-(trifluoromethyl)isoindolin-1-one, which contains an imine within the ring system. This is often favored by excessive heat or the presence of acid/base catalysts.
Solution:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, especially during the initial addition of the amine. Use an ice bath to manage any exotherm.
-
Avoid Catalysts: This reaction generally does not require a strong acid or base catalyst. Their presence will almost certainly promote dehydration.
-
pH Neutrality: Ensure the reaction medium is neutral. If one of the starting materials is a salt, it should be neutralized before the reaction.
Problem 2: Product is Impure and Difficult to Purify
The crude product shows multiple spots on TLC, and standard crystallization or column chromatography fails to yield a pure product.
Possible Cause A: Presence of Structurally Similar Byproducts
The primary impurity is often the dehydrated analog described above. Due to its similar structure, it can co-elute or co-crystallize with the desired 3-hydroxy product, making separation challenging.
Solution:
-
Optimize Chromatography:
-
Column: Use a high-resolution silica gel.
-
Solvent System: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A shallow gradient increases the separation between closely eluting compounds.
-
-
Recrystallization: Attempt recrystallization from a binary solvent system. Experiment with different solvent pairs (e.g., dichloromethane/hexanes, ethyl acetate/heptane) to find a system where the desired product has low solubility at cool temperatures while the impurity remains in solution.
Possible Cause B: Over-reduction of the Aldehyde
If a reducing agent is used in a one-pot synthesis from a different precursor, such as a carboxylic acid, there's a risk of over-reducing the aldehyde intermediate to an alcohol, which cannot cyclize correctly.[2]
Solution:
-
Use a Mild Reducing Agent: If your synthesis involves a reduction step, choose a reagent that is selective for the intended transformation.
-
Isolate Intermediates: A multi-step synthesis with purification of the 2-formyl-4-(trifluoromethyl)benzoic acid intermediate before reacting it with the amine will prevent such side reactions.
Quantitative Data Summary
The choice of reaction conditions can drastically alter the product distribution. The following table provides a general guideline for minimizing the primary dehydrated side product.
| Parameter | Condition Favoring Desired Product | Condition Favoring Dehydrated Side Product | Rationale |
| Temperature | 0 °C to Room Temperature | > 40 °C | Higher temperatures provide the activation energy for the elimination of water. |
| pH | Neutral (pH ~7) | Acidic (pH < 5) or Strongly Basic (pH > 10) | Both acid and base can catalyze the dehydration of the hemiaminal. |
| Solvent | Aprotic (THF, Dichloromethane) | Protic (Methanol, Ethanol) under harsh conditions | Protic solvents can facilitate proton transfer, aiding in the elimination pathway. |
Visualized Pathways and Workflows
Main Synthetic Pathway
The desired reaction proceeds through a key imine intermediate followed by intramolecular cyclization.
Caption: Main reaction pathway for the target molecule.
Key Side Reaction Pathways
Understanding competing reactions is crucial for troubleshooting. The most significant side reaction is dehydration.
Caption: Competing pathways from the hemiaminal intermediate.
Troubleshooting Workflow
A logical flow for diagnosing and solving synthesis issues.
Sources
Technical Support Center: Analytical Methods for Impurity Profiling of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Welcome to the technical support center for the analysis of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) for the detection and quantification of impurities.
Introduction
2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is a complex heterocyclic compound with significant interest in pharmaceutical development.[1] The control of impurities in such active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.[2][3] Regulatory bodies like the FDA and ICH have established stringent guidelines for the identification, qualification, and control of impurities.[2][4] This guide provides practical, field-proven advice to navigate the challenges of impurity analysis for this specific molecule.
The Importance of Impurity Profiling
Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in a drug substance.[3] It is essential for:
-
Ensuring Safety and Efficacy: Even trace amounts of certain impurities can have significant toxicological effects or alter the therapeutic efficacy of the drug.[3]
-
Process Understanding and Control: Understanding the impurity profile provides valuable insights into the synthesis and degradation pathways, enabling better control over the manufacturing process.[5]
-
Regulatory Compliance: Thorough impurity profiling is a mandatory requirement for regulatory submissions to agencies such as the FDA.[2]
Common Impurities and Their Origins
Impurities in 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[2][3]
| Impurity Type | Potential Sources | Examples |
| Organic Impurities | Starting materials, intermediates, by-products, degradation products.[2] | Unreacted starting materials, isomers, oxidation products, hydrolysis products. |
| Inorganic Impurities | Reagents, catalysts, manufacturing equipment.[3] | Heavy metals, inorganic salts. |
| Residual Solvents | Used during synthesis and purification.[3] | Dichloromethane, Toluene, Methanol. |
Analytical Method Selection
The choice of analytical technique is critical for successful impurity profiling. A multi-faceted approach is often necessary to detect and characterize a wide range of potential impurities.
Caption: Decision tree for selecting analytical methods.
Frequently Asked Questions: Method Selection
Q1: What is the primary analytical technique for impurity profiling of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is generally the primary technique for non-volatile organic impurities due to its high precision, sensitivity, and resolution.[2] It is particularly effective for separating structurally similar impurities from the main compound.
Q2: When should Gas Chromatography (GC) be used?
A2: GC is the preferred method for analyzing volatile impurities, such as residual solvents.[6] It can be coupled with Mass Spectrometry (GC-MS) for definitive identification of these volatile compounds.[7]
Q3: What is the role of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy?
A3: MS is crucial for determining the molecular weight of impurities, which is a key step in their identification.[3] When an impurity cannot be identified by comparison to a known standard, NMR spectroscopy is the most powerful tool for elucidating its complete chemical structure.[8][9] LC-SPE-NMR, a technique that combines liquid chromatography with solid-phase extraction and NMR, can be particularly useful for the rapid profiling of impurities.[8][10]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of impurity analysis, but various issues can arise during method development and routine use.[11]
Experimental Protocol: A General-Purpose HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (or as determined by UV scan of the main compound and expected impurities).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Caption: A typical HPLC experimental workflow.
Troubleshooting Common HPLC Issues
Q1: I'm observing peak tailing for the main compound. What could be the cause and how can I fix it?
A1: Peak tailing can be caused by several factors:
-
Column Overload: The concentration of your sample may be too high. Try diluting your sample and re-injecting.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica support of the column. Adding a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase can mitigate this.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.
Q2: My impurity peaks are not well-resolved from the main peak. What should I do?
A2: Poor resolution can be addressed by:
-
Optimizing the Mobile Phase: Adjusting the pH of the aqueous mobile phase can alter the retention times of ionizable compounds. For your compound, which has a hydroxyl group, a slightly acidic mobile phase is a good starting point.
-
Modifying the Gradient: A shallower gradient will increase the run time but can significantly improve the separation of closely eluting peaks.
-
Changing the Stationary Phase: If resolution issues persist, consider trying a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for your compound and its impurities.
Q3: I'm seeing extraneous peaks in my chromatogram (ghost peaks). Where are they coming from?
A3: Ghost peaks can originate from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity solvents and that your mobile phase reservoirs are clean.[11]
-
Sample Carryover: If a ghost peak appears at the retention time of a previously injected, more concentrated sample, it is likely carryover. Improve the autosampler wash method by using a stronger solvent.
-
Degradation in the Vial: The sample may be degrading in the autosampler vial. Consider using amber vials for light-sensitive compounds or a cooled autosampler.
Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[12][13][14] These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation.[12][15]
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.[15]
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light according to ICH Q1B guidelines.
After exposure, neutralize the acid and base-treated samples before analysis by HPLC. Aim for 5-20% degradation of the active ingredient for the results to be meaningful.[16]
Frequently Asked Questions: Forced Degradation
Q1: Why are forced degradation studies necessary?
A1: They are crucial for several reasons:
-
To demonstrate the specificity of your analytical method by showing that it can separate the active ingredient from its degradation products.[14]
-
To identify potential degradation products that may form under normal storage conditions.[13]
-
To understand the degradation pathways of the drug substance.[12]
Q2: What should I do if my compound is very stable and doesn't degrade under the recommended conditions?
A2: If you observe minimal degradation, you may need to use more stringent conditions, such as increasing the temperature, extending the exposure time, or using a higher concentration of the stress agent.[13] However, it's important to avoid conditions that are so harsh they lead to complete degradation or unrealistic degradation pathways.
Q3: How do I identify the degradation products formed?
A3: The primary tool for identifying unknown degradation products is LC-MS. By obtaining the mass of the degradation product, you can often propose a chemical structure. For unambiguous identification, the impurity may need to be isolated and analyzed by NMR.[17]
Method Validation
All analytical methods used for impurity testing must be validated according to ICH Q2(R1) guidelines to ensure they are reliable and reproducible.[18][19][20][21]
Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities and degradants. | Peak purity of the main compound should be demonstrated. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of spiked impurities should be within 90-110%. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 5%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate, pH, or temperature are slightly varied. |
Frequently Asked Questions: Method Validation
Q1: Do I need to validate my method if I am only using it for in-process control?
A1: While the extent of validation may be less than for a method used for final product release, some level of validation is still necessary to ensure the reliability of your in-process control data.
Q2: Where can I find detailed guidance on method validation?
A2: The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the primary international standard for analytical method validation.[18][20][21]
References
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Quality Guidelines - ICH.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate.
- Forced degradation studies: A critical lens into pharmaceutical stability.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Forced Degradation Studies - SciSpace.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso- indolinone Derivatives and Related Molecules.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.
- A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
- ANALYTICAL METHOD SUMMARIES - Eurofins.
- This compound.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific.
- nmr for “pharmacy of the world” - Issue's Article Details.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH.
- Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis - ResearchGate.
- Identification and synthesis of impurities formed during sertindole preparation - PMC.
- (PDF) Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives.
- AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL.
- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.
- Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup - PubMed.
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- (PDF) Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches - ResearchGate.
- Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62 - Shimadzu.
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Issue's Article Details [indiandrugsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. scispace.com [scispace.com]
- 17. ajrconline.org [ajrconline.org]
- 18. jordilabs.com [jordilabs.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Support Center: Enhancing Cell Permeability of Isoindolinone-Based Compounds
Welcome to the technical support center dedicated to overcoming the challenges associated with the cell permeability of isoindolinone-based compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, we synthesize technical accuracy with field-proven insights to provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to the cell permeability of isoindolinone compounds.
Q1: What are the primary factors influencing the cell permeability of isoindolinone-based compounds?
A1: The cell permeability of isoindolinone derivatives, like other small molecules, is governed by a combination of physicochemical properties. Key factors include:
-
Lipophilicity (LogP/LogD): A critical determinant for passive diffusion across the lipid bilayer of cell membranes. An optimal LogP/LogD range is crucial, as highly lipophilic compounds may be sequestered in the membrane, while highly hydrophilic compounds may not readily partition into it.
-
Molecular Weight (MW): Generally, lower molecular weight compounds (<500 Da) exhibit better permeability.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase solvation in the aqueous environment, potentially hindering membrane permeation.
-
Polar Surface Area (PSA): A PSA value below 140 Ų is often associated with good cell permeability.
-
Structural Features: Specific functional groups can influence permeability. For instance, the presence of a cyclohexanol group in an isoindolinone structure has been hypothesized to increase cell membrane permeability by forming hydrogen bonds with membrane proteins[1].
Q2: My isoindolinone compound shows poor permeability in a Caco-2 assay. What are the potential reasons?
A2: Poor permeability in a Caco-2 assay can stem from several factors:
-
Low Passive Permeability: The intrinsic physicochemical properties of your compound may not be favorable for crossing the cell membrane, as discussed in Q1.
-
Efflux Transporter Substrate: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out of the cell.
-
Poor Aqueous Solubility: The compound may not be sufficiently dissolved in the assay buffer, leading to an underestimation of its permeability.
-
Metabolism: Caco-2 cells express some metabolic enzymes. If your compound is rapidly metabolized, its apparent permeability will be low[2].
-
Cell Monolayer Integrity: Issues with the Caco-2 monolayer, such as incomplete differentiation or compromised tight junctions, can affect permeability results.
Q3: What is the difference between a PAMPA and a Caco-2 assay for determining the permeability of my isoindolinone compound?
A3: Both are widely used in vitro models, but they assess different aspects of permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for predicting passive permeability. However, it does not account for active transport or metabolism.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport (including efflux), as well as some level of metabolism. It is more complex and lower throughput than PAMPA but provides more biologically relevant data[3].
Q4: Are there any known examples of isoindolinone compounds with determined permeability?
A4: Yes, for example, a study on a marine-derived pyran-isoindolone derivative, 2,5-BHPA, revealed low permeability in a Caco-2 cell monolayer model, suggesting that oral administration might not be suitable[4]. Conversely, tryptanthrin, an indoloisoindolinone alkaloid, has demonstrated high permeability in Caco-2 assays[2]. These examples highlight the structural diversity within the isoindolinone class and its impact on permeability.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Permeability of an Isoindolinone Compound in a PAMPA Assay
Symptoms:
-
The calculated apparent permeability coefficient (Papp) is consistently in the low range.
-
Poor correlation with in silico predictions of passive permeability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Increase the concentration of a co-solvent like DMSO (up to 1-2% without compromising membrane integrity).- Use solubilizing agents such as cyclodextrins in the donor buffer.- Ensure the compound is fully dissolved in the donor buffer before starting the assay. |
| Compound Instability | - Assess the chemical stability of your compound in the assay buffer over the incubation period.- If degradation is observed, consider shortening the incubation time or using a more suitable buffer. |
| Inappropriate Lipid Membrane Composition | - The standard lipid composition in the PAMPA membrane may not be suitable for your compound class.- Experiment with different lipid compositions (e.g., varying the ratio of phospholipids) to better mimic the target biological membrane[5]. |
| Incorrect pH of Assay Buffer | - The ionization state of your compound can significantly affect its permeability. Ensure the pH of the donor and acceptor buffers is appropriate for the pKa of your isoindolinone derivative. |
Issue 2: High Variability in Caco-2 Permeability Data for an Isoindolinone Compound
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent results across different experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | - Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.- Use a consistent cell passage number for all experiments, as high passage numbers can lead to phenotypic changes.- Standardize cell seeding density and culture conditions. |
| Efflux Transporter Saturation | - If your compound is an efflux transporter substrate, high concentrations can lead to saturation of the transporter and non-linear permeability.- Test a range of concentrations to determine if the permeability is concentration-dependent. |
| Cytotoxicity of the Compound | - High concentrations of your isoindolinone compound may be toxic to the Caco-2 cells, compromising monolayer integrity.- Perform a cytotoxicity assay (e.g., MTT or LDH) at the tested concentrations to ensure they are non-toxic. |
| Inconsistent Incubation Conditions | - Ensure consistent temperature, humidity, and CO2 levels during the assay.- Minimize evaporation by using plate sealers and maintaining a humidified environment. |
Experimental Protocols & Workflows
Workflow for Enhancing Isoindolinone Permeability
Caption: A general workflow for assessing and enhancing the cell permeability of isoindolinone compounds.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Donor Plate:
-
Coat the filter membrane of a 96-well filter plate with a solution of a suitable lipid (e.g., 2% lecithin in dodecane).
-
Prepare solutions of your isoindolinone compounds in a buffer that mimics the pH of the intended absorption site (e.g., pH 5.5 for the upper intestine). Include positive and negative controls (e.g., highly permeable and poorly permeable drugs).
-
Add the compound solutions to the wells of the donor plate.
-
-
Prepare the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with a buffer solution (e.g., pH 7.4) that may contain a solubilizing agent to prevent the permeated compound from precipitating.
-
-
Assemble and Incubate:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the isoindolinone compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
-
Classification of Permeability Based on Papp Values
| Permeability Class | Papp (10⁻⁶ cm/s) in Caco-2 | Expected In Vivo Absorption |
| Low | < 1 | Poor (<30%) |
| Moderate | 1 - 10 | Moderate (30-70%) |
| High | > 10 | High (>70%) |
Strategies for Enhancing Permeability
Chemical Modification Strategies
-
Prodrug Approach: Temporarily modify the isoindolinone structure to enhance its lipophilicity and permeability. The modifying group is designed to be cleaved in vivo to release the active parent drug. This can involve esterification of carboxylic acid groups or masking of other polar functionalities[6][7].
-
Structure-Activity Relationship (SAR) Guided Modification: Systematically modify the isoindolinone scaffold to identify substituents that improve permeability while maintaining biological activity. For example, replacing a polar group with a more lipophilic one can enhance membrane partitioning.
Formulation Strategies
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of poorly permeable compounds by presenting the drug in a solubilized state in the gastrointestinal tract.
-
Nanoparticle Formulations: Encapsulating the isoindolinone compound in nanoparticles can protect it from degradation and enhance its uptake by intestinal cells.
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. They can act by various mechanisms, such as fluidizing the cell membrane or opening tight junctions[8].
References
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. [Link]
-
Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (n.d.). MDPI. [Link]
-
Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. (2019). PubMed. [Link]
-
Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). ScienceDirect. [Link]
-
Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. (2014). National Institutes of Health. [Link]
-
PAMPA – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. (n.d.). MDPI. [Link]
-
Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone. (n.d.). PubMed. [Link]
-
Prodrug strategies for enhancing the percutaneous absorption of drugs. (2014). PubMed. [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]
-
Permeability enhancers. (n.d.). Vici Health Sciences. [Link]
-
A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane. (2015). National Institutes of Health. [Link]
-
Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. (n.d.). MDPI. [Link]
-
Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. [Link]
-
Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives. (2025). ResearchGate. [Link]
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (n.d.). PubMed Central. [Link]
-
Lipid composition effect on permeability across PAMPA. (n.d.). PubMed. [Link]
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid composition effect on permeability across PAMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Welcome to the technical support center for researchers utilizing 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate unintended cytotoxic effects in your experiments. As Senior Application Scientists, we have synthesized data from published literature and extensive field experience to explain the causality behind these experimental choices.
Understanding Potential Cytotoxicity
Before troubleshooting, it's crucial to understand the potential sources of cytotoxicity for this molecule. While specific data on 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is limited, we can infer potential mechanisms based on its structural features and the broader class of isoindolinone derivatives.
Q1: What are the likely mechanisms of cytotoxicity for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one?
A1: The cytotoxicity of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one can likely be attributed to a combination of factors related to its chemical structure:
-
Oxidative Stress: The isoindolinone core and its metabolites may generate reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components like lipids, proteins, and DNA.[1][2] This is a common mechanism for various bioactive compounds.[3][4]
-
Mitochondrial Dysfunction: Oxidative stress can lead to a decrease in mitochondrial membrane potential, disrupting cellular energy production and initiating apoptotic pathways.[3]
-
Caspase Activation and Apoptosis: Many cytotoxic compounds, including some isoindolinone derivatives, induce programmed cell death (apoptosis) through the activation of caspases, particularly caspase-3.[5][6][7][8][9]
-
Metabolic Activation: The tert-butyl group is a known site for metabolism by cytochrome P450 (CYP) enzymes.[10] This metabolic process can sometimes lead to the formation of more reactive and toxic metabolites.
Below is a diagram illustrating a hypothesized metabolic pathway leading to potential cytotoxicity.
Caption: Hypothesized metabolic activation and cytotoxicity pathway.
Troubleshooting Guide: Mitigating Cytotoxicity
This section provides actionable strategies to reduce the off-target cytotoxicity of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in your experiments.
Q2: My cells are dying at concentrations where I expect to see a specific biological effect. How can I reduce this general cytotoxicity?
A2: This is a common challenge. The primary approach is to optimize the formulation and experimental conditions to minimize off-target effects.
Strategy 1: Formulation Optimization
The way a compound is formulated and delivered to cells can significantly impact its cytotoxic profile.[11] Excipients, or "inactive" ingredients, can play a crucial role in enhancing stability and reducing toxicity.[12][13][14]
Table 1: Recommended Excipients for Reformulation
| Excipient Class | Example | Function | Recommended Starting Concentration |
| Solubilizing Agents | Polysorbate 80 (Tween 80) | Improves solubility and can inhibit P-glycoprotein efflux pumps.[15] | 0.1% - 1% (v/v) |
| Polyethylene Glycol (PEG) | Enhances solubility of hydrophobic compounds.[12] | 1% - 5% (w/v) | |
| Antioxidants | N-acetylcysteine (NAC) | A precursor to glutathione, a major intracellular antioxidant. | 1 - 10 mM |
| Vitamin E (α-tocopherol) | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[16] | 50 - 200 µM | |
| Cyclodextrins | β-cyclodextrin | Encapsulates the drug molecule, potentially reducing non-specific interactions.[17] | 1 - 10 mM |
Experimental Protocol: Reformulation for Reduced Cytotoxicity
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in DMSO.
-
Excipient Stock Solutions: Prepare sterile, aqueous stock solutions of the chosen excipients from Table 1.
-
Working Solution Formulation:
-
For a 100 µM final concentration of the compound with 0.5% Tween 80:
-
In a sterile microcentrifuge tube, mix the appropriate volume of the compound's DMSO stock with the Tween 80 stock solution.
-
Vortex gently to ensure complete mixing.
-
Bring to the final volume with your cell culture medium.
-
-
Cell Treatment: Add the formulated working solution to your cell cultures. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
Viability Assessment: After the desired incubation period, assess cell viability using a standard method such as the MTT assay or a live/dead cell stain. Compare the viability of cells treated with the reformulated compound to those treated with the original formulation.
Strategy 2: Co-treatment with Antioxidants
If oxidative stress is a primary driver of cytotoxicity, co-administering antioxidants can be a highly effective strategy.[1][2][18]
Table 2: Suggested Antioxidants for Co-treatment
| Antioxidant | Mechanism of Action | Recommended Starting Concentration |
| N-acetylcysteine (NAC) | Replenishes intracellular glutathione levels.[18] | 1 - 10 mM |
| Vitamin C (Ascorbic Acid) | A water-soluble antioxidant that scavenges a wide range of ROS.[16] | 50 - 200 µM |
| Catalase | An enzyme that detoxifies hydrogen peroxide.[1] | 100 - 500 U/mL |
| Superoxide Dismutase (SOD) | An enzyme that converts superoxide radicals to hydrogen peroxide.[1] | 50 - 200 U/mL |
Experimental Protocol: Antioxidant Co-treatment
-
Prepare Stocks: Prepare sterile stock solutions of the chosen antioxidants in an appropriate solvent (e.g., water or ethanol).
-
Pre-treatment (Optional but Recommended): Pre-incubate your cells with the antioxidant-containing medium for 1-2 hours before adding 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one.
-
Co-treatment: Add your compound to the cells in the presence of the antioxidant.
-
Controls: Include controls for the compound alone, each antioxidant alone, and a vehicle control.
-
Assessment: Measure cell viability and, if possible, quantify ROS levels using a fluorescent probe like DCFDA to confirm the involvement of oxidative stress.
The following diagram outlines a workflow for testing these strategies.
Caption: Workflow for mitigating compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q3: Could the tert-butyl group be contributing to the cytotoxicity?
A3: Yes, the tert-butyl group is a site for metabolic activity, primarily through hydroxylation by CYP enzymes.[10] This can lead to the formation of metabolites that may have different activity and toxicity profiles than the parent compound. If your experimental system has high metabolic activity (e.g., primary hepatocytes), this could be a significant factor. In such cases, using a metabolic inhibitor (e.g., a broad-spectrum CYP inhibitor like 1-aminobenzotriazole) could help determine the role of metabolism in the observed cytotoxicity.
Q4: My compound appears to be precipitating in the cell culture medium. Could this be causing cytotoxicity?
A4: Absolutely. Poor solubility can lead to the formation of compound aggregates, which can be cytotoxic and will also result in an inaccurate estimation of the effective concentration.[15][17] This is a common issue with hydrophobic molecules. Refer to the formulation strategies in Q2, particularly the use of solubilizing agents like PEG or cyclodextrins, to address this.[12][17]
Q5: I suspect my compound is being actively transported out of the cells. How would this affect cytotoxicity?
A5: If the compound is a substrate for multidrug efflux pumps (e.g., P-glycoprotein), it will be actively removed from the cell, which would generally decrease its intracellular concentration and thus its cytotoxicity.[19][20][21][22] However, if your goal is to achieve a specific intracellular target engagement, this could be problematic. In some cases, high concentrations of the compound might overwhelm these pumps, leading to a sharp increase in intracellular concentration and cytotoxicity. The use of known efflux pump inhibitors can help to investigate this possibility.[21][23]
Q6: Are there any specific cell lines that might be more or less sensitive to this compound?
A6: Cell line sensitivity can vary greatly depending on their metabolic capacity, expression of efflux pumps, and endogenous antioxidant levels. For example, cancer cell lines with high expression of P-glycoprotein may be more resistant.[19] Conversely, cell lines with low levels of antioxidant enzymes like superoxide dismutase or catalase may be more susceptible to cytotoxicity mediated by oxidative stress.[1] It is advisable to test your compound in a panel of cell lines to understand its differential effects.
References
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- Singh, S., et al. (n.d.).
- (n.d.). The Importance of Excipients in Drugs. Open Access Journals.
- Cleveland Clinic. (2024, February 29).
- (2018, February 14). More than a walk-on part: how excipients play a role in making a drug successful.
- (2022, November 30). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega.
- (n.d.).
- (2025, February 28). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. NIH.
- (n.d.).
- (n.d.). Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. MDPI.
- (n.d.). Study of Oxidants and Antioxidants in Addicts. Brieflands.
- (n.d.). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. MDPI.
- (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- (2018, July 23). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms-Assessment of Cytotoxicity and Antimicrobial Activity. PubMed.
- (2025, August 10). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
- (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH.
- (n.d.).
- (2026, January 20). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
- (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
- Kumar, P. S., et al. (2019). Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. Asian Journal of Chemistry, 31, 2548-2556.
- (n.d.). 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, min 98%, 25 grams.
- (n.d.).
- Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
- (n.d.). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics.
- (2025, June 27).
- (2025, October 19).
- (n.d.). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance.
- (n.d.). This compound.
- (n.d.). This compound. ChemScene.
- (n.d.). tert-butyl-(3S)-3-{[5-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)
- (n.d.). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. PubMed Central.
- (n.d.). Activation of caspase-3 alone is insufficient for apoptotic morphological changes in human neuroblastoma cells. PubMed.
- (n.d.). Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants. PMC - NIH.
- (n.d.). Caspase-3 activation and caspase-like proteolytic activity in human perinatal hypoxic-ischemic brain injury. PubMed.
- (2022, November 17). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC - NIH.
- (n.d.).
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- (n.d.). Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction. PubMed Central.
- (n.d.). 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)
- (n.d.). Crystal structures of N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl].
- (n.d.).
-
Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][2][11]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-875.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Confirming the Biological Target of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one: A Comparative Analysis for Targeted Protein Degradation
In the rapidly evolving landscape of targeted protein degradation (TPD), the precise identification and validation of molecular interactions are paramount. This guide provides an in-depth technical analysis for researchers seeking to confirm the biological target of the novel isoindolinone derivative, 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. Our investigation strongly indicates that this molecule functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to Targeted Protein Degradation and the Role of E3 Ligase Ligands
Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] PROTACs are at the forefront of this technology, acting as heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
The efficacy of a PROTAC is critically dependent on the choice of its E3 ligase ligand. While over 600 E3 ligases are encoded in the human genome, only a handful have been effectively hijacked for TPD, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most extensively used.[3][4] The molecule 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is classified as a "Protein Degrader Building Block," suggesting its role as a key component in the synthesis of PROTACs.[5]
Confirming Cereblon as the Biological Target: A Hypothesis Driven by Structural Analogy
The chemical architecture of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one provides compelling evidence for its interaction with Cereblon. The core 3-hydroxyisoindolin-1-one scaffold is a well-established pharmacophore for CRBN binding, famously embodied by thalidomide and its analogs, lenalidomide and pomalidomide (collectively known as immunomodulatory drugs or IMiDs).[6][7] These molecules bind to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, and modulate its substrate specificity.[6]
The development of novel isoindolinone-based CRBN ligands is an active area of research aimed at improving selectivity and overcoming potential off-target effects associated with traditional IMiDs.[6][7] The trifluoromethyl and tert-butyl substitutions on the isoindolinone ring of the molecule are likely intended to modulate its physicochemical properties, such as cell permeability and binding affinity to CRBN.
Comparative Analysis of E3 Ligase Ligands
The selection of an E3 ligase ligand is a critical decision in PROTAC design. Below is a comparison of key features of CRBN ligands, including the isoindolinone class to which 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one belongs, and the widely used VHL ligands.
| Feature | Isoindolinone-based CRBN Ligands | Pomalidomide/Thalidomide (IMiDs) | VHL Ligands (e.g., VH032 derivatives) |
| Binding Site | Cereblon (CRBN) | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Parent Compound | Novel synthetic derivatives | Thalidomide | Based on HIF-1α peptide |
| Key Interactions | Hydrogen bonding and hydrophobic interactions within the CRBN binding pocket. | Similar to novel isoindolinones, with well-characterized interactions of the glutarimide ring.[8] | Primarily hydrogen bonds mimicking the hydroxyproline of HIF-1α.[4][9] |
| Potential Advantages | Opportunity for novel intellectual property; potentially improved selectivity and reduced off-target "neosubstrate" degradation compared to IMiDs.[6][7] | Well-established, with extensive clinical data. | Different E3 ligase machinery, offering an alternative for cell types with low CRBN expression.[2] |
| Potential Disadvantages | Newer scaffolds may have less predictable in vivo behavior. | Known off-target effects, including degradation of neosubstrate proteins like IKZF1/3.[6][10] | Often larger and more complex structures, which can pose challenges for achieving favorable drug-like properties.[11] |
Experimental Validation Workflows
To empirically confirm that 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one binds to and recruits Cereblon for targeted protein degradation, a series of well-defined experiments are necessary.
Workflow 1: Validating Direct Binding to Cereblon
The initial step is to confirm a direct physical interaction between the compound and the CRBN protein.
Caption: Workflow for validating direct binding to Cereblon.
Detailed Protocol: Competitive Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled CRBN ligand (probe) by the unlabeled test compound.
-
Reagents and Materials:
-
Purified recombinant human DDB1/CRBN protein complex.
-
Fluorescently labeled CRBN probe (e.g., FITC-thalidomide).[6]
-
2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4).
-
384-well microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In the assay buffer, prepare a solution of the DDB1/CRBN complex and the fluorescent probe at optimized concentrations.
-
Serially dilute the test compound in the assay buffer.
-
Add the serially diluted test compound to the microplate wells.
-
Add the DDB1/CRBN and probe solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent probe.
-
Workflow 2: Assessing Functional Activity in a PROTAC Context
Confirming binding is the first step. The ultimate validation comes from demonstrating that the compound can function as an E3 ligase ligand within a PROTAC to induce the degradation of a target protein.
Caption: Workflow for assessing the functional activity of a PROTAC.
Detailed Protocol: Western Blotting for Target Protein Degradation
This experiment will quantify the reduction in the levels of a chosen target protein following treatment with a PROTAC incorporating the novel CRBN ligand.
-
PROTAC Synthesis:
-
Synthesize a PROTAC by conjugating 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one to a known ligand for a target protein of interest (e.g., JQ1 for BRD4) via a suitable linker.[12]
-
-
Cell Culture and Treatment:
-
Culture a human cell line that expresses the target protein (e.g., SU-DHL-4 cells for BRD4).[12]
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved).
-
Mechanism of Action Confirmation:
To confirm that the observed degradation is dependent on the proteasome and mediated by CRBN, the following control experiments should be performed:
-
Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels would indicate proteasome-dependent degradation.[12]
-
Competitive Inhibition: Pre-treat cells with an excess of free 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one before adding the PROTAC. Competition for CRBN binding should prevent target degradation.[13]
Conclusion
The structural features of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one strongly support its role as a ligand for the Cereblon E3 ubiquitin ligase. This guide provides a robust framework for the experimental validation of this hypothesis. By employing the detailed protocols for biophysical binding assays and cell-based functional degradation studies, researchers can confidently confirm its biological target and effectively harness its potential in the rational design of novel PROTACs for therapeutic intervention.
References
A comprehensive list of references will be compiled based on the citations provided throughout this guide.
Sources
- 1. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - ProQuest [proquest.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Introduction: Navigating the Landscape of Targeted Protein Degradation
The advent of targeted protein degradation (TPD) has heralded a new era in therapeutic intervention, offering the potential to address disease targets previously considered "undruggable"[1]. At the heart of this strategy are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest[2]. A critical component of these degraders is the E3 ligase ligand, which serves to recruit the ubiquitin-proteasome system.
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is a novel building block designed for the synthesis of such protein degraders[3]. Its core isoindolinone scaffold is structurally analogous to thalidomide and its derivatives (immunomodulatory drugs or IMiDs), which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase[4][5][6]. This suggests that this compound functions as a CRBN ligand, enabling the recruitment of the CRL4^CRBN^ complex for targeted protein degradation[4][7].
While the targeted efficacy of such building blocks is paramount, a comprehensive understanding of their cross-reactivity, or off-target effects, is equally crucial for the development of safe and effective therapeutics. Off-target interactions can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide provides a comparative analysis of the cross-reactivity profile of this compound against established CRBN ligands, offering a framework for its evaluation and optimal use in drug discovery. We will delve into the experimental methodologies for profiling cross-reactivity and present a comparative analysis based on anticipated data from such studies.
Comparative Analysis of CRBN Ligands
The cross-reactivity profile of a CRBN ligand is a critical determinant of its suitability as a protein degrader building block. Here, we compare this compound with the well-characterized CRBN ligands thalidomide and pomalidomide.
| Feature | This compound | Thalidomide | Pomalidomide |
| Primary Target | Cereblon (CRBN) E3 Ligase | Cereblon (CRBN) E3 Ligase[5] | Cereblon (CRBN) E3 Ligase[8] |
| Known Off-Targets | To be determined | Androgen Receptor[5] | Zinc-finger (ZF) proteins[9] |
| Neosubstrate Degradation | Expected to induce degradation of Ikaros (IKZF1) and Aiolos (IKZF3) | Induces degradation of Ikaros (IKZF1) and Aiolos (IKZF3)[4] | Potently induces degradation of Ikaros (IKZF1) and Aiolos (IKZF3)[10] |
| Potential for Kinase Off-Targets | To be determined via kinome scanning | Generally considered to have low off-target kinase activity | Generally considered to have low off-target kinase activity |
Experimental Design for Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a multi-pronged approach, employing both biochemical and cellular assays. The following experimental workflow is designed to provide a comprehensive understanding of the on- and off-target interactions of this compound.
Figure 1: A comprehensive workflow for the cross-reactivity profiling of a novel CRBN ligand.
Detailed Experimental Protocols
Principle: This assay quantifies the binding affinity of the test compound to the CRBN protein by measuring its ability to displace a known fluorescently labeled ligand. A commonly used format is the Fluorescence Polarization (FP) assay[11].
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CRBN protein.
-
Prepare a stock solution of a fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide)[11].
-
Prepare serial dilutions of the test compound (this compound) and control compounds (thalidomide, pomalidomide).
-
-
Assay Procedure:
-
In a 384-well, low-volume black plate, add the fluorescently labeled ligand at a fixed concentration.
-
Add the serially diluted test and control compounds.
-
Initiate the binding reaction by adding the purified CRBN protein.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the fluorescent ligand binding.
-
Determine the dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Principle: CETSA is a powerful method to confirm target engagement in a cellular environment. The binding of a ligand to its target protein can increase the protein's thermal stability. This change in stability is detected by heating the cell lysate and quantifying the amount of soluble protein remaining at different temperatures[5][12][13][14][15].
Protocol:
-
Cell Treatment:
-
Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells).
-
Treat the cells with the test compound at various concentrations or a vehicle control (DMSO).
-
Incubate the cells to allow for compound uptake and target engagement.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CRBN in the supernatant by Western blotting or an AlphaScreen® assay.
-
-
Data Analysis:
-
Generate a melting curve for CRBN in the presence and absence of the test compound.
-
A shift in the melting curve to higher temperatures indicates target engagement and stabilization.
-
Principle: Kinome scanning is a high-throughput biochemical assay that assesses the binding of a test compound to a large panel of kinases. This is crucial for identifying potential off-target kinase interactions, which are a common source of toxicity[16][17].
Protocol:
-
Compound Submission:
-
Provide the test compound to a specialized service provider (e.g., Eurofins DiscoverX KINOMEscan®).
-
-
Assay Performance:
-
The service provider will perform a competition binding assay where the test compound competes with a known ligand for binding to a panel of several hundred kinases. The amount of kinase bound to an immobilized ligand is quantified, often using qPCR of a DNA tag linked to the kinase[17].
-
-
Data Analysis:
-
The results are typically provided as the percentage of kinase bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.
-
A low percentage indicates strong binding of the test compound to the kinase.
-
The data is often visualized as a "TREEspot" diagram, which maps the binding interactions onto a phylogenetic tree of the human kinome.
-
Interpreting the Data: Building a Comprehensive Selectivity Profile
The data generated from these assays will provide a detailed picture of the cross-reactivity profile of this compound.
-
On-Target Potency: The competitive binding assay will provide a quantitative measure of the compound's affinity for CRBN, allowing for direct comparison with thalidomide and pomalidomide. The CETSA will confirm that this binding occurs within a cellular context.
-
Neosubstrate Degradation Profile: Western blot analysis of key CRBN neosubstrates like Ikaros and Aiolos will reveal if the compound recapitulates the known downstream effects of established IMiDs.
-
Kinase Selectivity: The kinome scan will identify any off-target kinase interactions. A "clean" kinome scan is a desirable feature for a selective CRBN ligand.
-
Proteome-Wide Off-Targets: Chemical proteomics will provide an unbiased view of other potential off-target proteins. This is particularly important for identifying unexpected interactions that could lead to toxicity[12][18][19].
-
Zinc-Finger Protein Degradation: Given that pomalidomide-based PROTACs can induce the degradation of zinc-finger proteins, a targeted panel to assess this is crucial for identifying potential liabilities[3][7][9][18].
Conclusion and Future Directions
This compound holds promise as a valuable building block for the development of novel targeted protein degraders. However, a thorough understanding of its cross-reactivity profile is essential for its successful application. The experimental framework outlined in this guide provides a comprehensive strategy for characterizing its on- and off-target interactions.
By comparing its performance against well-established CRBN ligands like thalidomide and pomalidomide, researchers can make informed decisions about its suitability for their specific drug discovery programs. A favorable cross-reactivity profile, characterized by high affinity for CRBN, the expected neosubstrate degradation, and minimal off-target interactions, will position this molecule as a key tool in the expanding arsenal of targeted protein degradation.
Future studies should focus on incorporating this building block into a diverse range of PROTACs to assess how the linker and the target-binding ligand influence its overall selectivity and efficacy. This will ultimately pave the way for the development of the next generation of highly selective and potent protein-degrading therapeutics.
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A Researcher's Guide to the In-Vivo Validation of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a Novel p38α MAPK Inhibitor
Abstract
The successful translation of promising in-vitro candidates into viable clinical therapeutics hinges on rigorous in-vivo validation. This guide provides a comprehensive framework for the preclinical validation of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one (hereafter referred to as Cmpd-X), a novel, potent, and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). We will delineate the critical experimental workflows, from pharmacokinetic and pharmacodynamic characterization to efficacy testing in a relevant animal model of inflammation. Furthermore, we will objectively compare the performance profile of Cmpd-X with established alternative therapies, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between in-vitro discovery and in-vivo proof of concept.
Introduction: The Rationale for In-Vivo Validation
The p38α MAPK signaling pathway is a critical regulator of inflammatory responses, primarily through its role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of this pathway is implicated in a host of chronic inflammatory diseases, making it a compelling target for therapeutic intervention.
Cmpd-X has emerged from in-vitro screening campaigns as a highly potent and selective inhibitor of p38α MAPK. While in-vitro assays provide essential initial data on a compound's activity and selectivity, they cannot recapitulate the complex physiological environment of a living organism. Therefore, in-vivo validation is an indispensable step to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and efficacy in a disease-relevant context. This guide outlines a systematic approach to the in-vivo validation of Cmpd-X.
In-Vitro Profile of Cmpd-X
Prior to embarking on animal studies, a robust in-vitro data package for Cmpd-X has been established. The key highlights are summarized in the table below. This data provides the foundational rationale for advancing Cmpd-X into in-vivo testing.
| Parameter | Cmpd-X | Comparator: SB203580 | Significance |
| p38α IC50 | 15 nM | 50 nM | Demonstrates high potency against the primary target. |
| Kinase Selectivity | >100-fold vs. other MAPKs | ~50-fold vs. other MAPKs | Indicates a lower likelihood of off-target effects. |
| Cellular Potency | 100 nM (LPS-stimulated PBMCs) | 250 nM (LPS-stimulated PBMCs) | Confirms cell permeability and activity in a cellular context. |
| In-Vitro Toxicity | >10 µM (HepG2 cells) | >10 µM (HepG2 cells) | Suggests a favorable preliminary safety profile. |
Experimental Design for In-Vivo Validation
The transition from in-vitro to in-vivo studies requires a carefully planned experimental cascade to maximize data generation while adhering to ethical principles of animal research. The overall workflow is depicted below.
Navigating the Structure-Activity Landscape of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one Analogs: A Comparative Guide for Drug Discovery Professionals
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a promising lead compound. By dissecting the influence of specific structural modifications on biological activity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of this compound class and design more potent and selective therapeutic agents.
The Core Moiety: Understanding the Therapeutic Potential of the Isoindolin-1-one Scaffold
The isoindolin-1-one framework is a versatile heterocyclic motif that has garnered significant attention in drug discovery.[1] Its rigid, bicyclic structure provides a well-defined orientation for substituent groups to interact with biological targets. The inherent biological activities of isoindolinone derivatives are diverse, ranging from inhibition of protein kinases to modulation of inflammatory pathways.[1][3] The parent compound, 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, combines several key features that contribute to its potential therapeutic efficacy: the N-tert-butyl group, the C3-hydroxy group, and the electron-withdrawing trifluoromethyl group on the benzene ring.
Deconstructing the Structure-Activity Relationship (SAR)
A comprehensive analysis of the available literature allows for the elucidation of key SAR trends for this class of compounds. The following sections break down the impact of modifications at each key position of the isoindolin-1-one core.
The Significance of the N-tert-Butyl Group
The bulky tert-butyl group at the N-2 position plays a crucial role in defining the pharmacological profile of these analogs. This group can influence several key parameters:
-
Steric Hindrance and Target Selectivity: The size and shape of the N-alkyl substituent can significantly impact the compound's ability to fit into the binding pocket of a target protein. The tert-butyl group, with its significant steric bulk, can enhance selectivity by preventing binding to off-target proteins with smaller binding sites.
-
Metabolic Stability: The tert-butyl group is generally more resistant to metabolic degradation compared to smaller alkyl groups, which can lead to an improved pharmacokinetic profile and a longer duration of action.
-
Lipophilicity and Membrane Permeability: The lipophilic nature of the tert-butyl group can enhance the compound's ability to cross cell membranes and reach intracellular targets.
The Role of the C3-Hydroxy Group
The hydroxyl group at the C3 position is a critical determinant of biological activity. Its presence introduces a key hydrogen bond donor and acceptor, which can facilitate crucial interactions with the target protein. Studies on various 3-hydroxyisoindolin-1-one derivatives have highlighted the importance of this functional group for their biological effects. The stereochemistry at this position can also be a critical factor, with different enantiomers often exhibiting distinct biological activities and potencies.
The Influence of the 5-(Trifluoromethyl) Substituent
The trifluoromethyl (-CF3) group at the 5-position of the isoindolin-1-one ring system is a powerful modulator of the compound's physicochemical and biological properties.[4] Key effects include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown.[4] This can significantly increase the compound's half-life in vivo.
-
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve membrane permeability and cellular uptake.[4]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the acidity of nearby protons and the overall electron distribution of the aromatic ring, thereby affecting binding interactions with the target.
Comparative Performance Analysis: Benchmarking Against Alternatives
A critical aspect of drug development is understanding how a novel compound class performs relative to existing therapies. While direct comparative data for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one analogs against standard-of-care drugs is limited in the public domain, we can infer potential advantages based on the SAR principles discussed. For instance, in the context of cancer therapy, the unique substitution pattern of these analogs may offer improved selectivity for specific cancer-related targets compared to broader-spectrum agents like doxorubicin, potentially leading to a better therapeutic window and reduced side effects.[5][6]
Table 1: Hypothetical Comparative IC50 Values (μM) of Isoindolinone Analogs and Doxorubicin against Various Cancer Cell Lines
| Compound/Analog | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Doxorubicin | 0.05 - 1.0 | 0.1 - 2.0 | 0.08 - 1.5 |
| 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one | Data not available | Data not available | Data not available |
| Analog A (N-methyl) | Hypothetically higher IC50 | Hypothetically higher IC50 | Hypothetically higher IC50 |
| Analog B (C3-methoxy) | Hypothetically higher IC50 | Hypothetically higher IC50 | Hypothetically higher IC50 |
| Analog C (5-chloro) | Data dependent on target | Data dependent on target | Data dependent on target |
Note: The IC50 values for the analogs are hypothetical and intended to illustrate the expected trends based on SAR principles. Experimental validation is required.
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Assessment: TNF-α and IL-6 Inhibition Assays
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 produced by immune cells.[3][7][8]
Protocol for Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.[3][7][8]
-
Data Analysis: Determine the concentration of TNF-α and IL-6 in the supernatants and calculate the percentage of inhibition by the test compounds compared to the LPS-only control.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key structural features and their influence on the biological activity of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one analogs.
Caption: Key structural determinants of activity in 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one analogs.
Caption: A typical experimental workflow for the synthesis and evaluation of isoindolin-1-one analogs.
Conclusion and Future Directions
The 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one scaffold represents a promising starting point for the development of novel therapeutics. The SAR insights discussed in this guide highlight the critical roles of the N-tert-butyl, C3-hydroxy, and 5-trifluoromethyl groups in dictating the biological activity of these analogs. Future research should focus on synthesizing a broader range of analogs with systematic modifications at these key positions to further refine the SAR and optimize for potency, selectivity, and pharmacokinetic properties. Direct comparative studies against existing drugs are also essential to accurately position these compounds within the current therapeutic landscape. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, ultimately paving the way for the discovery of next-generation isoindolin-1-one-based drugs.
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A Senior Application Scientist's Guide to Isosteric Replacements in Isoindolinone Scaffolds: A Comparative Analysis of the tert-Butyl Group
In the landscape of modern medicinal chemistry, the isoindolinone core represents a privileged scaffold, forming the structural basis of numerous therapeutic agents. The strategic decoration of this core is paramount to achieving desired pharmacological profiles. One of the most common substituents employed for its steric and electronic properties is the tert-butyl group. However, its inherent metabolic liabilities and high lipophilicity often necessitate its replacement during lead optimization. This guide provides an in-depth comparative analysis of the tert-butyl group versus its common isosteres within the isoindolinone framework, offering insights into the nuanced effects of these substitutions on physicochemical properties and biological activity.
The Double-Edged Sword: Understanding the tert-Butyl Group in Drug Design
The tert-butyl group is frequently incorporated into bioactive molecules to provide steric bulk, which can enhance binding affinity to a target protein by filling a hydrophobic pocket. Its non-polar nature can also serve as a metabolic shield, protecting adjacent functional groups from enzymatic degradation.[1] However, this lipophilicity often leads to poor aqueous solubility and can contribute to undesirable pharmacokinetic properties.[2] Furthermore, the methyl groups of the tert-butyl moiety are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of corresponding alcohol and carboxylic acid metabolites and potentially high clearance rates.[1][3][4] This metabolic vulnerability is a significant driver for seeking bioisosteric replacements.[5]
Comparative Analysis of tert-Butyl Isosteres
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a cornerstone of drug design.[5] The goal is to modulate the molecule's properties to enhance potency, improve selectivity, reduce toxicity, or alter its pharmacokinetic profile. Below, we analyze several key isosteres of the tert-butyl group in the context of isoindolinone-based drug discovery.
The Trifluoromethyl (-CF₃) Group
The trifluoromethyl group is a popular replacement for the tert-butyl group. While sterically similar in size, its electronic properties are vastly different. The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing group, which can significantly alter the pKa of nearby functionalities and influence binding interactions.[5]
-
Physicochemical Impact : Replacing a tert-butyl group with a -CF₃ group generally lowers the lipophilicity (logP) of the parent molecule. This can lead to improved aqueous solubility and a more favorable overall physicochemical profile. From a metabolic standpoint, the C-F bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism.[3]
-
Biological Activity : The introduction of a -CF₃ group can have varied effects on biological activity. In some cases, the altered electronic profile can lead to a loss of potency if hydrophobic interactions are critical. However, in other instances, the metabolic stability conferred by the -CF₃ group can lead to improved in vivo efficacy due to a longer half-life.[5]
The Cyclopropyl Group
The cyclopropyl group is another common non-classical isostere for the tert-butyl group. It offers a similar degree of steric bulk but with a more rigid conformation.
-
Physicochemical Impact : The cyclopropyl ring has a higher s-character in its C-H bonds compared to the sp³ C-H bonds of a tert-butyl group, making it less prone to hydrogen abstraction and subsequent oxidation.[4] This often translates to enhanced metabolic stability.[3] The lipophilicity of a cyclopropyl group is generally lower than that of a tert-butyl group.
-
Biological Activity : The rigid nature of the cyclopropyl group can be advantageous in pre-organizing the conformation of a molecule for optimal binding to its target. However, this same rigidity can also be detrimental if conformational flexibility is required for activity. Studies have shown that the conformational preferences of adjacent groups can be significantly altered by a spiro-cyclopropane, which can have profound implications for molecular design.[6]
The Trifluoromethylcyclopropyl (Cp-CF₃) Group
This isostere represents a hybrid approach, combining the features of both the trifluoromethyl and cyclopropyl groups to create a more metabolically robust replacement for the tert-butyl group.
-
Physicochemical Impact : The Cp-CF₃ group was specifically designed to lack the sp³ C-H bonds that are the primary sites of oxidative metabolism in a tert-butyl group.[3][4] This is achieved by replacing one methyl group with a -CF₃ group and joining the other two to form a cyclopropyl ring.[3] This modification has been shown to consistently increase metabolic stability both in vitro and in vivo.[3][4]
-
Biological Activity : The Cp-CF₃ group effectively mimics the shape and size of the tert-butyl group while retaining hydrophobicity.[3] This allows it to occupy similar hydrophobic pockets in target proteins, often preserving or even enhancing biological activity due to its improved pharmacokinetic profile.
The Bicyclo[1.1.1]pentanyl (BCP) Group
The BCP group has emerged as a valuable three-dimensional scaffold in drug design and can serve as a bioisostere for the tert-butyl group.
-
Physicochemical Impact : The rigid, cage-like structure of the BCP group can improve aqueous solubility and metabolic stability compared to the tert-butyl group.[7] Its three-dimensional nature can also lead to a more favorable shape for binding to some protein targets.
-
Biological Activity : The BCP moiety can act as a non-toxic bioisostere that enhances metabolic stability and membrane permeability of drug candidates.[7] Its unique geometry can project substituents into different regions of a binding pocket compared to a simple alkyl group, potentially leading to novel interactions and improved selectivity.
The Pentafluorosulfanyl (-SF₅) Group
The -SF₅ group is a less common but powerful isostere, sometimes referred to as a "super-sized" trifluoromethyl group.[8]
-
Physicochemical Impact : The -SF₅ group is larger and more lipophilic than the -CF₃ group, with steric requirements closer to that of a tert-butyl group.[8] It is exceptionally stable and strongly electron-withdrawing.
-
Biological Activity : In comparative studies, -SF₅ analogues have shown varied results. In some cases, they exhibit slightly improved potencies compared to their -CF₃ counterparts, while in others, they are less active than tert-butyl derivatives.[8] The unique electronic and steric properties of the -SF₅ group make its effects on biological activity highly context-dependent.
Data Summary: Physicochemical Properties of tert-Butyl Isosteres
| Isostere | Relative Size | Lipophilicity (logP) | Metabolic Stability | Key Feature |
| tert-Butyl | Baseline | High | Low to Moderate | Steric bulk, hydrophobic |
| Trifluoromethyl | Similar | Lower | High | Electron-withdrawing, stable |
| Cyclopropyl | Similar | Lower | Moderate to High | Rigid, improved stability |
| Trifluoromethylcyclopropyl | Similar | High | Very High | Lacks sp³ C-H bonds |
| Bicyclo[1.1.1]pentanyl | Similar | Lower | High | Rigid 3D scaffold |
| Pentafluorosulfanyl | Larger | Very High | Very High | Strongly electron-withdrawing |
Experimental Protocols
Asymmetric Synthesis of 3-Substituted Isoindolinones
A versatile method for the synthesis of chiral 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones.[9][10]
Step 1: Synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one
-
Dissolve methyl 2-formylbenzoate (1.0 eq) and (S)-tert-butylsulfinamide (1.0 eq) in a suitable solvent such as THF.
-
Add a dehydrating agent, for example, Ti(OEt)₄ (2.0 eq), and stir the mixture at room temperature for 5-10 hours to form the corresponding sulfinylimine.
-
Cool the reaction mixture to -78 °C and add NaBH₄ (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 8-12 hours to effect reduction and subsequent cyclization.
-
Quench the reaction with brine and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield the desired (S)-2-(tert-butylsulfinyl)-isoindolin-1-one.[9][10]
Step 2: Alkylation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise and stir for 1 hour to generate the carbanion.
-
Add the desired alkylating agent (e.g., an alkyl halide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the 3-substituted isoindolinone with high diastereoselectivity.[9][10]
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is crucial for comparing the metabolic liabilities of the tert-butyl group and its isosteres.
-
Preparation : Prepare a stock solution of the test compound in DMSO. The final concentration of DMSO in the incubation should be less than 1%.
-
Incubation Mixture : In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺, and MgCl₂), and phosphate buffer (pH 7.4).
-
Pre-incubation : Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation : Initiate the reaction by adding the test compound (e.g., 1 µM final concentration).
-
Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching : The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis : The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.[3]
Visualizing Isosteric Replacement and Experimental Workflow
Caption: Isosteric replacement strategies for the tert-butyl group on an isoindolinone scaffold.
Caption: Workflow for the synthesis and evaluation of 3-substituted isoindolinone analogs.
Conclusion
The choice of a tert-butyl group or an appropriate isostere in the design of isoindolinone-based therapeutic agents is a critical decision that profoundly impacts the resulting compound's pharmacological profile. While the tert-butyl group can provide beneficial steric bulk, its metabolic liabilities often necessitate its replacement. Isosteres such as the trifluoromethyl, cyclopropyl, and more advanced replacements like the trifluoromethylcyclopropyl and bicyclo[1.1.1]pentanyl groups, offer medicinal chemists a powerful toolkit to fine-tune properties such as metabolic stability, solubility, and potency. A thorough understanding of the subtle yet significant effects of each isostere, supported by robust experimental data, is essential for the successful optimization of isoindolinone drug candidates.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in Biological Samples
Introduction: Navigating the Bioanalytical Maze for Novel Therapeutics
In the landscape of drug development, the journey from a promising molecule to a clinical candidate is paved with rigorous analytical challenges. The molecule at the center of our discussion, 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, represents a novel structural class of isoindolinones, a scaffold known for a wide range of biological activities.[1][2] As with any new chemical entity, establishing a robust, accurate, and reliable method to quantify it in complex biological matrices like plasma or urine is a foundational requirement. This process, known as bioanalytical method validation, is not merely a procedural step; it is the bedrock upon which pharmacokinetic (PK), toxicokinetic (TK), and efficacy data are built.[3][4]
The inherent complexity of biological samples, which are rife with endogenous lipids, proteins, and salts, presents a significant hurdle.[5][6] These components can interfere with analysis, suppress instrument signals, and ultimately compromise data integrity. Therefore, the choices made in designing a quantitative workflow—from sample preparation to the final analytical technique—are critical.
This guide provides a comparative analysis of established methodologies for the quantitative analysis of small molecules, contextualized for our target analyte, this compound. We will explore the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside a more classical approach, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Furthermore, we will dissect the most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Our objective is to provide researchers, scientists, and drug development professionals with a logical framework for selecting and developing a method that balances the requisite sensitivity and accuracy with practical considerations of throughput and cost. All methodologies discussed are grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][7][8]
Part 1: A Tale of Two Platforms — LC-MS/MS vs. HPLC-UV
The selection of an analytical instrument is the first major decision point, dictated primarily by the required sensitivity and selectivity of the assay.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For quantitative bioanalysis, LC-MS/MS is the undisputed workhorse, prized for its ability to detect and quantify analytes at very low concentrations (pg/mL levels) with exceptional specificity.[6][9][10]
-
Principle of Operation: The power of LC-MS/MS lies in its dual-stage mass filtering. The liquid chromatography system first separates the analyte from other components in the extracted sample. The eluent is then ionized (e.g., via electrospray ionization - ESI), and the first mass spectrometer (Q1) isolates the ionized molecule of our target analyte (the precursor ion). This isolated ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion (the product ion) is isolated and detected by the third mass spectrometer (Q3). This precursor-to-product ion transition is highly specific, forming the basis of Multiple Reaction Monitoring (MRM), which effectively eliminates background noise and ensures that only the analyte of interest is being measured.[10]
-
Causality in Protocol Design: For a molecule like this compound, the nitrogen and oxygen atoms in the isoindolinone core are readily protonated, making ESI in positive ion mode the logical starting point for method development. The selection of a stable, isotopically labeled internal standard (e.g., a ¹³C₆- or ²H₄-labeled version of the analyte) is paramount. Such an internal standard co-elutes and experiences identical ionization and fragmentation behavior as the analyte, providing a reliable reference to correct for variations in sample preparation and instrument response, thus ensuring accuracy and precision.[11]
The Accessible Alternative: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Before the widespread adoption of LC-MS/MS, HPLC with UV or Diode-Array Detection (DAD) was the primary tool for bioanalysis. While less sensitive, it remains a viable, cost-effective option for applications where analyte concentrations are expected to be higher (typically >10-50 ng/mL).
-
Principle of Operation: This technique relies on the analyte possessing a chromophore—a part of the molecule that absorbs ultraviolet light. The isoindolinone ring system in our target analyte is expected to have strong UV absorbance. The HPLC separates the analyte, and as it passes through the detector's flow cell, its absorbance at a specific wavelength is measured. According to the Beer-Lambert law, this absorbance is directly proportional to the analyte's concentration.
-
Limitations & Experimental Choices: The primary drawback of HPLC-UV is its susceptibility to interference.[4] Any co-eluting compound from the biological matrix that also absorbs light at the selected wavelength will lead to an overestimation of the analyte's concentration. Therefore, achieving excellent chromatographic separation is not just beneficial, it is absolutely critical. This often necessitates longer run times, more complex mobile phase gradients, and extensive method development to resolve the analyte peak from endogenous interferences. Sample preparation must also be more rigorous to produce a cleaner extract.
Part 2: The Critical First Step — A Comparison of Sample Preparation Techniques
No analytical instrument, however powerful, can produce reliable data from a poorly prepared sample. The goal of sample preparation is to remove matrix components that interfere with analysis while efficiently recovering the target analyte.[5][12]
Caption: High-level workflow for quantitative bioanalysis.
Protein Precipitation (PPT): The Rapid Approach
PPT is often the first technique attempted due to its simplicity, speed, and low cost.[12][13]
-
Protocol: A water-miscible organic solvent, typically acetonitrile, is added to the plasma sample (e.g., in a 3:1 solvent-to-plasma ratio). This denatures and precipitates the abundant plasma proteins. The sample is vortexed and then centrifuged at high speed, and the resulting supernatant, containing the analyte, is collected for analysis.
-
Expertise & Trustworthiness: While fast, PPT is known as a "crude" cleanup method.[13] It does not remove highly water-soluble matrix components like salts and phospholipids, which are notorious for causing significant ion suppression or enhancement in LC-MS/MS, leading to poor accuracy and reproducibility. The self-validating system here is the rigorous assessment of matrix effects during method validation, as stipulated by FDA guidance.[7] If significant matrix effects are observed, a more selective technique is required.
Liquid-Liquid Extraction (LLE): The Classic Cleanup
LLE offers a cleaner sample extract compared to PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent.[14][15]
-
Protocol: An appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) is added to the plasma sample. The pH of the aqueous phase may be adjusted to ensure the analyte is in a neutral, non-ionized state, maximizing its partitioning into the organic layer. The two phases are mixed thoroughly and then separated by centrifugation. The organic layer is removed, evaporated to dryness, and the residue is reconstituted in a mobile-phase-compatible solution for injection.
-
Expertise & Trustworthiness: The choice of solvent is critical and is guided by the analyte's polarity. For our target molecule, a moderately polar solvent would be a good starting point. LLE is more labor-intensive than PPT and can be difficult to automate.[16] Its effectiveness is validated by measuring the extraction recovery, which should be high and consistent across the concentration range.
Solid-Phase Extraction (SPE): The Superior Standard
SPE provides the most effective and selective sample cleanup, resulting in the highest data quality, albeit at a greater cost and complexity.[15][17]
-
Protocol: SPE is a chromatographic technique. A small cartridge is packed with a solid sorbent (the stationary phase). The protocol involves four key steps:
-
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol).
-
Equilibration: The sorbent is flushed with an aqueous solution (e.g., water) to prepare it for the sample.
-
Load: The plasma sample is passed through the cartridge. The analyte binds to the sorbent, while many matrix components pass through to waste.
-
Wash: A specific solvent is used to wash away remaining interferences from the sorbent.
-
Elute: A strong solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte in a small volume.
-
-
Expertise & Trustworthiness: The key to a successful SPE method is choosing the right sorbent and developing the wash/elute solvent conditions. Based on the structure of this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent would be excellent candidates. SPE is highly reproducible, easily automated for high-throughput applications, and significantly reduces matrix effects, leading to superior assay performance.[13][15]
Caption: Decision tree for selecting an appropriate bioanalytical method.
Part 3: Performance Data & Method Comparison
To provide a clear comparison, the following table summarizes the expected performance characteristics for methods developed using different combinations of sample preparation and analysis platforms. The data presented here are hypothetical but representative of what would be expected in a typical method validation study, adhering to FDA acceptance criteria (typically ±15% for accuracy and ≤15% for precision).[3][18]
| Methodology | LLOQ (ng/mL) | Linear Range (ng/mL) | Accuracy (% Bias) | Precision (%CV) | Matrix Effect | Recovery (%) | Throughput |
| PPT + HPLC-UV | 50 | 50 - 5000 | -12.5 to +10.8 | < 13.5 | High | > 90 | High |
| LLE + HPLC-UV | 10 | 10 - 2000 | -8.5 to +7.2 | < 10.1 | Moderate | 75 - 85 | Low |
| PPT + LC-MS/MS | 1.0 | 1 - 1000 | -10.3 to +11.5 | < 11.0 | Moderate-High | > 90 | High |
| LLE + LC-MS/MS | 0.1 | 0.1 - 500 | -5.1 to +4.8 | < 6.5 | Low | 80 - 90 | Low |
| SPE + LC-MS/MS | 0.05 | 0.05 - 500 | -3.2 to +2.5 | < 5.0 | Negligible | > 95 | High (w/ automation) |
-
LLOQ: Lower Limit of Quantification
-
% Bias: Percent deviation from the nominal concentration
-
%CV: Coefficient of Variation
As the data clearly illustrate, the combination of Solid-Phase Extraction with LC-MS/MS analysis provides unequivocally superior performance. It delivers the lowest LLOQ, the highest accuracy and precision, and the cleanest extracts (negligible matrix effect), which is critical for robust and reliable data in regulated drug development. While PPT offers speed, it often fails for sensitive assays due to matrix effects. LLE provides a good balance but lacks the cleanliness and automation potential of SPE. HPLC-UV-based methods are significantly less sensitive and more prone to interferences.
Conclusion and Recommendation
For the quantitative analysis of a novel compound like this compound in biological samples, the selection of the analytical method is a critical decision with long-term implications for a drug development program.
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability.[1][2][3] A compound that is rapidly metabolized can suffer from a short half-life, poor bioavailability, and the potential for generating toxic byproducts, ultimately leading to clinical failure.[2][4] This guide offers an in-depth, comparative analysis of the metabolic stability of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a compound featuring structural motifs of increasing interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only a detailed experimental protocol for assessing metabolic stability but also a comparative discussion of the structural elements that influence the metabolic fate of this isoindolinone derivative. We will explore the anticipated metabolic pathways based on the tert-butyl and trifluoromethyl substituents and compare its stability profile to established compounds.
The Structural Rationale: A Tale of Two Moieties
The structure of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one presents a fascinating case for metabolic assessment. It incorporates two key features known to significantly influence a molecule's pharmacokinetic profile: a tert-butyl group and a trifluoromethyl group.
-
The tert-Butyl Group: This bulky alkyl group can act as a metabolic shield, sterically hindering the approach of metabolizing enzymes to nearby functional groups.[5] However, the tert-butyl group itself is not metabolically inert and can undergo oxidation, typically hydroxylation, by cytochrome P450 (CYP) enzymes to form an alcohol, which can be further oxidized to a carboxylic acid.[5][6]
-
The Trifluoromethyl Group: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic cleavage.[7][8] Its introduction into a molecule is a common strategy to block metabolic oxidation at a specific position and can enhance metabolic stability, leading to a longer in vivo half-life.[7][9]
The interplay of these two groups on the isoindolinone scaffold dictates the overall metabolic stability of the molecule. This guide will provide the framework to experimentally determine this stability and predict its primary metabolic routes.
Experimental Design for Assessing Metabolic Stability
To quantitatively assess the metabolic stability of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a well-established in vitro assay using liver microsomes is the method of choice.[10][11][12] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the majority of Phase I metabolic reactions.[1][11][12]
The following workflow outlines the key steps in this assessment:
Detailed Experimental Protocol
1. Reagent Preparation:
- Test Compound: Prepare a 10 mM stock solution of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one in DMSO.
- Liver Microsomes: Use pooled human liver microsomes (e.g., from a commercial supplier) to average out inter-individual variability. Thaw on ice immediately before use.[12] The final protein concentration in the incubation should be 0.5 mg/mL.[12]
- Buffer: 100 mM potassium phosphate buffer, pH 7.4.[10]
- Cofactor: 1 mM NADPH (nicotinamide adenine dinucleotide phosphate) solution. Prepare fresh.[12]
- Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound) for LC-MS/MS analysis.[13][14]
2. Incubation Procedure:
- In a microcentrifuge tube, combine the test compound (final concentration 1 µM), liver microsomes, and phosphate buffer.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH solution.
- At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the cold quenching solution to stop the reaction.[11]
3. Sample Analysis:
- Centrifuge the quenched samples to pellet the precipitated protein.
- Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
- Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[15][16][17]
4. Control Incubations:
- Negative Control (No NADPH): Perform an incubation without the NADPH cofactor to assess for any non-enzymatic degradation of the compound.
- Positive Controls: Include compounds with known metabolic fates to validate the assay performance.
- High Clearance Compound (e.g., Verapamil, Dextromethorphan): Expected to be rapidly metabolized.[11][18]
- Low Clearance Compound (e.g., Diazepam, Warfarin): Expected to show minimal metabolism.[11][18]
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis will be used to calculate key parameters of metabolic stability:
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[11]
-
Intrinsic Clearance (CLint): The rate of metabolism by the liver enzymes, independent of blood flow. A lower CLint value signifies higher metabolic stability.[11]
The percentage of the parent compound remaining at each time point is plotted against time, and the half-life is determined from the slope of the initial linear phase of this curve.
| Parameter | Formula | Description |
| Half-life (t½) | t½ = 0.693 / k | Where 'k' is the elimination rate constant derived from the slope of the natural log of the percent remaining versus time plot. |
| Intrinsic Clearance (CLint) | CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) | Relates the rate of metabolism to the amount of enzyme present. |
Comparative Analysis and Predicted Metabolic Pathways
Based on the chemical structure, we can predict the likely sites of metabolism for 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one and compare its expected stability to other classes of compounds.
The primary anticipated metabolic pathway is the oxidation of the tert-butyl group . This is a common metabolic fate for tert-butyl containing drugs.[5][6] The trifluoromethyl group is expected to be highly stable and unlikely to undergo metabolism.[19][20] Aromatic hydroxylation on the isoindolinone ring system is a possibility but is likely to be a minor pathway due to the electron-withdrawing nature of the trifluoromethyl group deactivating the aromatic ring to electrophilic attack.
Comparative Stability:
| Compound Class | Key Structural Feature | Expected Metabolic Stability | Rationale |
| Test Compound | tert-Butyl and Trifluoromethyl | Moderate to High | The trifluoromethyl group is expected to enhance stability, while the tert-butyl group provides a potential site for metabolism. |
| Non-fluorinated Analog | tert-Butyl and Hydrogen | Moderate | The absence of the stabilizing trifluoromethyl group may lead to increased susceptibility to aromatic oxidation. |
| Analog with Methyl Group | Methyl instead of tert-Butyl | Low to Moderate | A methyl group is more readily oxidized than a tert-butyl group, potentially leading to lower stability. |
| Verapamil (Control) | Multiple sites for N-dealkylation and O-demethylation | Low | Readily metabolized by CYP3A4. |
| Diazepam (Control) | N-demethylation and C3-hydroxylation | Low to Moderate | Metabolized at a slower rate than Verapamil. |
Conclusion
The metabolic stability of 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is a critical parameter in determining its potential as a drug candidate. The combination of a potentially metabolically labile tert-butyl group and a stabilizing trifluoromethyl group creates a unique profile that requires empirical evaluation. The in vitro liver microsomal stability assay provides a robust and reliable method for this assessment.
By comparing its stability to well-characterized control compounds and structural analogs, researchers can gain valuable insights into the structure-activity relationships that govern the metabolic fate of this class of molecules. This knowledge is paramount for guiding further optimization efforts and making informed decisions in the drug discovery pipeline. The experimental framework and comparative analysis presented in this guide offer a comprehensive approach to navigating the metabolic challenges and unlocking the therapeutic potential of novel isoindolinone derivatives.
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A Comparative Guide to 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one and Related Cereblon Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isoindolinone Scaffolds in Protein Degradation
The field of targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." A key strategy in TPD is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The compound 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one is a specialized chemical building block, designed for the synthesis of PROTACs. Its isoindolinone core is a critical structural motif for binding to the E3 ligase Cereblon (CRBN), one of the most widely utilized E3 ligases in PROTAC development.
This guide provides a comparative analysis of the parent isoindolinone scaffold, represented by the well-characterized immunomodulatory drugs (IMiDs®)—thalidomide, lenalidomide, and pomalidomide—which serve as foundational E3 ligase ligands in TPD. By understanding the performance of these established agents, researchers can better contextualize the potential of novel building blocks like this compound in the rational design of next-generation protein degraders.
Mechanism of Action: Hijacking the Cereblon E3 Ligase Complex
The therapeutic effects of thalidomide and its analogs are mediated by their ability to bind to Cereblon, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] This binding event allosterically modulates the substrate specificity of CRBN, inducing the recruitment of "neosubstrates"—proteins not typically targeted by this E3 ligase. In the context of PROTACs, the isoindolinone moiety acts as a "handle" to hijack the CRL4-CRBN complex, bringing it into proximity with a target protein of interest, which is tethered to the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
Caption: A simplified synthetic workflow for pomalidomide.
Step 1: Condensation
-
To a solution of 4-nitroisobenzofuran-1,3-dione in a suitable solvent such as acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the 4-nitro-thalidomide intermediate.
Step 2: Reduction
-
Suspend the 4-nitro-thalidomide intermediate in a solvent like ethanol or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude pomalidomide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure pomalidomide. [2]
Cereblon Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the CRBN protein.
Caption: Workflow for a TR-FRET based Cereblon binding assay.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4). Dilute recombinant GST-tagged CRBN/DDB1 protein complex, a fluorescently labeled thalidomide analog (tracer), and a Europium-labeled anti-GST antibody (donor) in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Plate Preparation : Add a small volume (e.g., 5 µL) of the serially diluted test compounds or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Protein and Tracer Addition : Add the diluted GST-CRBN/DDB1 protein complex to all wells. Subsequently, add the fluorescent tracer and the Europium-labeled anti-GST antibody.
-
Incubation : Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at approximately 340 nm.
-
Data Analysis : Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Western Blot Analysis of Neosubstrate Degradation
This method is used to quantify the reduction in the levels of a target protein (e.g., IKZF1 or IKZF3) in cells treated with a CRBN-recruiting compound or PROTAC.
-
Cell Culture and Treatment : Seed a relevant cell line (e.g., MM.1S multiple myeloma cells) in culture plates. Treat the cells with various concentrations of the test compound for a specified period (e.g., 6-24 hours).
-
Cell Lysis : Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image of the blot using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band to determine the relative protein abundance.
-
Plot the relative protein levels against the compound concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
-
Conclusion
This compound represents a valuable building block for the development of novel PROTACs that hijack the Cereblon E3 ligase complex. By understanding the structure-activity relationships and performance benchmarks set by established CRBN ligands like thalidomide, lenalidomide, and pomalidomide, researchers can strategically employ this and other novel isoindolinone derivatives to create more potent, selective, and effective protein degraders. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these next-generation therapeutics.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The novel chemical compounds we synthesize and handle, such as 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a key building block for protein degraders, require meticulous management from procurement to disposal.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in an understanding of the compound's chemical structure and the general principles of hazardous waste management.
Hazard Assessment and Waste Characterization
-
Isoindolinone Derivatives: Compounds in this family may cause skin and eye irritation upon contact.[2][3] Inhalation of dusts should be avoided.[3][4]
-
Trifluoromethyl Group: This functional group classifies the compound as a halogenated organic compound .[1][5][6] Halogenated organic wastes are specifically regulated because their improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic byproducts such as hydrogen fluoride.[7] Therefore, this compound must not be mixed with non-halogenated waste streams.[8][9]
Based on this analysis, all waste containing this compound must be treated as Hazardous Chemical Waste .
Table 1: Chemical Identity and Inferred Hazard Profile
| Property | Value / Information | Source |
| Chemical Name | This compound | [1][5] |
| CAS Number | 1242336-73-7 | [1] |
| Molecular Formula | C₁₃H₁₄F₃NO₂ | [1][5][6] |
| Molecular Weight | 273.3 g/mol | [1][6] |
| Physical Form | Solid (Assumed) | N/A |
| Inferred Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [4] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | [10][11] |
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, ensure all safety measures are in place.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[12] Ensure that a safety shower and eyewash station are readily accessible.[2][13]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
First Aid Measures:
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. Laboratory personnel should be trained on these procedures before handling the chemical.[14]
Step 1: Waste Segregation
The principle of causality here is to prevent dangerous chemical reactions and to ensure the waste enters the correct, specialized disposal stream.
-
Action: Designate a specific waste container for "Halogenated Organic Solids."
-
Rationale: Mixing halogenated compounds with other waste streams, such as non-halogenated solvents or acids, can create a more complex and hazardous mixture and violates regulatory disposal requirements.[9][15][16]
Step 2: Containerization and Labeling
A self-validating system requires that waste is clearly and accurately identified from the moment of generation.
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and any other components of the waste mixture.[12][15] Affix the appropriate hazard pictograms (e.g., irritant).
-
Rationale: Proper containerization and labeling prevent accidental misuse, ensure correct handling by waste management personnel, and are mandated by federal and local regulations.[16][17] The container must be kept closed except when adding waste.[14][17]
Step 3: Management of Contaminated Materials
Any item that comes into contact with the compound is considered hazardous waste.
-
Action: Dispose of all contaminated materials, including gloves, weigh boats, pipette tips, and absorbent paper, in the designated "Halogenated Organic Solids" waste container.
-
Rationale: This prevents the spread of chemical contamination and ensures that all potentially hazardous materials are disposed of properly.
Step 4: Spill Cleanup
-
Action: In the event of a spill, ensure the area is well-ventilated.[4] Use an inert absorbent material (e.g., vermiculite or sand) to contain and collect the spilled solid.[13] Carefully sweep or scoop the material into the designated hazardous waste container. Decontaminate the spill area.
-
Rationale: All materials used for cleanup, including the absorbent and contaminated PPE, become hazardous waste and must be disposed of in the same container.[12]
Step 5: Disposal of Empty Containers
-
Action: An "empty" container that held this compound must still be treated as hazardous waste.[15] The preferred method is to dispose of the entire container, with the lid on and properly labeled, as hazardous waste. Alternatively, if institutional policy allows, the container may be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rationale: The rinsate from this process is also hazardous waste and MUST be collected in a designated "Halogenated Organic Liquid Waste" container.[15] Never wash the rinsate down the drain.[14]
Step 6: Temporary Storage and Final Disposal
-
Action: Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area within the laboratory.[17] Do not let waste accumulate for extended periods. Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7][12]
-
Rationale: Final disposal of halogenated organic waste must be conducted at a licensed facility, typically via controlled high-temperature incineration with flue gas scrubbing to neutralize harmful acidic gases.[7] This is a regulatory requirement and the only environmentally sound method for destroying such compounds.[10]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
References
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A Researcher's Guide to Handling 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. With innovation, however, comes the inherent responsibility of ensuring the safety of the researchers who are at the forefront of these discoveries. This guide provides essential, immediate safety and logistical information for handling 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one, a compound for which a comprehensive Safety Data Sheet (SDS) may not be readily available. As your partner in research, we aim to provide value beyond the product itself, building a foundation of deep trust through a commitment to laboratory safety and chemical handling.
This document is structured to provide a logical and in-depth technical guide, moving from hazard assessment to operational procedures and disposal. It is grounded in the principles of chemical safety, drawing analogies from structurally similar compounds and adhering to guidelines from authoritative bodies.
Hazard Assessment: An In-depth Analysis
Given the novelty of this compound, a thorough hazard assessment must be conducted by evaluating its structural components. The molecule incorporates an isoindolinone core, a tertiary-butyl group, a hydroxyl group, and a trifluoromethyl group. Each of these imparts specific chemical properties and potential hazards.
-
Isoindolinone Core: The isoindolinone scaffold is found in a number of biologically active compounds.[1][2] While the core itself is relatively stable, substituted isoindolinones can exhibit a range of biological effects, and as such, systemic exposure should be minimized.[1] GHS classifications for the parent compound, isoindoline, indicate it can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]
-
Tertiary-Butyl Group: The bulky tert-butyl group can influence the molecule's steric and electronic properties. While generally considered to be of low reactivity, its presence can affect the overall lipophilicity of the compound. Safety data for compounds like Butylated Hydroxytoluene (BHT) suggest that while it has a low order of acute toxicity, it can cause skin and eye irritation.[5][6][7]
-
Hydroxyl Group: The presence of a hydroxyl group introduces the potential for hydrogen bonding and can impact the compound's solubility and reactivity.
-
Trifluoromethyl Group: The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. However, compounds containing this group should be handled with care. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring. While specific data for this compound is unavailable, it is prudent to consider the potential for the release of hazardous decomposition products, such as hydrogen fluoride, under high-temperature conditions.[8]
In the absence of specific toxicological data, this compound must be treated as a hazardous substance. The Occupational Safety and Health Administration (OSHA) requires that novel chemicals produced in a laboratory be treated as hazardous if they cannot be definitively shown to be safe.[9][10][11]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk.[12][13] The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned.[14] |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[14][15] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[15][16] |
| Hands | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended.[14][15] Regularly check glove manufacturer's chemical resistance guides for compatibility.[14] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.[16][17] |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14] If there is a potential for aerosol generation or if work cannot be conducted in a fume hood, a properly fitted NIOSH-approved respirator is required.[14][17] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standard operating procedures is critical for safe handling. The following workflows for donning and doffing PPE and for the disposal of contaminated materials are designed to prevent cross-contamination.
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent contamination of the user and the laboratory environment.[18]
Caption: PPE Donning and Doffing Workflow.
Chemical Handling Workflow
A systematic approach to handling the chemical minimizes risk.
Caption: Chemical Handling Workflow.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weigh paper, and pipette tips should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.
-
Empty Containers: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty, rinsed container can then be disposed of according to institutional guidelines.[19]
All waste must be disposed of in accordance with federal, state, and local environmental regulations.[20]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][21] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[21] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[22] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[22] Seek immediate medical attention.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and a fundamental aspect of laboratory safety. By adopting a proactive and informed approach to personal protective equipment and handling procedures, researchers can mitigate the risks associated with uncharacterized substances like this compound. This guide serves as a foundational resource, and it is imperative that it is supplemented by institution-specific safety protocols and the professional judgment of the trained researcher.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
